2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c8-2-1-5-3-6-7-4-5;/h3-4,8H,1-2H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXXARHSHZEOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185150-10-0 | |
| Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrazole moiety is a prominent scaffold in numerous pharmacologically active compounds, and its functionalization is of critical importance. This document details a reliable and scalable synthetic pathway, starting from readily available precursors. We will explore the strategic considerations behind the chosen route, provide a detailed, step-by-step experimental protocol, and discuss in-process controls for reaction validation. Furthermore, this guide covers the purification and rigorous characterization of the final product, ensuring scientific integrity and reproducibility for researchers, chemists, and professionals in the pharmaceutical industry.
Introduction: The Significance of the Pyrazole Scaffold
The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications.[1][2] The pyrazole core can act as a versatile pharmacophore, engaging in various biological interactions, including hydrogen bonding and π-stacking. Its derivatives are known to exhibit a broad spectrum of bioactivities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][3][4][5]
The target molecule, 2-(1H-pyrazol-4-yl)ethan-1-ol, provides a key functional handle—a primary alcohol—at the C4 position of the pyrazole ring. This hydroxyl group allows for a multitude of subsequent chemical transformations, making it an invaluable synthon for constructing more complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in various applications.
Retrosynthetic Analysis and Synthetic Strategy
Several synthetic routes to 2-(1H-pyrazol-4-yl)ethan-1-ol can be envisioned. A logical retrosynthetic analysis points to a few key intermediates. The most direct approaches involve either building the pyrazole ring with the side chain precursor already in place or functionalizing a pre-formed pyrazole ring.
-
Strategy A: Functionalization of a Pre-formed Pyrazole. This approach would start with a simple pyrazole and introduce the 2-hydroxyethyl group at the C4 position. This often involves a Vilsmeier-Haack formylation to produce pyrazole-4-carbaldehyde, followed by a chain extension (e.g., Wittig reaction) and subsequent reduction.[5][6][7]
-
Strategy B: Reduction of a Pyrazole-4-acetic Acid Derivative. This route involves the synthesis of a pyrazole-4-acetic acid or its corresponding ester, followed by reduction of the carbonyl group to the primary alcohol. This is a robust and highly effective strategy.
-
Strategy C: Ring Formation from an Acyclic Precursor. This involves reacting a diketone or a related precursor containing the desired side chain with hydrazine.[8] While feasible, this can sometimes lead to regioisomeric mixtures depending on the substitution pattern of the starting material.
For this guide, we will focus on Strategy B , specifically the reduction of ethyl 2-(1H-pyrazol-4-yl)acetate. This pathway is selected for its high efficiency, good control over regiochemistry, and the commercial availability of the necessary starting materials. The key transformation is the selective reduction of the ester moiety, for which powerful and selective reducing agents like Lithium Aluminum Hydride (LAH) are ideally suited.[9][10]
Recommended Synthetic Pathway: A Validated Protocol
The selected two-step pathway begins with the formation of the pyrazole ring to generate ethyl 2-(1H-pyrazol-4-yl)acetate, followed by its reduction to the target alcohol, and finally, conversion to the hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Principle & Mechanism: This step involves the cyclocondensation reaction between a suitable three-carbon electrophilic synthon and hydrazine. A common and effective starting material is ethyl 3-(dimethylamino)acrylate, which reacts with hydrazine hydrate. The reaction proceeds via a Michael addition of hydrazine, followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable aromatic pyrazole ring. Acetic acid is often used as a solvent and catalyst for this transformation.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-(dimethylamino)acrylate (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Begin stirring the solution and add hydrazine hydrate (1.1 eq) dropwise. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours.
-
In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting acrylate spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Upon completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the acetic acid.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-(1H-pyrazol-4-yl)acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Principle & Mechanism: This step employs the powerful reducing agent Lithium Aluminum Hydride (LAH) to reduce the ester functional group to a primary alcohol.[9][11] LAH is a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxy leaving group and a second hydride attack on the intermediate aldehyde, ultimately yielding the alcohol upon aqueous workup.
Experimental Protocol:
-
CAUTION: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend LAH (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve the crude ethyl 2-(1H-pyrazol-4-yl)acetate from Step 1 in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
In-process Control: Monitor the reaction by TLC (ethyl acetate/hexane, 1:1). The disappearance of the starting ester and the appearance of a highly polar spot at the baseline indicates the formation of the alcohol product.
-
Quenching: Cool the reaction back to 0 °C. Cautiously and slowly quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.[12][13]
-
Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 2-(1H-pyrazol-4-yl)ethan-1-ol as an oil or a low-melting solid.
Principle & Mechanism: The final step is a simple acid-base reaction. The basic nitrogen atom of the pyrazole ring is protonated by hydrochloric acid to form the stable, crystalline hydrochloride salt.
Experimental Protocol:
-
Dissolve the crude alcohol from Step 2 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of HCl in a non-protic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product, this compound.
Purification and Characterization
To ensure the product meets the high standards required for research and development, rigorous purification and characterization are essential.
-
Purification: The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, to achieve high purity (>98% by HPLC).
-
Characterization: The identity and purity of the synthesized compound must be confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₅H₉ClN₂O |
| Molecular Weight | 148.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined |
| Spectroscopic Data | Expected Signals |
| ¹H NMR (DMSO-d₆) | δ ~7.5-8.0 (s, 2H, pyrazole C3-H, C5-H), δ ~4.5 (br s, 1H, OH), δ ~3.5 (t, 2H, CH₂OH), δ ~2.5 (t, 2H, Pyrazole-CH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~135 (pyrazole C3/C5), ~115 (pyrazole C4), ~60 (CH₂OH), ~30 (Pyrazole-CH₂) |
| Mass Spec (ESI+) | m/z = 113.07 [M+H]⁺ (for the free base) |
| IR (KBr, cm⁻¹) | ~3200-3400 (O-H stretch), ~2800-3100 (N-H, C-H stretch), ~1550 (C=N stretch) |
Note: Exact chemical shifts (δ) may vary depending on the solvent and concentration.
Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Lithium Aluminum Hydride (LAH): Is a pyrophoric solid that reacts violently with water and protic solvents. Handle under an inert atmosphere. Ensure no water is present in the reaction setup.
-
Hydrochloric Acid Solutions: Are corrosive. Avoid inhalation of vapors and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This guide outlines a robust and reproducible synthesis of this compound. By starting from ethyl 3-(dimethylamino)acrylate and employing a cyclization-reduction sequence, this valuable building block can be prepared efficiently. The detailed protocol, including in-process controls and characterization guidelines, provides researchers with a self-validating system to ensure the production of high-quality material suitable for applications in drug discovery and development. The versatility of the pyrazole scaffold, combined with the synthetic accessibility of derivatives like the one described herein, ensures its continued importance in the field of medicinal chemistry.
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ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Available at: [Link]. Accessed January 23, 2026.
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National Center for Biotechnology Information. 2-(1H-Pyrazol-4-yl)ethanol. PubChem Compound Database. Available at: [Link]. Accessed January 23, 2026.
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MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Available at: [Link]. Accessed January 23, 2026.
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available at: [Link]. Accessed January 23, 2026.
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University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]. Accessed January 23, 2026.
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Introduction: The Significance of the Pyrazole Scaffold and the Utility of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride
An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride: A Key Intermediate in Chemical Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to engage in various biological interactions, and its derivatives have shown a wide spectrum of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Within this important class of compounds, 2-(1H-pyrazol-4-yl)ethan-1-ol serves as a versatile building block for the synthesis of more complex molecules.[3] This guide focuses on its hydrochloride salt, this compound (CAS Number 1185150-10-0), a form often preferred in drug development for its improved solubility and stability. This document will provide a comprehensive overview of its properties, synthesis, and applications, aimed at researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties and Characterization
The hydrochloride salt of 2-(1H-pyrazol-4-yl)ethan-1-ol will exhibit properties distinct from its free base form, primarily due to the protonation of the pyrazole ring. While specific experimental data for the hydrochloride is not widely published, we can infer its characteristics based on the well-documented parent compound, 2-(1H-pyrazol-4-yl)ethan-1-ol (CAS 180207-57-2).
Table 1: Physicochemical Properties of 2-(1H-pyrazol-4-yl)ethan-1-ol (Free Base)
| Property | Value | Source |
| Molecular Formula | C5H8N2O | [4] |
| Molecular Weight | 112.13 g/mol | [4] |
| Appearance | White powder | [3] |
| Storage Conditions | 0-8°C | [3] |
For the hydrochloride salt, one would anticipate a higher melting point and increased solubility in polar solvents, particularly water, which are advantageous characteristics for certain synthetic and biological applications.
Spectroscopic Characterization
The structural integrity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protonation of the pyrazole ring in the hydrochloride salt would likely lead to a downfield shift of the ring protons compared to the free base. The signals corresponding to the ethan-1-ol side chain would also be present.
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the cation (the protonated free base).
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band corresponding to the O-H stretch of the alcohol and N-H stretches of the protonated pyrazole ring.
Synthesis and Purification
The synthesis of this compound is a two-step process involving the formation of the pyrazole ring followed by conversion to its hydrochloride salt.
Step 1: Synthesis of 2-(1H-pyrazol-4-yl)ethan-1-ol
Step 2: Conversion to this compound
This is a straightforward acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve the synthesized 2-(1H-pyrazol-4-yl)ethan-1-ol in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the free base at a controlled temperature, typically 0-5°C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration.
-
Purification: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material and excess HCl. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Drying: Dry the purified salt under vacuum to remove residual solvents.
Diagram of the Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Applications in Research and Development
The utility of 2-(1H-pyrazol-4-yl)ethan-1-ol and its hydrochloride salt spans several areas of chemical research and development:
-
Pharmaceutical Development: This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals.[3] The pyrazole moiety is a key pharmacophore in drugs with anti-inflammatory and analgesic properties.[3]
-
Agrochemical Chemistry: It serves as a building block in the creation of new agrochemicals, such as herbicides and pesticides, contributing to improved crop yields.[3][5]
-
Material Science: The incorporation of pyrazole derivatives into polymers can enhance their thermal stability and mechanical properties.[3]
-
Biochemical Research: This compound can be used as a tool to study enzyme inhibition and receptor interactions, providing insights into metabolic pathways.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the GHS hazard classifications for the parent compound, 2-(1H-pyrazol-4-yl)ethan-1-ol, provide a strong indication of the necessary precautions.
GHS Hazard Information for 2-(1H-pyrazol-4-yl)ethan-1-ol:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and material science. Its hydrochloride form offers advantages in terms of solubility and handling. A thorough understanding of its synthesis, properties, and safety precautions is essential for its effective and safe utilization in research and development. The information presented in this guide, based on the available data for the parent compound and established chemical principles, provides a solid foundation for scientists and researchers working with this important building block.
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An In-depth Technical Guide to the Structure Elucidation of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride
Foreword: The Analytical Imperative in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational scaffold for a vast array of functional molecules. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities.[1][2] The subject of this guide, 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, represents a key building block whose precise structural verification is not merely an academic exercise but a critical prerequisite for its application in any research or development pipeline. An unconfirmed structure introduces unacceptable variables that can invalidate downstream results.
This document provides a comprehensive, logic-driven framework for the complete structure elucidation of this compound. Moving beyond a simple recitation of procedures, we will explore the causality behind each analytical choice, demonstrating how a multi-technique, synergistic approach provides a self-validating system for unambiguous structural confirmation. This guide is intended for researchers, chemists, and quality control professionals who require a robust and defensible methodology for chemical characterization.
Initial Assessment and The Postulated Structure
The nomenclature, this compound, provides a structural hypothesis. According to IUPAC naming conventions, this suggests a pyrazole ring substituted at the 4-position with an ethanol group, which is then protonated with hydrochloric acid to form the salt.[3][4]
-
Molecular Formula (Free Base): C₅H₈N₂O[5]
-
Molecular Formula (Hydrochloride Salt): C₅H₉ClN₂O
-
Molecular Weight (Free Base): 112.13 g/mol [5]
-
Molecular Weight (Hydrochloride Salt): 148.59 g/mol
-
Degree of Unsaturation (Free Base): (2C + 2 + N - H - X)/2 = (2*5 + 2 + 2 - 8 - 0)/2 = 3. This is consistent with one ring (1) and two double bonds (2) within the pyrazole aromatic system.
Our analytical journey is thus a process of systematically testing this hypothesis.
The Strategic Workflow for Structure Elucidation
A robust elucidation strategy is not linear but integrative, where each piece of data corroborates the others. The chosen workflow is designed to move from broad compositional information to detailed atomic connectivity.
Caption: Integrated workflow for the structure elucidation of 2-(1H-pyrazol-4-yl)ethan-1-ol HCl.
Foundational Analysis: Composition and Mass
Elemental Analysis: The Empirical Formula
Expertise & Experience: Before delving into complex spectroscopy, we must confirm the basic atomic composition. Elemental analysis provides the relative percentages of Carbon, Hydrogen, and Nitrogen. This is a fundamental check; a significant deviation from the theoretical values immediately indicates impurities or an incorrect structural hypothesis.
Experimental Protocol:
-
Dry the sample of this compound under high vacuum for at least 12 hours to remove residual solvents.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
-
Analyze using a calibrated CHN elemental analyzer.
-
Chlorine content can be determined by titration or ion chromatography.
Data Presentation: Expected Elemental Composition
| Element | Theoretical % (for C₅H₉ClN₂O) | Expected Experimental Range |
| Carbon (C) | 40.41 | 40.41 ± 0.4% |
| Hydrogen (H) | 6.11 | 6.11 ± 0.4% |
| Nitrogen (N) | 18.85 | 18.85 ± 0.4% |
| Chlorine (Cl) | 23.86 | 23.86 ± 0.4% |
Trustworthiness: The protocol's validity is ensured by running certified standards (e.g., acetanilide) before and after the sample to confirm instrument calibration. The acceptable deviation is typically within ±0.4% of the theoretical value.
Mass Spectrometry: The Molecular Weight
Expertise & Experience: Mass spectrometry directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. For a hydrochloride salt, which is non-volatile and polar, Electrospray Ionization (ESI) is the technique of choice. We expect to observe the protonated molecule of the free base[M+H]⁺, as the HCl salt will dissociate in the spray solution (typically methanol or acetonitrile/water).
Experimental Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
-
Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy.
Data Presentation: Predicted Mass Spectrum Peaks
| m/z Value | Ion Species | Rationale |
| 113.0715 | [C₅H₈N₂O + H]⁺ | The protonated molecular ion of the free base. This is the expected base peak. |
| 135.0534 | [C₅H₈N₂O + Na]⁺ | A common sodium adduct, often observed from trace sodium ions in glassware or solvents. |
Trustworthiness: High-resolution mass spectrometry (HRMS) provides a mass measurement accurate to within 5 ppm. Confirming that the measured mass matches the theoretical mass for the formula C₅H₉N₂O (the protonated free base) provides extremely high confidence in the molecular formula.[6]
Functional Group Identification: FT-IR Spectroscopy
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[7] For our compound, we are looking for definitive evidence of the alcohol (O-H), the pyrazole N-H, and the aromatic ring system.
Experimental Protocol:
-
Place a small amount of the dry hydrochloride salt directly onto the diamond crystal of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan immediately before the sample scan to subtract atmospheric CO₂ and H₂O signals.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale and Expected Appearance |
| ~3400-3200 | O-H (Alcohol) | Stretching | A very broad and strong absorption due to intermolecular hydrogen bonding.[8] |
| ~3200-3000 | N-H (Pyrazole) | Stretching | A broad absorption, often overlapping with the O-H band. |
| ~3100-3000 | C-H (Aromatic) | Stretching | Weaker absorptions on the shoulder of the N-H/O-H bands. |
| ~2950-2850 | C-H (Aliphatic) | Stretching | Medium intensity peaks corresponding to the ethyl side chain. |
| ~1600-1500 | C=N, C=C (Pyrazole Ring) | Stretching | Multiple sharp to medium bands characteristic of the aromatic heterocyclic ring.[8] |
| ~1200-1000 | C-O (Alcohol) | Stretching | A strong, distinct peak confirming the primary alcohol. |
The Definitive Blueprint: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9][10] For a hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it will dissolve the sample and typically allows for the observation of exchangeable protons (OH and NH).
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: ¹H NMR tells us the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The chemical shift (δ) is highly sensitive to the electronic environment of each proton.
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
A D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to confirm the OH and NH protons, which will be replaced by deuterium and their signals will disappear.
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H3/H5 | ~7.5 | Singlet | 2H | The two protons on the pyrazole ring are in an aromatic environment. They are chemically equivalent due to tautomerism or appear as a sharp singlet. |
| OH | ~4.5-5.5 | Triplet | 1H | The alcohol proton's signal is exchangeable. It appears as a triplet due to coupling with the adjacent CH₂ group. |
| CH₂ (alpha to OH) | ~3.5 | Quartet (or dt) | 2H | Deshielded by the adjacent oxygen atom. Appears as a triplet due to coupling with the adjacent CH₂ and a triplet from the OH, which can resolve to a quartet or dt. |
| CH₂ (beta to OH) | ~2.5 | Triplet | 2H | Coupled to the adjacent CH₂ group, resulting in a triplet. |
| NH | ~12-13 | Broad Singlet | 2H | The pyrazole N-H protons and the ammonium proton (from HCl) are highly deshielded and exchangeable. They often appear as a very broad signal. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is invaluable as it distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | DEPT-135 Signal | Rationale for Chemical Shift |
| C3/C5 | ~135 | Positive | Aromatic carbons in the pyrazole ring. |
| C4 | ~115 | Absent | Quaternary carbon of the pyrazole ring where the side chain is attached. |
| CH₂ (alpha to OH) | ~60 | Negative | Aliphatic carbon directly attached to the electron-withdrawing oxygen atom. |
| CH₂ (beta to OH) | ~30 | Negative | Standard aliphatic carbon. |
2D NMR: Confirming Connectivity
Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. It is the ultimate self-validating system for connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
Caption: Expected 2D NMR correlations for the ethan-1-ol side chain.
Interpretation:
-
COSY Spectrum: A cross-peak will be observed between the proton signal at ~2.5 ppm (CH₂-β) and the signal at ~3.5 ppm (CH₂-α). Another cross-peak will connect the signal at ~3.5 ppm (CH₂-α) to the OH proton at ~4.5-5.5 ppm. This definitively establishes the -CH₂-CH₂-OH fragment.
-
HSQC Spectrum: A cross-peak will correlate the proton signal at ~2.5 ppm to the carbon signal at ~30 ppm, identifying this as the β-CH₂ group. Another cross-peak will correlate the proton signal at ~3.5 ppm to the carbon signal at ~60 ppm, identifying it as the α-CH₂ group. The aromatic pyrazole protons at ~7.5 ppm will correlate to the carbon signal at ~135 ppm.
Final Synthesis of Evidence and Conclusion
The structure of this compound is unequivocally confirmed by the congruent data from all analytical techniques:
-
Elemental Analysis confirms the atomic composition C₅H₉ClN₂O.
-
High-Resolution Mass Spectrometry confirms the molecular weight of the free base (C₅H₈N₂O).[5]
-
FT-IR Spectroscopy confirms the presence of key functional groups: O-H (alcohol), N-H (pyrazole), and the aromatic pyrazole ring.[8]
-
¹H and ¹³C NMR Spectroscopy provide the precise number and type of proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY and HSQC) definitively establishes the connectivity of the -CH₂-CH₂-OH side chain and its attachment to the pyrazole ring, leaving no structural ambiguity.
This multi-faceted, evidence-based approach ensures the highest level of scientific integrity. Each technique provides a layer of validation for the others, culminating in a trustworthy and definitive structural assignment essential for any further scientific endeavor involving this compound.
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A Technical Guide to 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, a versatile heterocyclic building block. We will delve into its fundamental physicochemical properties, discuss its synthesis and characterization, and explore its significance as an intermediate in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in medicinal chemistry and drug discovery.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design.[2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3]
The success of blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction) has cemented the pyrazole moiety's status as a "privileged scaffold".[4] This success drives continued research into novel pyrazole-containing compounds. This compound is one such compound, offering a reactive handle for the synthesis of more complex molecules.[5] Its utility lies in its bifunctional nature, possessing both the aromatic pyrazole core and a primary alcohol group amenable to further chemical modification.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. There is conflicting information in various online databases regarding the molecular formula and weight of this specific hydrochloride salt. The data presented here is based on the verified formula of the free base compound, 2-(1H-pyrazol-4-yl)ethanol, with the addition of hydrogen chloride.
Molecular Formula and Structure
The molecular formula for the free base, 2-(1H-pyrazol-4-yl)ethanol, is C5H8N2O.[5][6] As a hydrochloride salt, one equivalent of hydrogen chloride (HCl) is associated with the base molecule. Therefore, the correct molecular formula for this compound is C5H9ClN2O .
Molecular Weight
Based on the confirmed molecular formula, the molecular weight is calculated as follows:
-
Hydrogen Chloride (HCl): 36.46 g/mol
-
Total Molecular Weight: 148.59 g/mol [7]
This calculated weight is consistent with data from reputable chemical suppliers.[7]
Summary of Key Properties
The following table summarizes the essential properties of 2-(1H-pyrazol-4-yl)ethan-1-ol and its hydrochloride salt, compiled from various chemical data sources.
| Property | 2-(1H-pyrazol-4-yl)ethanol (Free Base) | This compound |
| Molecular Formula | C5H8N2O[5][6] | C5H9ClN2O[7] |
| Molecular Weight | 112.13 g/mol [5][6] | 148.59 g/mol [7] |
| CAS Number | 180207-57-2[5][6] | Not consistently available |
| Appearance | White powder[5] | Solid (form may vary) |
| Purity | Typically ≥ 98%[5] | Typically ≥ 95% |
| Storage Conditions | Store at 0-8°C[5] | Keep in a dark, inert atmosphere, 2-8°C[8] |
Synthesis and Characterization
General Synthetic Workflow
A plausible synthesis route involves the construction of the pyrazole ring followed by modification of a side chain. One common method for forming a pyrazole ring is the reaction of a hydrazine with a 1,3-dicarbonyl compound.[9][10] The subsequent conversion of a functional group, such as a ketone, to the desired ethanol side chain can be achieved through reduction.
The diagram below illustrates a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Quality Control and Spectroscopic Analysis
Verification of the final product's identity and purity is critical. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms. A comparison of experimental and theoretical spectroscopic data is often performed.[11]
-
Infrared (IR) Spectroscopy: This technique helps identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the pyrazole ring, and C-N bonds.
-
Mass Spectrometry (MS): Provides information on the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Applications in Drug Discovery
2-(1H-pyrazol-4-yl)ethanol is a valuable intermediate, primarily used as a building block for creating more complex molecules with potential therapeutic applications.[5]
A Versatile Chemical Intermediate
The hydroxyl group of the molecule is a key reactive site.[5] It allows for a variety of chemical transformations, including:
-
Esterification: To introduce various acyl groups.
-
Etherification: To form ether linkages with other molecular fragments.
-
Oxidation: To convert the alcohol to an aldehyde or carboxylic acid.
-
Nucleophilic Substitution: After conversion of the hydroxyl group to a better leaving group (e.g., a tosylate).
These reactions enable the incorporation of the pyrazole-ethyl moiety into larger, more complex drug candidates, making it a crucial component in the synthesis of innovative solutions.[5]
Therapeutic Targets for Pyrazole Derivatives
The broader class of pyrazole derivatives has been investigated for a vast array of therapeutic targets.[12] Research has shown their efficacy in targeting specific biological pathways related to inflammation, cancer, and infectious diseases.[3][5] The pyrazole scaffold is a key component in compounds designed as:
-
Anti-inflammatory and analgesic drugs[5]
-
Anticancer agents[3]
-
Antimicrobial and antiviral compounds[2]
-
Enzyme inhibitors[5]
Experimental Protocol: Derivatization via Ether Synthesis
To illustrate the practical utility of this compound, this section provides a representative protocol for a Williamson ether synthesis. This procedure describes the coupling of the primary alcohol with an alkyl halide to form an ether, a common step in building more complex drug-like molecules.
Objective: To synthesize 2-(1H-pyrazol-4-yl)ethyl benzyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Preparation of the Alkoxide (Deprotonation):
-
Rationale: The hydrochloride salt must first be neutralized and the alcohol deprotonated to form a nucleophilic alkoxide. Sodium hydride is a strong base suitable for this purpose.
-
Step 1: Suspend this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Cool the mixture to 0°C in an ice bath.
-
Step 3: Add sodium hydride (2.2 eq) portion-wise over 10 minutes. The extra equivalent is to neutralize the hydrochloride.
-
Step 4: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
Nucleophilic Substitution (Ether Formation):
-
Rationale: The generated alkoxide acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide to form the ether linkage.
-
Step 5: Cool the reaction mixture back to 0°C.
-
Step 6: Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Step 7: Allow the reaction to stir at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Rationale: This sequence is designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the desired product.
-
Step 8: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Step 9: Extract the aqueous layer with ethyl acetate (3 times).
-
Step 10: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Step 11: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(1H-pyrazol-4-yl)ethyl benzyl ether.
-
Caption: Step-by-step workflow for the Williamson ether synthesis protocol.
Conclusion
This compound is a fundamentally important building block in the field of medicinal chemistry. Its well-defined structure, featuring the privileged pyrazole scaffold and a reactive hydroxyl group, provides a reliable starting point for the synthesis of diverse and complex molecules. A thorough understanding of its correct molecular formula (C5H9ClN2O) and molecular weight (148.59 g/mol ) is essential for accurate and reproducible experimental design. As research into pyrazole-based therapeutics continues to expand, the utility and importance of this versatile intermediate are set to grow, paving the way for the discovery of next-generation pharmaceuticals.
References
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Lead Sciences. (n.d.). 2-(4-Amino-1H-pyrazol-1-yl)ethanol. Retrieved from [Link]
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PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Retrieved from [Link]
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Kumar, A., & Siddiqui, H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
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Al-Majid, A. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Retrieved from [Link]
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Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]
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Kumar, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]
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Gálico, D. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]
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Li, H., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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The Serendipitous Spark: A Technical Chronicle of Pyrazole's Ascent in Medicinal Chemistry
Abstract
The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle, stands as a titan in the landscape of medicinal chemistry. Its journey from an unexpected laboratory byproduct to the core scaffold of blockbuster drugs is a testament to the interplay of serendipity, systematic investigation, and the relentless pursuit of therapeutic innovation. This in-depth technical guide chronicles the discovery and history of pyrazole-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of the key scientific milestones, the evolution of synthetic strategies, and the causal relationships that have cemented the pyrazole moiety as a "privileged scaffold" in modern pharmacology. We will dissect the foundational Knorr synthesis, trace the lineage of pyrazole-based therapeutics from the first synthetic analgesic to contemporary targeted therapies, and provide detailed, field-proven experimental protocols to illuminate the practical chemistry behind these discoveries.
The Genesis: Knorr's Accidental Foray into a New Heterocyclic World
The story of pyrazole begins not with a targeted quest, but with a serendipitous discovery in the laboratory of German chemist Ludwig Knorr in 1883.[1][2] While attempting to synthesize a quinoline derivative, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][3] The unexpected product was not the anticipated quinoline, but a novel crystalline compound he named "antipyrine" (phenazone).[1][4][5] This event marked the first synthesis of a pyrazolone derivative and, more broadly, the dawn of pyrazole chemistry.[1][6] Antipyrine quickly proved to be one of the earliest synthetic medications, exhibiting potent analgesic and antipyretic properties, and it became a widely used drug until the rise of aspirin.[1][4]
The foundational reaction that led to this discovery is now famously known as the Knorr pyrazole synthesis .[7][8] This robust and versatile method involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8] The significance of Knorr's work lies not only in the discovery of a new class of bioactive compounds but also in providing a straightforward and adaptable synthetic route to access a vast array of substituted pyrazoles.[2]
The Knorr Pyrazole Synthesis: A Mechanistic Perspective
The elegance of the Knorr synthesis lies in its simplicity and efficiency. The reaction is typically catalyzed by acid and involves a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine (or hydrazone).[9] The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a cyclized intermediate that subsequently eliminates two molecules of water to form the stable aromatic pyrazole ring.[8][9]
Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
The following protocol is a modernized interpretation of Knorr's original 1883 synthesis, emphasizing safety and current laboratory practices.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Crystallization dish
-
Büchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate in a minimal amount of absolute ethanol to facilitate mixing.
-
Reaction Conditions: Gently heat the reaction mixture to reflux with continuous stirring. The reaction is typically complete within 1-2 hours, and its progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate upon cooling.
-
Isolation: If a precipitate has formed, collect the crude product by vacuum filtration using a Büchner funnel. If no solid has formed, slowly add diethyl ether to the reaction mixture with stirring to induce precipitation.
-
Purification: The crude 1-phenyl-3-methyl-5-pyrazolone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: The purity of the final product should be confirmed by determining its melting point and by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
The Proliferation of Pyrazole-Based Therapeutics: From Pain Relief to Targeted Therapies
The initial success of antipyrine spurred further exploration of the pyrazole scaffold, leading to the development of a multitude of derivatives with a wide spectrum of biological activities.[10][11] This section will highlight the historical progression of key pyrazole-containing drugs that have made a significant impact on medicine.
The First Wave: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Following the discovery of antipyrine, the pyrazole core quickly became a cornerstone in the development of NSAIDs.
-
Phenylbutazone: Introduced in the 1950s, phenylbutazone is a potent anti-inflammatory and analgesic agent.[10][12] Its synthesis involves the condensation of diethyl n-butylmalonate with hydrazobenzene.[13] While effective, its use in humans has been largely curtailed due to significant side effects, though it remains in use in veterinary medicine.[12][14]
-
Celecoxib (Celebrex®): The development of celecoxib in the 1990s represented a major breakthrough in NSAID therapy.[15][16] It is a selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors like phenylbutazone.[12][15] The discovery of two COX isoforms (COX-1 and COX-2) was a pivotal moment that enabled the rational design of selective inhibitors.[15] The synthesis of celecoxib involves the reaction of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulphonamidophenylhydrazine or its salt.[17]
Expanding the Therapeutic Landscape: Beyond Inflammation
The versatility of the pyrazole scaffold allowed for its incorporation into drugs targeting a diverse range of diseases beyond inflammation.
-
Sildenafil (Viagra®): Originally synthesized in 1989 by Pfizer chemists as a potential treatment for hypertension and angina, sildenafil's journey took an unexpected turn during early clinical trials.[18][19] While it showed little effect on angina, a notable side effect was the induction of penile erections.[18][20] This serendipitous discovery led to its repositioning and eventual blockbuster success as the first oral treatment for erectile dysfunction, approved by the FDA in 1998.[18][21]
-
Rimonabant (Acomplia®): Developed as a cannabinoid CB1 receptor antagonist, rimonabant was introduced in Europe for the treatment of obesity.[22][23] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and suicidal thoughts.[22][24] The story of rimonabant serves as a cautionary tale in drug development, highlighting the importance of thorough post-marketing surveillance.
-
Modern Targeted Therapies: In recent years, the pyrazole nucleus has been integrated into numerous targeted therapies, particularly in oncology. Drugs like ibrutinib, ruxolitinib, and axitinib, all containing a pyrazole core, are used to treat various cancers by inhibiting specific protein kinases.[25]
Data Summary: A Comparative Overview of Key Pyrazole-Containing Drugs
| Drug | Year of Discovery/Patent | Primary Indication | Mechanism of Action | Key Synthetic Precursors |
| Antipyrine | 1883[4] | Analgesic, Antipyretic | Non-selective COX inhibitor | Phenylhydrazine, Ethyl acetoacetate[3] |
| Phenylbutazone | 1950s | Anti-inflammatory | Non-selective COX inhibitor[12] | Diethyl n-butylmalonate, Hydrazobenzene[13] |
| Sildenafil | 1989[19] | Erectile Dysfunction | PDE5 inhibitor | (Not detailed in provided context) |
| Celecoxib | 1998 (FDA Approval)[16] | Anti-inflammatory | Selective COX-2 inhibitor[15] | 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 4-sulphonamidophenylhydrazine[17] |
| Rimonabant | (Not specified) | Anti-obesity | CB1 receptor antagonist[22] | (Not detailed in provided context) |
Conclusion: The Enduring Legacy and Future Horizons of Pyrazole Chemistry
From its accidental discovery over a century ago, the pyrazole ring system has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its ability to be readily functionalized, has allowed for the creation of a vast and diverse library of bioactive compounds. The historical journey of pyrazole-containing drugs, from the simple analgesic antipyrine to the highly specific targeted therapies of today, underscores the power of this privileged scaffold. The continued exploration of novel synthetic methodologies and the application of rational drug design principles promise that the pyrazole nucleus will remain a fertile ground for the discovery of new and improved therapeutics for the foreseeable future.
References
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Current status of pyrazole and its biological activities. (2015). Journal of the Scientific Society, 42(2), 65. Retrieved from [Link]
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4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). In The Royal Society of Chemistry. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(22), 8708. Retrieved from [Link]
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Phenazone. (n.d.). In Wikipedia. Retrieved from [Link]
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Sildenafil. (n.d.). In Wikipedia. Retrieved from [Link]
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Rimonabant: From RIO to Ban. (2011). Journal of Obesity, 2011, 432607. Retrieved from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6505. Retrieved from [Link]
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Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]
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Antipyrine. (n.d.). In Britannica. Retrieved from [Link]
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The rise and fall of Viagra: Viagra has probably received more media hype than any other drug. Abi Berger examines how this massive publicity will affect general practitioners, who may eventually have to prescribe the impotence treatment. (1998). BMJ, 317(7159), 619. Retrieved from [Link]
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Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]
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Three decades of Viagra. (2017). The Pharmaceutical Journal. Retrieved from [Link]
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Phenylbutazone. (n.d.). In Wikipedia. Retrieved from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry, 14(12), 2379-2400. Retrieved from [Link]
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What is the mechanism of Phenylbutazone? (2024). Patsnap Synapse. Retrieved from [Link]
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Chapter 5: Pyrazoles. (2015). In The Royal Society of Chemistry. Retrieved from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. Retrieved from [Link]
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The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. (n.d.). Retrieved from [Link]
-
Rimonabant: Boom to ban. (2011). Journal of Pharmaceutical Negative Results, 2(1), 38. Retrieved from [Link]
- CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate. (n.d.). Google Patents.
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A Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-(1H-pyrazol-4-yl)ethan-1-ol
Pyrazole derivatives form the backbone of a vast array of pharmacologically active compounds and functional materials. Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a range of chemical properties that are desirable in drug design, including hydrogen bonding capabilities and metabolic stability. 2-(1H-pyrazol-4-yl)ethan-1-ol, with its hydroxyethyl substituent, presents a key building block for further chemical modifications, potentially leading to novel therapeutic agents or specialized polymers.
The ability to unambiguously determine the structure and purity of such molecules is paramount in any research and development endeavor. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide an in-depth exploration of the expected spectroscopic data for 2-(1H-pyrazol-4-yl)ethan-1-ol, offering a virtual roadmap for its identification and analysis.
Molecular Structure and Predicted Spectroscopic Features
The structure of 2-(1H-pyrazol-4-yl)ethan-1-ol is presented below, with atom numbering for spectroscopic assignment.
Figure 1: Molecular structure of 2-(1H-pyrazol-4-yl)ethan-1-ol with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of 2-(1H-pyrazol-4-yl)ethan-1-ol in a common deuterated solvent like DMSO-d₆ would exhibit several key signals.
Table 1: Predicted ¹H NMR Data for 2-(1H-pyrazol-4-yl)ethan-1-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 12.0 - 13.0 | br s | - | The acidic proton on the pyrazole nitrogen is typically deshielded and appears as a broad singlet. |
| H3, H5 | ~7.5 | s | - | The two protons on the pyrazole ring are in a similar chemical environment and are expected to appear as a singlet. In some substituted pyrazoles, these protons can show slight differences in chemical shifts[1]. |
| H7 (-CH₂-OH) | ~3.5 | t | ~5-7 | This methylene group is adjacent to a hydroxyl group and another methylene group, leading to a triplet. |
| H6 (-CH₂-pyrazole) | ~2.6 | t | ~5-7 | This methylene group is adjacent to the pyrazole ring and the other methylene group, resulting in a triplet. |
| OH | ~4.5 | t | ~5-7 | The hydroxyl proton signal is often a triplet due to coupling with the adjacent methylene group. Its chemical shift can be variable and dependent on concentration and temperature. |
Experimental Causality: The choice of DMSO-d₆ as a solvent is strategic for observing exchangeable protons like N-H and O-H, which might be broadened or absent in other solvents. The predicted chemical shifts are based on the analysis of similar pyrazole derivatives and the known effects of substituents on aromatic rings[1][2].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 2-(1H-pyrazol-4-yl)ethan-1-ol is predicted to show five distinct signals.
Table 2: Predicted ¹³C NMR Data for 2-(1H-pyrazol-4-yl)ethan-1-ol
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3, C5 | ~135 | The carbons adjacent to the nitrogen atoms in the pyrazole ring are typically found in this region. |
| C4 | ~115 | The carbon atom at the 4-position of the pyrazole ring is generally more shielded compared to C3 and C5. |
| C7 (-CH₂-OH) | ~60 | The carbon atom bonded to the hydroxyl group is deshielded due to the electronegativity of oxygen. |
| C6 (-CH₂-pyrazole) | ~30 | This aliphatic carbon is in a relatively shielded environment. |
Authoritative Grounding: The predicted chemical shifts are in line with data reported for other 4-substituted pyrazoles and alcohols, where the electronic environment of each carbon atom dictates its resonance frequency[3][4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Bands for 2-(1H-pyrazol-4-yl)ethan-1-ol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad | Stretching |
| N-H (pyrazole) | 3100 - 3300 | Medium, Broad | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=N, C=C (pyrazole ring) | 1400 - 1600 | Medium to Strong | Ring Stretching |
| C-O (alcohol) | 1000 - 1200 | Strong | Stretching |
Mechanistic Insight: The broadness of the O-H and N-H stretching bands is a direct consequence of intermolecular hydrogen bonding, a key feature of this molecule that influences its physical properties and biological interactions[1]. The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (N2 of the pyrazole ring) makes this molecule particularly interesting for supramolecular chemistry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(1H-pyrazol-4-yl)ethan-1-ol (C₅H₈N₂O), the expected molecular weight is 112.13 g/mol .[5]
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 112.
-
Key Fragmentation Patterns:
-
Loss of H₂O (m/z = 94) from the molecular ion is a common fragmentation for alcohols.
-
Cleavage of the C-C bond between the pyrazole ring and the ethyl group could lead to fragments corresponding to the pyrazolyl-methyl cation (m/z = 81) and the hydroxyethyl radical.
-
Fragmentation of the pyrazole ring itself would also contribute to the overall spectrum.
-
Experimental Protocols
To obtain the spectroscopic data discussed above, the following experimental methodologies are recommended.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of 2-(1H-pyrazol-4-yl)ethan-1-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2-5 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 5-10 seconds.
Figure 2: General workflow for NMR data acquisition and processing.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
Data Acquisition:
-
Ionization Mode: Positive or negative, depending on the desired information.
-
Mass Range: A range that encompasses the expected molecular weight (e.g., 50-500 m/z).
Conclusion
This technical guide has provided a comprehensive, predictive overview of the spectroscopic data for 2-(1H-pyrazol-4-yl)ethan-1-ol. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed experimental protocols offer a practical framework for researchers to acquire and interpret their own data. This guide serves as a valuable resource for scientists and professionals in drug development, facilitating the confident identification and characterization of this important pyrazole derivative and paving the way for its application in innovative research.
References
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]
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2-(1H-Pyrazol-4-yl)ethanol. PubChem. [Link]
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Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. NIH. [Link]
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solubility and stability of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
An In-depth Technical Guide to the Solubility and Stability of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Foreword: A Framework for Understanding
In modern drug discovery and development, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific evaluation. The physicochemical properties of a compound, specifically its solubility and stability, are foundational pillars that dictate its developability, formulation strategy, and ultimately, its therapeutic potential. This guide is dedicated to this compound, a heterocyclic building block of significant interest. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile biological activities.[1]
This document eschews a conventional, rigid template. Instead, it is structured as a practical and intellectual guide for the research scientist. It is designed not merely to prescribe steps, but to illuminate the causality behind them. As your partner in the laboratory, my goal is to provide a self-validating framework for the comprehensive characterization of this compound, grounded in authoritative regulatory standards and first-principle chemical reasoning. We will explore not just how to conduct these critical assessments, but why we make specific experimental choices, ensuring that the data generated is robust, reliable, and directly applicable to drug development milestones.
Physicochemical Profile and Foundational Concepts
Before embarking on experimental work, a thorough understanding of the molecule's intrinsic properties is paramount.
Structure: this compound
-
Parent Compound: 2-(1H-pyrazol-4-yl)ethanol
-
Molecular Formula (HCl Salt): C₅H₉ClN₂O
-
Molecular Weight (Parent): 112.13 g/mol [2]
-
Appearance (Parent): White powder[3]
The Hydrochloride Salt Form: The decision to work with the hydrochloride salt is a strategic one in pharmaceutical development. The parent compound, containing a basic pyrazole ring, can be protonated to form a salt. This transformation is often employed to enhance aqueous solubility and improve the dissolution rate, which are critical factors for bioavailability.[4]
The Pyrazole Moiety and its pKa: The pyrazole ring contains two nitrogen atoms: one is a non-basic, "pyrrole-like" nitrogen, while the other is a basic, "pyridine-like" nitrogen. It is this second nitrogen that is protonated by hydrochloric acid. The acidity of the resulting pyrazolium cation is a key determinant of the compound's pH-dependent behavior. The pKa of pyrazole itself is approximately 2.5.[5] This low pKa value for the conjugate acid implies that the pyrazole ring is a weak base. In its hydrochloride salt form, the compound will be fully protonated and ionized in acidic to neutral pH environments. This has profound implications for its solubility, as we will explore in Section 2.0.
Comprehensive Solubility Assessment
Solubility dictates the maximum concentration of a drug that can be achieved in a solution and is a primary factor governing oral absorption. For a hydrochloride salt, a pH-solubility profile is not just informative; it is essential. The "shake-flask" method remains the gold standard for determining equilibrium solubility due to its robustness and direct measurement of thermodynamic equilibrium.[6]
Rationale for Experimental Design
The choice of solvents and pH conditions is not arbitrary. We select aqueous buffers that mimic the physiological pH range of the human gastrointestinal tract (pH 1.2 to 6.8) to predict in vivo dissolution.[6] Common pharmaceutical co-solvents are also evaluated to provide a dataset for potential liquid formulation development. The entire process is underpinned by a validated analytical method to ensure the trustworthiness of the quantitative data.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the universally accepted shake-flask method.
-
Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and other relevant solvents (e.g., Purified Water, Ethanol, Propylene Glycol).
-
Sample Addition: Add an excess amount of this compound to a known volume of each medium in a suitable vessel (e.g., glass vial). The excess solid is critical to ensure that equilibrium with the saturated solution is achieved.
-
Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be established experimentally by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the excess solid via centrifugation (e.g., 15 minutes at 14,000 rpm) or filtration through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, as described in Section 2.3.
Analytical Prerequisite: Stability-Indicating HPLC-UV Method
The quantification of the analyte must be accurate and precise. A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[7]
-
Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The use of a volatile buffer system would also render the method compatible with mass spectrometry (MS) for peak identification.[7]
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance (λmax), determined by scanning a dilute solution of the compound.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is proven during forced degradation studies (Section 3.0).
-
Linearity: A minimum of 5 concentration levels should be used to establish a linear relationship between concentration and detector response.[8]
-
Accuracy & Precision: Determined across the analytical range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized for clear interpretation and comparison.
| Medium | pH (at 25°C) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 0.1 M HCl | 1.2 | 25 | Data | Data |
| Acetate Buffer | 4.5 | 25 | Data | Data |
| Phosphate Buffer | 6.8 | 25 | Data | Data |
| Purified Water | ~5.5-6.5 | 25 | Data | Data |
| Ethanol | N/A | 25 | Data | Data |
| Propylene Glycol | N/A | 25 | Data | Data |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment and Forced Degradation
Understanding a compound's stability profile is a regulatory requirement and is fundamental to ensuring the safety and efficacy of a potential drug product.[3][10] Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[11] This process is integral to developing a stability-indicating analytical method (SIAM).[12]
Rationale for Stress Conditions
The conditions for forced degradation are chosen to target potential chemical liabilities in the molecule's structure. For this compound, we must consider:
-
Hydrolysis: The pyrazole ring is an aromatic heterocycle and generally stable, but extreme pH and heat can promote degradation.
-
Oxidation: The electron-rich pyrazole ring and the primary alcohol are potential sites for oxidation.
-
Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.
-
Thermal Stress: To assess the intrinsic thermal stability of the molecule.
Experimental Protocol: Forced Degradation Studies
For each condition, a solution of the compound (e.g., at 1 mg/mL) is prepared and stressed. A control sample (unstressed) is analyzed concurrently. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary, more complex reactions dominating.[11]
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60-80 °C.
-
Procedure: Prepare the solution and heat for a defined period (e.g., 2, 8, 24 hours). Withdraw samples at each time point, cool, and neutralize with an equivalent amount of base before dilution and analysis. The rationale for starting with 0.1N HCl is that it is a standard condition for initiating hydrolysis studies.[13]
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60-80 °C.
-
Procedure: Prepare the solution and heat for a defined period. Withdraw samples, cool, and neutralize with an equivalent amount of acid before analysis.
-
-
Neutral Hydrolysis:
-
Condition: Purified Water at 60-80 °C.
-
Procedure: Prepare the solution in water and heat for a defined period. Withdraw samples, cool, and analyze.
-
-
Oxidative Degradation:
-
Condition: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Prepare the solution and store it protected from light. Monitor the reaction over time (e.g., 2, 8, 24 hours). If no degradation is observed, gentle heating may be applied.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.[14] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Procedure: Place samples in a photostability chamber. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
-
Thermal Degradation (Solid State):
-
Condition: Store the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Procedure: Monitor for physical changes and assay a solution of the stressed solid at various time points.
-
Data Presentation: Forced Degradation Summary
Results should be tabulated to clearly indicate the compound's lability under each stress condition.
| Stress Condition | Reagent/Parameters | Time (hours) | % Assay of Parent | % Degradation | Major Degradation Products (RT) |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, 80°C | 24 | Data | Data | Data |
| Neutral Hydrolysis | Water, 80°C | 48 | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT | 24 | Data | Data | Data |
| Photolytic | ICH Q1B Light | N/A | Data | Data | Data |
| Thermal (Solid) | 80°C | 72 | Data | Data | Data |
Visualization: Stability Testing Workflow
Caption: Workflow for Stability Assessment and Method Validation.
Long-Term Stability Protocol
Following successful forced degradation studies and the validation of a SIAM, a formal stability study should be initiated as per ICH Q1A(R2) guidelines.[3][10]
-
Batches: A minimum of three primary batches should be studied.
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Tests: The stability protocol should include tests for appearance, assay, degradation products, and water content.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the thorough evaluation of the . By adhering to these principles and detailed protocols, researchers can generate a robust and reliable data package. This data is not merely a collection of results but a foundational dataset that will inform critical decisions in formulation development, define appropriate storage and handling procedures, and satisfy the stringent requirements of regulatory bodies. The causality-driven approach outlined herein ensures that the generated knowledge is not only accurate but also deeply understood, empowering scientists to confidently advance promising compounds through the development pipeline.
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Introduction: The Enduring Versatility of the Pyrazole Nucleus
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one of these "privileged scaffolds".[1][2] First described by Ludwig Knorr in 1883, this simple heterocyclic system has become an indispensable component in the design of novel drugs.[3] Its unique structural and electronic properties allow for versatile substitutions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic characteristics to achieve desired biological effects.
The significance of the pyrazole core is underscored by its presence in a wide array of marketed drugs, from the anti-inflammatory agent Celecoxib to the erectile dysfunction treatment Sildenafil.[2][4] The therapeutic reach of pyrazole derivatives is remarkably broad, encompassing anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and antidepressant activities, among others.[4][5][6][7] This guide provides an in-depth exploration of the key biological activities of pyrazole derivatives, focusing on the underlying mechanisms of action, molecular targets, and the experimental methodologies used to validate their therapeutic potential. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Anti-inflammatory Activity - The Landmark Success of Selective COX-2 Inhibition
The development of pyrazole-based anti-inflammatory drugs represents a triumph of rational drug design. Many of these compounds exert their effects by targeting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[8][9]
Mechanism of Action: Selective Targeting of COX-2
The COX enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[10] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[10]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[11] Pyrazole derivatives, exemplified by Celecoxib (Celebrex®) , were engineered to be selective inhibitors of the COX-2 enzyme.[9][11] This selectivity is achieved through specific structural features, such as a sulfonamide side chain on the pyrazole core, which binds to a distinct hydrophilic region present in the active site of COX-2 but not COX-1.[9] By selectively blocking COX-2, these drugs reduce the production of inflammatory prostaglandins without disrupting the protective functions of COX-1.[8][10]
Signaling Pathway: Arachidonic Acid Cascade
The anti-inflammatory action of pyrazole derivatives can be visualized within the arachidonic acid signaling pathway. The diagram below illustrates the key steps and the specific point of intervention for selective COX-2 inhibitors.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
To assess the in vivo anti-inflammatory potential of novel pyrazole derivatives, the carrageenan-induced paw edema model is a robust and widely accepted method.[12] This assay induces a localized, acute inflammatory response that can be quantified.
Causality and Rationale: Carrageenan, a sulfated polysaccharide, acts as a phlogistic agent, inducing inflammation that is biphasic.[13] The initial phase (first 1-2 hours) involves the release of histamine and serotonin. The later phase (3-5 hours) is mediated primarily by prostaglandins, making it highly sensitive to inhibitors of the COX pathway.[13] Therefore, a reduction in paw volume during this later phase provides a direct measure of the compound's ability to inhibit prostaglandin synthesis. Using a well-characterized reference drug like Indomethacin or Celecoxib provides a benchmark for validating the assay and comparing efficacy.[12]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (25±2°C, 12h light/dark cycle, ad libitum access to food and water).[14]
-
Grouping and Fasting: Animals are randomly divided into groups (n=6 per group): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Reference Drug (e.g., Indomethacin, 10 mg/kg), and Test Groups (pyrazole derivatives at various doses). The animals are fasted overnight before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured up to the ankle joint using a plethysmometer.
-
Compound Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[12]
-
Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation: Comparative Anti-inflammatory Activity
The table below summarizes representative data for pyrazoline derivatives evaluated in the carrageenan-induced paw edema model, demonstrating the quantitative output of such studies.
| Compound | Dose (mg/kg, i.p.) | Max. % Inhibition of Edema (at 3h) | Reference |
| 2d | 10 | 65% | [12] |
| 2e | 10 | 62% | [12] |
| Indomethacin | 10 | 58% | [12] |
| Control | -- | 0% | [12] |
Section 2: Anticancer Activity - Targeting the Engines of Malignancy
The pyrazole scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[1] These derivatives often function by inhibiting key molecular targets that are dysregulated in cancer cells, leading to the suppression of cell proliferation, survival, and metastasis.[15][16]
Mechanisms of Action: A Multi-Targeted Approach
Unlike their anti-inflammatory counterparts that often have a single primary target, anticancer pyrazoles engage with a diverse range of proteins crucial for tumor growth.[17] Key targets include:
-
Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives are potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[15][16][18] These receptors are frequently overexpressed or mutated in cancers, leading to uncontrolled cell division and angiogenesis (the formation of new blood vessels to feed the tumor).[19][20]
-
Cyclin-Dependent Kinases (CDKs): CDKs are enzymes that control the cell cycle. Pyrazole-based CDK inhibitors can arrest the cell cycle, preventing cancer cells from replicating.[15][17]
-
Tubulin Polymerization: The cytoskeleton, composed of tubulin polymers, is essential for cell division. Some pyrazole compounds interfere with tubulin dynamics, leading to mitotic arrest and apoptosis (programmed cell death).[15][17][21]
Signaling Pathway: EGFR Cascade
The EGFR signaling pathway is a central regulator of cell growth and is a common target for pyrazole-based inhibitors. Upon binding its ligand (e.g., EGF), the receptor dimerizes and undergoes autophosphorylation, triggering a downstream cascade that ultimately promotes gene expression for proliferation and survival. Pyrazole inhibitors typically bind to the ATP-binding site of the kinase domain, preventing this initial phosphorylation event.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a cornerstone colorimetric method for assessing the in vitro cytotoxicity of potential anticancer compounds.[22] It provides a quantitative measure of cell viability and is readily adaptable for high-throughput screening.
Causality and Rationale: The assay's principle relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[22] Dead or metabolically inactive cells cannot perform this conversion. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells. This allows for the calculation of the IC50 value—the concentration of the drug required to inhibit cell growth by 50%—a key metric of potency.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, human liver cancer) are harvested and seeded into a 96-well microtiter plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[23]
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. The old medium is removed from the wells, and 100 µL of the compound dilutions are added. A control group receives medium with vehicle (e.g., 0.1% DMSO) only.
-
Drug Incubation: The plate is incubated for an additional 48 to 72 hours.[23]
-
MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[24]
-
Formazan Formation: The plate is incubated for another 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[23][24]
-
Solubilization: The medium containing MTT is carefully removed. 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[23] The plate is gently shaken for 15 minutes.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 490-590 nm.[23]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Data Presentation: Cytotoxicity Against Cancer Cell Lines
The table below shows representative IC50 values for novel fused pyrazole derivatives, highlighting their potency as anticancer agents.
| Compound | Target(s) | IC50 (µM) vs. HepG2 | Reference |
| 1 | - | 0.45 | [18] |
| 2 | - | 0.31 | [18] |
| 9 | EGFR/VEGFR-2 | 0.52 | [18] |
| 12 | EGFR/VEGFR-2 | 0.41 | [18] |
| Erlotinib | EGFR | 10.6 | [18] |
Section 3: Antimicrobial Activity - A Scaffold for Combating Resistance
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. The pyrazole scaffold is a promising framework for developing novel antibacterial and antifungal drugs.[3][25] Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogenic microbes.[26][27]
Mechanism of Action
The mechanisms by which pyrazoles exert antimicrobial effects are diverse and can vary depending on the specific derivative and the target organism. Unlike the well-defined targets in inflammation and cancer, the antimicrobial action can be broader, potentially involving:
-
Inhibition of essential enzymes in microbial metabolic pathways.
-
Disruption of cell wall or membrane integrity.
-
Interference with nucleic acid or protein synthesis.
The versatility of the pyrazole core allows for its combination with other known pharmacophores (e.g., thiazole, coumarin) to create hybrid molecules with enhanced potency and novel mechanisms of action.[25]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[6]
Causality and Rationale: This assay provides a direct, quantitative measure of a compound's potency against a specific microbial strain. By serially diluting the compound, we can pinpoint the concentration at which it becomes bacteriostatic or fungistatic. This is crucial for comparing the efficacy of different derivatives and for guiding further drug development. The inclusion of positive (microbe + medium), negative (medium only), and drug controls (e.g., Ciprofloxacin) ensures the validity of the results.
Step-by-Step Methodology:
-
Prepare Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared. Typically, colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include several control wells on each plate:
-
Growth Control: Wells containing only broth and the inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth.
-
Reference Drug Control: Serial dilutions of a standard antibiotic (e.g., Ciprofloxacin) are tested in parallel.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[6] The result can also be read using a plate reader.
Data Presentation: Antimicrobial Potency
The following table presents representative MIC values for pyrazole derivatives against various microbial strains.
| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. epidermidis | MIC (µg/mL) vs. A. niger | Reference |
| 2 | 32 | 16 | 1 | [26] |
| 3 | 0.25 | 16 | 8 | [26] |
| 4 | 32 | 0.25 | 16 | [26] |
| Ciprofloxacin | 1 | 0.5 | N/A | [26] |
| Clotrimazole | N/A | N/A | 1 | [26] |
Conclusion and Future Perspectives
The pyrazole nucleus is a testament to the power of a privileged scaffold in medicinal chemistry. Its structural simplicity and synthetic tractability have enabled the creation of a vast chemical space, leading to drugs that have profoundly impacted human health. From the selective inhibition of COX-2 in inflammation to the multi-targeted blockade of oncogenic pathways in cancer and the disruption of microbial viability, pyrazole derivatives have consistently demonstrated their therapeutic value.[7][28]
The future of pyrazole-based drug discovery remains bright. Ongoing research is focused on designing novel derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The development of multi-target agents, such as dual EGFR/VEGFR inhibitors, represents a promising strategy for overcoming drug resistance in cancer.[18] Furthermore, as our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly be adapted to engage new and challenging molecular targets, continuing its legacy as a cornerstone of therapeutic innovation.
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- 20. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. mdpi.com [mdpi.com]
A Technical Guide to 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride: From Sourcing to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, leading to their incorporation into numerous FDA-approved drugs.[1][2] Molecules containing the pyrazole moiety are key components in treatments for a range of diseases, from cancer to inflammatory conditions and infectious agents.[1][2] The structural versatility of the pyrazole ring allows for fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone for the design of novel therapeutic agents. This guide focuses on a specific, yet important building block, 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, providing an in-depth overview of its commercial availability, synthesis, and potential applications for researchers in the pharmaceutical sciences.
Physicochemical Properties and Identification
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Parent Compound | 2-(1H-pyrazol-4-yl)ethanol | [3] |
| CAS Number (HCl salt) | 1197768-92-5 | [4] |
| CAS Number (Parent) | 180207-57-2 | [3] |
| Molecular Formula (HCl salt) | C5H9ClN2O | Inferred |
| Molecular Weight (HCl salt) | 148.59 g/mol | Inferred |
| Molecular Formula (Parent) | C5H8N2O | [3] |
| Molecular Weight (Parent) | 112.13 g/mol | [3] |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | Inferred |
Synonyms for the parent compound include: 1H-Pyrazole-4-ethanol, 4-(2-HYDROXYETHYL)PYRAZOLE, and 2-(4-pyrazolyl)ethanol.[3]
Commercial Availability and Sourcing
The commercial availability of this compound is primarily as a research chemical. While the parent compound, 2-(1H-pyrazol-4-yl)ethanol, is more widely listed by suppliers, the hydrochloride salt is also available.
Key Suppliers:
-
National Analytical Corporation: Lists 2-(4-amino-1h-pyrazol-1-yl)ethanol hydrochloride with CAS number 1197768-92-5, which appears to be a related but different compound based on the "amino" substitution. However, they are a potential source for custom synthesis of the target compound.
-
Chem-Impex: A supplier of the parent compound, 2-(1H-Pyrazol-4-yl)ethanol, which could potentially be a starting material for the synthesis of the hydrochloride salt.[5]
-
BLDpharm, Biosynth, and Sigma-Aldrich: These are major chemical suppliers that list a variety of pyrazole derivatives and may offer 2-(1H-pyrazol-4-yl)ethan-1-ol or its hydrochloride salt, or provide custom synthesis services.[6][7]
Note on Sourcing: Researchers should always request a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the compound. Due to market fluctuations, it is advisable to contact multiple suppliers to inquire about availability, lead times, and pricing.
Synthesis and Characterization
The synthesis of this compound typically involves the preparation of the parent alcohol followed by salt formation.
Synthesis of the Parent Compound: 2-(1H-pyrazol-4-yl)ethanol
A common synthetic route to 4-substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For 2-(1H-pyrazol-4-yl)ethanol, a plausible pathway could start from a commercially available starting material like 1-(1H-Pyrazol-4-yl)ethanone.
Hypothetical Synthetic Workflow:
Caption: Hypothetical workflow for the synthesis of 2-(1H-pyrazol-4-yl)ethanol.
Step-by-Step Protocol (Illustrative):
-
Reduction: To a solution of 1-(1H-pyrazol-4-yl)ethanone in a suitable solvent such as ethanol or methanol, slowly add a reducing agent like sodium borohydride (NaBH4) at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified, typically by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating a solution of the free base (2-(1H-pyrazol-4-yl)ethanol) with a solution of hydrochloric acid.
Protocol for Salt Formation:
-
Dissolution: Dissolve the purified 2-(1H-pyrazol-4-yl)ethanol in a suitable anhydrous solvent, such as diethyl ether or ethanol.[8]
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or a concentrated aqueous solution followed by solvent removal) to the solution of the free base with stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be aided by cooling the mixture.
-
Isolation: The solid product is collected by filtration, washed with a cold, non-polar solvent (like cold diethyl ether) to remove any unreacted starting material, and then dried under vacuum.
-
Characterization: The final salt should be characterized by techniques such as melting point analysis and elemental analysis to confirm its identity and purity.
Applications in Drug Discovery and Research
This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery.[5] The pyrazole core is a key pharmacophore in many biologically active compounds, and the ethanol side chain provides a reactive handle for further chemical modifications.
Potential Therapeutic Areas:
-
Oncology: Pyrazole derivatives are found in numerous kinase inhibitors used in cancer therapy.[2] The hydroxyl group of 2-(1H-pyrazol-4-yl)ethan-1-ol can be used to introduce linkers for attachment to other pharmacophores or to modulate solubility and pharmacokinetic properties.
-
Inflammatory Diseases: Compounds containing the pyrazole scaffold have shown anti-inflammatory properties.[5] This building block can be used to synthesize novel compounds for screening in inflammatory disease models.
-
Infectious Diseases: Pyrazole derivatives have been investigated for their antibacterial and antifungal activities.[1]
Logical Flow of Application in a Research Setting:
Caption: Application of this compound in a drug discovery workflow.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, safety precautions can be inferred from the parent compound and general handling guidelines for hydrochloride salts and pyrazole derivatives.
Hazard Identification (based on parent compound):
-
Acute Toxicity, Oral: May be harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash hands thoroughly after handling.[10]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[9]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[9]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable and versatile building block for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability, though more limited than its parent compound, allows for its acquisition for research purposes. A clear understanding of its synthesis, properties, and potential applications, coupled with stringent adherence to safety protocols, will enable scientists to effectively utilize this compound in the development of novel therapeutics. The pyrazole scaffold continues to be a fruitful area of research, and building blocks like this will undoubtedly contribute to future discoveries.
References
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PubChem. 2-(1H-Pyrazol-4-yl)ethanol. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
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MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
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The Good Scents Company. 1,3-benzodioxole. [Link]
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Tradeindia. 2-(4-amino-1h-pyrazol-1-yl)ethanol Hydrochloride. [Link]
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ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet - Ethanol. [Link]
-
Carl ROTH. Safety Data Sheet: HCl-ethanol solution. [Link]
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National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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An In-depth Technical Guide to the Safe Handling of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride
Introduction: Understanding the Molecule
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is a heterocyclic compound featuring a pyrazole ring functionalized with an ethanol group, supplied as a hydrochloride salt. The pyrazole nucleus is a significant scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3][4] Its derivatives are explored for a wide range of applications, including as potential antibacterial, anti-inflammatory, and anticancer agents.[1][5] The hydrochloride form is typically used to improve the solubility and stability of the parent compound.
As researchers and drug development professionals, a thorough understanding of the safety and handling protocols for such novel compounds is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. This guide provides a technical overview of the known and inferred hazards of this compound and establishes robust protocols for its safe handling, storage, and disposal.
Section 1: Hazard Identification and Risk Assessment
While specific toxicological data for this exact compound is limited, a reliable hazard profile can be constructed by analyzing its structural components: the pyrazole ring, the ethanolamine-like side chain, and its nature as a hydrochloride salt.
1.1 GHS Classification and Hazard Statements
Based on aggregated data for the parent compound, 2-(1H-pyrazol-4-yl)ethanol, the following Globally Harmonized System (GHS) classifications should be anticipated[6]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[6]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[6]
1.2 Physicochemical and Reactivity Profile
| Property | Data / Inferred Information | Causality and Handling Implications |
| Appearance | Likely a solid, crystalline powder. | As a powder, there is a significant risk of aerosolization. Engineering controls and respiratory protection are critical to prevent inhalation. |
| Molecular Formula | C₅H₉ClN₂O | - |
| Molecular Weight | 148.6 g/mol | - |
| Reactivity | Stable under normal conditions.[7] Avoid contact with strong acids and oxidizing agents.[8] | The hydrochloride salt can react with strong bases to liberate the free base. It should not be stored near incompatible materials. |
| Decomposition Products | Hazardous decomposition products under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | Firefighting requires a self-contained breathing apparatus (SCBA) to protect against highly toxic fumes. |
1.3 Rationale for Hazard Assessment
-
Pyrazole Moiety: Pyrazole derivatives have a vast range of biological activities, indicating they are not inert. Their interaction with biological systems necessitates caution.[1][3][5]
-
Ethanolamine-like Side Chain: Compounds like ethanolamine hydrochloride are known to be harmful if ingested or inhaled and are irritating to the skin, eyes, and respiratory system.[9]
-
Hydrochloride Salt: The HCl salt form suggests good water solubility but also means the compound can be corrosive or irritating, particularly in moist environments or upon contact with mucous membranes.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
2.1 Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood. This is the primary method to prevent respiratory exposure.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures that cannot be performed in a fume hood.[11]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[7]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The following PPE is required for all personnel handling this compound:
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (check manufacturer's data for breakthrough time). | Protects against skin irritation.[8] Contaminated gloves must be removed and disposed of properly, followed by hand washing. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[12] | Protects against dust particles and splashes that can cause serious eye irritation.[6] |
| Skin/Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing.[8] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If aerosolization is possible outside a hood, a NIOSH-approved respirator with a particulate filter is necessary. | The compound is classified as a respiratory irritant.[6] Inhalation of dust must be avoided. |
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to systematic procedures is critical for minimizing risk.
3.1 Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is worn correctly.
-
Weighing: Conduct all weighing operations on a draft shield within the fume hood to prevent air currents from dispersing the powder.
-
Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid scooping actions that could generate dust.
-
Solution Preparation: Add the solid slowly to the solvent with stirring. If heating is required, do so under controlled conditions with appropriate reflux and vapor containment.
-
Post-Handling: After use, decontaminate the spatula and work surface. Tightly seal the container.[10] Wash hands and any exposed skin thoroughly.[8][10] Do not eat, drink, or smoke in the work area.[8][11]
3.2 Storage Requirements
-
Container: Store in the original, tightly closed container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[8] Store in a locked cabinet or area to restrict access.[8]
-
Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.[12]
3.3 Waste Disposal
All waste, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[8][10]
-
Prohibition: Do not dispose of this chemical down the drain or into the environment.[8]
Section 4: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
4.1 First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][10] |
4.2 Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing full PPE, sweep up the spilled solid material, avoiding dust generation.[12] Place it into a suitable, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the incident to the appropriate safety officer.
Diagrams
References
- Safety Data Sheet for Pyrazole. (2025). Fisher Scientific.
- Safety Data Sheet for 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (2023). FUJIFILM Wako Chemicals.
- 2-(1H-Pyrazol-4-yl)ethanol.
- Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025). TCI Chemicals.
- Safety Data Sheet for Ethanolamine Hydrochloride. Bio-Rad.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).
- Method for preparing ethanolamine hydrochlorides and coproduct... (2011).
- PROCESS FOR PREPARING ETHANOLAMINE HYDROCHLORIDE AND CO-PRODUCT ETHANOLAMINE. (2013).
- Safety Data Sheet for Ethanol. (2024). Chemos GmbH & Co.KG.
- The Synthetic and Biological Attributes of Pyrazole Deriv
- How to Prepare ETHANOLAMINE HYDROCHLORIDE and Its Associ
- Manufacturing Process of BIS (2-Chloro Ethyl Amine) Hydrochloride.
- OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. (2012). European Commission.
- Current status of pyrazole and its biological activities. PMC, PubMed Central.
- A REVIEW ON THE CURRENT STUDIES IN PYRAZOLE DERIVATIVES, THEIR BIOLOGICAL AND PHARMACOLOGICAL PROPERTIES. (2022).
- Effects of 4-methylpyrazole on ethanol neurobehavioral toxicity in CD-1 mice. (2004). PubMed.
- Safety Data Sheet for 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. (2025). Angene Chemical.
- Safety Data Sheet for 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole. (2025). Fisher Scientific.
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Methodological & Application
Application Notes and Protocols for 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride in Kinase Inhibition Assays
Authored by: Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, its synthetic tractability, and its favorable drug-like properties.[1] A significant number of FDA-approved drugs contain a pyrazole moiety, many of which are protein kinase inhibitors used in oncology and the treatment of inflammatory diseases.[1][2][3] The pyrazole core can act as a bioisostere for other aromatic rings, enhancing potency and improving physicochemical properties such as solubility and lipophilicity.[3] Furthermore, the nitrogen atoms of the pyrazole ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of ATP-competitive inhibitors.[3]
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is a versatile chemical building block, providing a pyrazole core with a hydroxyethyl substituent.[4] This functional group offers a reactive handle for further chemical modification, allowing for its incorporation into more complex molecules designed to target specific biological pathways.[4] Given the prevalence of the pyrazole scaffold in known kinase inhibitors, this application note will provide a detailed experimental protocol for evaluating the inhibitory potential of this compound against a representative protein kinase using a luminescence-based in vitro assay.
Compound Information and Handling
| Property | Value | Source |
| IUPAC Name | 2-(1H-pyrazol-4-yl)ethanol hydrochloride | [5] |
| Molecular Formula | C₅H₉ClN₂O | PubChem |
| Molecular Weight | 148.6 g/mol | PubChem |
| CAS Number | 180207-57-2 (free base) | [5] |
Safety and Handling:
2-(1H-pyrazol-4-yl)ethanol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[6][7][8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protein kinase. The assay is based on the principle that as the kinase consumes ATP to phosphorylate its substrate, the amount of ATP in the reaction mixture decreases. The remaining ATP is then quantified using a luciferase-based system, where the luminescent signal is inversely proportional to kinase activity.[9][10]
Rationale for Assay Selection
Luminescence-based kinase assays, such as the Kinase-Glo® platform, are widely used in drug discovery for their high sensitivity, broad dynamic range, and simple "add-mix-read" format, which is amenable to high-throughput screening.[9][10][11] This method directly measures ATP consumption, a universal feature of kinase reactions, making it applicable to virtually any kinase-substrate pair.
Materials and Reagents
-
This compound
-
Target Protein Kinase (e.g., a tyrosine kinase such as Src, or a serine/threonine kinase such as Aurora A)
-
Kinase Substrate (a peptide or protein recognized by the target kinase)
-
Adenosine 5'-triphosphate (ATP), high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Deionized, purified water (ddH₂O)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol
1. Preparation of Stock Solutions:
-
Compound Stock Solution (10 mM):
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mM. As a hydrochloride salt, initial dissolution in a small amount of aqueous buffer may be necessary before bringing to the final volume with DMSO.[12][13] However, for many small molecule hydrochlorides, direct dissolution in DMSO is achievable.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
ATP Stock Solution (10 mM):
-
Dissolve ATP in ddH₂O to a final concentration of 10 mM.
-
Adjust the pH to 7.4 with NaOH if necessary.
-
Store at -20°C in aliquots.
-
-
Kinase and Substrate Solutions:
-
Prepare working solutions of the kinase and its corresponding substrate in Kinase Assay Buffer at the desired concentrations. The optimal concentrations of enzyme and substrate should be determined empirically in preliminary experiments to ensure the assay is conducted under initial velocity conditions (typically <20% substrate turnover).[14]
-
2. Assay Procedure:
The following procedure is for a 96-well plate format. Volumes can be scaled down for 384-well plates.
-
Serial Dilution of the Inhibitor:
-
Prepare a serial dilution of the 10 mM compound stock solution in DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from 1 mM down to ~50 nM.
-
In the wells of the assay plate, add 1 µL of each diluted compound solution.
-
For the positive control (no inhibition), add 1 µL of DMSO.
-
For the negative control (background), add 1 µL of DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase in Kinase Assay Buffer.
-
Add 24 µL of the kinase solution to each well containing the compound or DMSO, except for the negative control wells. To the negative control wells, add 24 µL of Kinase Assay Buffer without the enzyme.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.[15]
-
Prepare a substrate/ATP master mix in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[14]
-
Initiate the kinase reaction by adding 25 µL of the substrate/ATP mix to all wells.[15]
-
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
-
Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Luminescence Detection:
-
Equilibrate the Luminescent Kinase Assay Reagent to room temperature as per the manufacturer's instructions.
-
After the kinase reaction incubation, add 50 µL of the Luminescent Kinase Assay Reagent to each well.[9][10]
-
Mix the plate on a shaker for 2 minutes to lyse the cells (if a cell-based assay) and stop the kinase reaction.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[10]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition: The raw luminescence units (RLU) are used to calculate the percentage of kinase activity remaining at each inhibitor concentration.
-
% Activity = (RLU_inhibitor - RLU_background) / (RLU_no_inhibition - RLU_background) * 100
-
% Inhibition = 100 - % Activity
-
-
Determine IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[16]
-
The IC₅₀ value is determined from the fitted curve.
-
Visualization of Experimental Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
This application note provides a comprehensive, step-by-step protocol for the initial evaluation of this compound as a potential kinase inhibitor. The described luminescence-based assay is a robust, sensitive, and high-throughput method suitable for primary screening and IC₅₀ determination. A low micromolar or nanomolar IC₅₀ value would warrant further investigation, including selectivity profiling against a panel of other kinases to assess off-target effects. The hydroxyethyl moiety of the compound provides a convenient point for synthetic elaboration, enabling the generation of a focused library of analogues for structure-activity relationship (SAR) studies. These subsequent studies would be crucial in optimizing the potency and selectivity of this promising pyrazole-based scaffold for drug development.
References
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BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH Website. [Link]
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Kettemer, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4293604, 2-(1H-Pyrazol-4-yl)ethanol. PubChem. [Link]
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Gundogdu-Tastan, N. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(15), 4991. [Link]
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Kyriakis, J. M., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 5(11), 1224–1228. [Link]
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ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... ResearchGate. [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology Website. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs Website. [Link]
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Simion, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11520. [Link]
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Shaffer, J. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Wolle, D. D., & Pollack, I. F. (2014). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1170, 209–216. [Link]
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Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606–614. [Link]
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Dong, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(s8), 8-15. [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Pottoo, F. H., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 10(1), 1-10. [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. ResearchGate. [Link]
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Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(4), 545–553. [Link]
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Papo, N., et al. (2004). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 326(2), 273–275. [Link]
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Chemos GmbH&Co.KG. (n.d.). Ethanol - Safety Data Sheet. Chemos GmbH&Co.KG Website. [Link]
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Chadha, R., et al. (2018). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Molecular Structure, 1165, 183-195. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. [Link]
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Karim, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27305–27312. [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology Website. [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]
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Simion, V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
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Angene Chemical. (n.d.). Safety Data Sheet. Angene Chemical Website. [Link]
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Application and Protocol Guide for Kinase Inhibitor Screening: Evaluating 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
For: Researchers, scientists, and drug development professionals in oncology, immunology, and neurology.
Introduction: The Rationale for Investigating 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
Protein kinases, numbering over 500 in the human genome, are critical regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target class for therapeutic intervention. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as Crizotinib and Ruxolitinib.[1] This heterocyclic motif is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1]
While this compound is a known chemical entity, its potential as a kinase inhibitor remains largely unexplored in publicly available literature.[2][3] Its structure, featuring an unsubstituted pyrazole ring and a flexible hydroxyethyl side chain, presents an intriguing starting point for a screening campaign. The pyrazole moiety provides the necessary anchor for potential kinase binding, while the hydroxyethyl group offers a vector for future medicinal chemistry optimization to enhance potency and selectivity.
This document provides a comprehensive set of protocols and application notes for the initial evaluation of this compound as a potential kinase inhibitor. We will proceed through a logical workflow, from initial broad-spectrum screening to more detailed biochemical and cell-based characterization.
PART 1: Initial Hit Identification - Broad-Spectrum Kinase Profiling
The first step is to ascertain whether this compound exhibits any inhibitory activity against a diverse panel of kinases.[4] A broad-spectrum screen is the most efficient method to identify initial "hits" and gain a preliminary understanding of the compound's selectivity profile.
Recommended Assay Platform: ADP-Glo™ Kinase Assay
For initial high-throughput screening, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is highly recommended.[5] This platform offers several advantages:
-
Universal Applicability: It measures the production of ADP, a common product of all kinase reactions, making it compatible with virtually any kinase.[6]
-
High Sensitivity and Robustness: The luminescent signal provides a high signal-to-background ratio, minimizing false negatives.
-
Reduced Compound Interference: Compared to fluorescence-based methods, luminescence is less susceptible to interference from colored or fluorescent test compounds.
The assay principle involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce light.[5] The amount of light generated is directly proportional to the kinase activity.
Protocol: Single-Point Kinase Panel Screen
This protocol outlines a single-concentration screen against a representative panel of kinases to identify initial hits.
Objective: To identify kinases that are significantly inhibited by this compound at a fixed concentration.
Materials:
-
This compound (herein referred to as "Test Compound")
-
DMSO (Assay Grade)
-
Kinase Panel (e.g., a panel of 96 or more kinases representing different families)
-
Respective kinase substrates and cofactors
-
ATP (High Purity)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. From this, create a working stock at 100 µM in the appropriate aqueous assay buffer.
-
Assay Plate Setup:
-
Test Wells: Add 1 µL of the 100 µM Test Compound working stock to the designated wells (final concentration: 10 µM).
-
Positive Control Wells: Add 1 µL of a known broad-spectrum kinase inhibitor (e.g., Staurosporine) at a concentration known to cause maximal inhibition.
-
Negative Control (No Inhibitor) Wells: Add 1 µL of assay buffer containing 1% DMSO.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix for each kinase containing the kinase, its specific substrate, and any required cofactors in the appropriate kinase buffer.
-
Add 5 µL of the kinase master mix to each well.
-
Prepare an ATP solution and add 4 µL to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each respective kinase to ensure sensitivity to ATP-competitive inhibitors.[6]
-
-
Incubation: Incubate the plate at room temperature (or 30°C, as specified for the kinase) for 1-2 hours.
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
Calculate the percent inhibition for the Test Compound relative to the controls:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.
Visualization: Kinase Screening Workflow
Caption: Workflow for single-point kinase inhibitor screening.
PART 2: Hit Confirmation and Potency Determination
Once initial hits are identified, the next crucial step is to confirm the activity and determine the potency (IC₅₀) of the compound against the specific kinase(s).
Protocol: IC₅₀ Determination with Dose-Response Curve
Objective: To determine the concentration of the Test Compound required to inhibit 50% of the kinase activity.
Procedure:
This protocol follows the same steps as the single-point screen (Section 1.2), with one key difference in the compound preparation and plate setup.
-
Compound Serial Dilution:
-
Create a 10-point serial dilution series of the Test Compound in 100% DMSO, typically starting from a high concentration (e.g., 1 mM) and diluting by a factor of 3 or 5.
-
Dilute each point from the DMSO series into the assay buffer to create the working solutions for the assay plate.
-
-
Assay Plate Setup: Add 1 µL of each concentration of the Test Compound to the plate in triplicate. Include positive and negative controls as before.
-
Execution: Proceed with the kinase reaction, incubation, and detection steps as described in Section 1.2.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the Test Compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
Data Presentation: Hypothetical IC₅₀ Results
Let's assume the initial screen identified hits against three kinases: AKT1, PIM1, and GSK3β. The subsequent IC₅₀ determination might yield the following results:
| Kinase Target | Test Compound IC₅₀ (µM) | Staurosporine (Control) IC₅₀ (µM) |
| AKT1 | 7.8 | 0.015 |
| PIM1 | 2.5 | 0.050 |
| GSK3β | 15.2 | 0.022 |
Interpretation: In this hypothetical scenario, this compound shows the highest potency against PIM1 kinase. While the potency is modest compared to the control, it represents a valid starting point for a medicinal chemistry program.
PART 3: Mechanism of Action Studies
Understanding how the inhibitor interacts with the kinase is critical. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[7] However, allosteric or substrate-competitive inhibitors are also of great interest due to potential for higher selectivity.[8]
Protocol: ATP Competition Assay
Objective: To determine if the inhibitory activity of the Test Compound is dependent on the ATP concentration.
Procedure:
-
Run the IC₅₀ determination protocol (Section 2.1) for the most promising hit (e.g., PIM1 kinase) under at least two different ATP concentrations:
-
Low ATP: A concentration at or below the Km of ATP for the kinase.
-
High ATP: A concentration significantly above the Km (e.g., 10x Km or 1 mM).
-
-
Determine the IC₅₀ value at each ATP concentration.
Data Interpretation:
-
ATP-Competitive: A significant rightward shift (increase) in the IC₅₀ value at the high ATP concentration indicates that the inhibitor competes with ATP for binding to the kinase's active site.
-
Non-ATP-Competitive: Little to no change in the IC₅₀ value at different ATP concentrations suggests a non-ATP-competitive mechanism (e.g., allosteric or substrate-competitive).
Visualization: Differentiating Inhibition Mechanisms
Caption: Logic diagram for determining the mechanism of action.
PART 4: Cell-Based Target Engagement and Downstream Signaling
Biochemical assays confirm direct enzyme inhibition, but it is essential to verify that the compound can enter cells and engage its target in a physiological context.[9]
Recommended Assay Platform: Cellular Phosphorylation Assay
A cellular phosphorylation assay, often performed using ELISA-based or TR-FRET technologies, measures the phosphorylation status of a known substrate of the target kinase within the cell.[5] This provides evidence of target engagement and functional downstream effects.
Protocol: Western Blot or In-Cell ELISA for p-Substrate
Objective: To assess the ability of the Test Compound to inhibit the phosphorylation of a known downstream substrate of the target kinase (e.g., PIM1) in a relevant cell line.
Materials:
-
Cancer cell line known to have active PIM1 signaling (e.g., a leukemia or prostate cancer cell line).
-
Cell culture medium and supplements.
-
Test Compound.
-
Lysis buffer.
-
Antibodies:
-
Primary antibody against the phosphorylated form of a PIM1 substrate (e.g., p-BAD Ser112).
-
Primary antibody against the total protein of the substrate (e.g., Total BAD).
-
Secondary antibodies (HRP-conjugated for Western Blot, or fluorophore-conjugated for In-Cell ELISA).
-
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and Western blotting equipment or In-Cell ELISA plates and reader.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the Test Compound (based on the biochemical IC₅₀) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody for the phosphorylated substrate, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with the total substrate antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates effective target inhibition in a cellular context.
Visualization: Kinase Signaling Pathway
Caption: Simplified PIM1 signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide provides a structured, field-proven framework for the initial evaluation of this compound as a novel kinase inhibitor. By progressing from broad-spectrum screening to detailed mechanistic and cell-based assays, researchers can efficiently determine the compound's potential and gather the necessary data to justify further investigation. Positive results from these protocols would warrant a comprehensive selectivity profiling against the entire kinome and initiation of a structure-activity relationship (SAR) study to optimize the compound's potency and drug-like properties. The pyrazole scaffold is a fertile ground for kinase inhibitor discovery, and a systematic approach is key to unlocking its potential.[10]
References
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 933. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available from: [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Available from: [Link]
-
St. Denis, J. D., & G-Hiwatashi, F. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2735-2744. Available from: [Link]
-
Raju, G. J., et al. (2015). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. International Journal of Pharmaceutical Science Invention, 4(9), 23-30. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. National Center for Biotechnology Information. Available from: [Link]
-
Kumar, V., & Aggarwal, M. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(2), 3290-3306. Available from: [Link]
-
Paul, S., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. eLife, 11, e78833. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]
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Application Notes and Protocols for the Development of Biological Assays with 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of biological assays featuring the novel small molecule, 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3][4]. This guide offers a framework for investigating the biological activity of this specific pyrazole derivative, moving from initial target-based screening to secondary cell-based validation. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms[5]. This core structure is a cornerstone in the development of numerous therapeutic agents[3][6]. The hydroxyl group in this compound enhances its reactivity and potential for forming more complex derivatives, making it a valuable intermediate in pharmaceutical synthesis[1]. Given the prevalence of pyrazole-containing compounds in drug discovery, this molecule represents a promising candidate for identifying new therapeutic leads.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 2-(1H-pyrazol-4-yl)ethanol | [7] |
| Molecular Formula | C5H8N2O | [7] |
| Molecular Weight | 112.13 g/mol | [7] |
| CAS Number | 180207-57-2 | [7] |
Note: Data corresponds to the base molecule, 2-(1H-pyrazol-4-yl)ethanol.
The hydrochloride salt form is typically used to improve solubility and stability in aqueous solutions, a critical factor for biological assays.
Hypothetical Target and Rationale: Kinase Inhibition
Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. For the purpose of this application note, we will hypothesize that this compound is an inhibitor of a hypothetical serine/threonine kinase, "Kinase-X," which is implicated in a pro-inflammatory signaling pathway. This provides a scientifically plausible context for demonstrating a comprehensive assay development workflow.
Experimental Workflow Overview
The following diagram illustrates the proposed workflow for characterizing the biological activity of this compound.
Caption: High-level workflow for assay development.
Phase 1: Primary Screening - Biochemical Kinase Inhibition Assay
The initial step is to determine if this compound directly inhibits the activity of our hypothetical target, Kinase-X, in a purified system.
Principle of the Assay
This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition of the kinase.
Materials and Reagents
-
This compound
-
Recombinant human Kinase-X
-
Kinase-X substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle control (buffer with DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X Kinase-X/substrate solution (prepared in kinase reaction buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (prepared in kinase reaction buffer). The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The luminescent signal is inversely proportional to kinase activity. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (Signal_inhibitor - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase)
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Example Data Table:
| Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 88.1 |
| 11.1 | 75.4 |
| 3.7 | 52.3 |
| 1.2 | 28.9 |
| 0.4 | 10.1 |
| 0.1 | 2.5 |
Phase 2: Cellular Validation Assays
Cell-based assays are crucial for confirming the activity of a compound in a more biologically relevant context[8][9].
Cytotoxicity Assay
Before assessing the on-target effects in cells, it is essential to determine the concentration range at which this compound is not cytotoxic[10].
-
Cell Seeding: Seed a relevant cell line (e.g., a human cell line known to express Kinase-X) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
Cellular Target Engagement Assay
This assay aims to confirm that the compound interacts with its intended target within the cell.
-
Cell Treatment: Treat cells with non-toxic concentrations of this compound for a specified time. Include a positive control (a known activator of the Kinase-X pathway) and a vehicle control.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the phosphorylated form of a known Kinase-X substrate.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A reduction in the phospho-substrate signal indicates target engagement and inhibition of Kinase-X.
Downstream Functional Assay
This assay measures the effect of compound treatment on a downstream biological process regulated by the target pathway. For our hypothetical pro-inflammatory Kinase-X, we can measure the production of an inflammatory cytokine.
-
Cell Stimulation and Treatment: Seed cells and treat with this compound. After a pre-incubation period, stimulate the cells with an appropriate agonist (e.g., LPS) to induce cytokine production.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
ELISA: Perform an ELISA for a relevant downstream cytokine (e.g., IL-6 or TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentration in each sample. A dose-dependent decrease in cytokine production upon treatment with the compound would validate its functional effect on the signaling pathway.
Signaling Pathway Visualization
The following diagram illustrates the hypothetical signaling pathway and the points of intervention for the proposed assays.
Caption: Hypothetical Kinase-X signaling pathway.
Conclusion
This application note provides a structured and scientifically grounded approach to characterizing the biological activity of this compound. By progressing from a primary biochemical screen to more complex cell-based assays, researchers can build a comprehensive profile of this compound's mechanism of action and therapeutic potential. The protocols provided are adaptable to other targets and cellular systems, offering a versatile framework for early-stage drug discovery.
References
-
PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Rana, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 1986-2004. Retrieved from [Link]
-
Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 938634. Retrieved from [Link]
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Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6508. Retrieved from [Link]
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Speranza, A., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(18), 3330. Retrieved from [Link]
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Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Retrieved from [Link]
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Bissy, D. A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine, 57(1), 58-64. Retrieved from [Link]
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Mkhize, S. Z. P., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
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Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20959-20977. Retrieved from [Link]
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Khan, I., et al. (2011). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride
Authored by: Gemini, Senior Application Scientist
These application notes will guide the user through a logical, stepwise approach to evaluating the anti-inflammatory properties of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, from initial in vitro screening to more complex mechanistic and in vivo studies. The protocols provided are designed to be robust and self-validating, with an emphasis on understanding the scientific rationale behind each experimental step.
Physicochemical Properties and Safety Considerations
Before initiating any biological studies, it is crucial to understand the basic properties and safety profile of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂O | PubChem |
| Molecular Weight | 148.6 g/mol | PubChem |
| Appearance | White powder | [5] |
| CAS Number | 180207-57-2 | [6] |
Safety Precautions: Based on GHS classifications for similar pyrazole compounds, this compound may be harmful if swallowed and may cause skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[7]
Proposed Mechanism of Action: A Hypothesis-Driven Approach
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A plausible hypothesis for the mechanism of action of this compound involves the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB and MAPKs.[8][9][10]
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// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> MAPKKK [label="Activates"]; TLR4 -> IKK [label="Activates"]; MAPKKK -> MAPKK [label="Phosphorylates"]; MAPKK -> MAPK [label="Phosphorylates"]; MAPK -> AP1 [label="Activates"]; AP1 -> Nucleus [label="Translocates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Induces"]; Compound -> IKK [label="Inhibits?", style=dashed, color="#34A853"]; Compound -> MAPK [label="Inhibits?", style=dashed, color="#34A853"]; } caption [label="Proposed Anti-Inflammatory Signaling Pathways", fontsize=10]; }
In Vitro Anti-Inflammatory Assays: Step-by-Step Protocols
A tiered approach to in vitro testing is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.
Preliminary Screening: Protein Denaturation and Membrane Stabilization Assays
These assays provide a rapid and cost-effective initial assessment of anti-inflammatory potential.[11][12]
Protocol 1: Inhibition of Albumin Denaturation
-
Principle: Inflammation can induce protein denaturation. A compound that can prevent heat-induced protein denaturation is considered to have potential anti-inflammatory properties.
-
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound
-
Diclofenac sodium (positive control)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compound and diclofenac sodium in PBS.
-
To 2.8 ml of the BSA solution, add 0.2 ml of the test compound or control at different concentrations.
-
A control group consists of 2.8 ml of BSA solution and 0.2 ml of PBS.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
Cool the samples and measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of denaturation.
-
Protocol 2: Red Blood Cell (RBC) Membrane Stabilization
-
Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of the RBC membrane by a compound suggests it may also stabilize lysosomal membranes, preventing the release of pro-inflammatory mediators.
-
Materials:
-
Fresh human or sheep blood
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.25% NaCl)
-
This compound
-
Indomethacin (positive control)
-
Centrifuge
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 10% v/v suspension of RBCs in isotonic saline.
-
Mix 0.5 ml of the RBC suspension with 0.5 ml of the test compound or control at various concentrations.
-
Incubate at 56°C for 30 minutes in a water bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.
-
Calculate the percentage of membrane stabilization.[11]
-
Mechanistic In Vitro Assays: Targeting Inflammatory Mediators
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Principle: Macrophages (e.g., RAW 264.7 cell line) are key immune cells that produce pro-inflammatory cytokines like TNF-α and IL-6 upon stimulation with LPS. This assay measures the ability of the test compound to inhibit this production.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
MTT assay kit for cell viability
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Cell Viability (MTT Assay): First, determine the non-toxic concentration range of the compound on RAW 264.7 cells.[13]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[13]
-
Treatment: Pre-treat the cells with non-toxic concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulation: Add LPS (1 µg/ml) to the wells (except for the negative control) and incubate for 24 hours.
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[14][15]
-
dot digraph "In_Vitro_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges Start -> Screening; Screening -> Protein_Denaturation; Screening -> Membrane_Stabilization; Protein_Denaturation -> Mechanistic; Membrane_Stabilization -> Mechanistic; Mechanistic -> Cytotoxicity; Cytotoxicity -> Cytokine_Quantification; Cytokine_Quantification -> Western_Blot; Western_Blot -> qPCR; qPCR -> End; } caption [label="In Vitro Experimental Workflow", fontsize=10]; }
In Vivo Anti-Inflammatory Models: Assessing Efficacy in a Biological System
In vivo studies are essential to confirm the anti-inflammatory activity of the compound in a whole organism. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[16][17]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[18]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
1% w/v carrageenan solution in sterile saline
-
This compound
-
Indomethacin (positive control)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize the animals for at least one week under standard laboratory conditions.[17]
-
Divide the animals into groups: vehicle control, positive control (indomethacin, 10 mg/kg, p.o.), and test groups (different doses of the compound, p.o.).
-
Administer the vehicle, indomethacin, or test compound orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Data Analysis and Interpretation
For all assays, data should be presented as mean ± standard error of the mean (SEM). Statistical significance can be determined using appropriate tests such as Student's t-test or one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
These application notes provide a structured framework for the initial investigation of the anti-inflammatory properties of this compound. By following these protocols, researchers can obtain reliable and reproducible data to assess the compound's potential as a novel anti-inflammatory agent. Positive results from these studies would warrant further investigation into its precise molecular targets and its efficacy in chronic inflammatory models.
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PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
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Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
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International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
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Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
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- Puspitasari, E., et al. (2021). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Pharmacognosy Journal, 13(5), 1195-1200.
- da Silva, A. C. C., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40.
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International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]
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Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]
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Taylor & Francis. (2022). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Retrieved from [Link]
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International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. Retrieved from [Link]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
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Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]
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PubMed. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Retrieved from [Link]
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ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
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PubMed Central. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]
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MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
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Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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PubMed Central. (2021). Synthesis of Anti-Inflammatory Spirostene-Pyrazole Conjugates by a Consecutive Multicomponent Reaction of Diosgenin with Oxalyl Chloride, Arylalkynes and Hydrazines or Hydrazones. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
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Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
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MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]
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PubMed. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. Retrieved from [Link]
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European Commission. (2012). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. Retrieved from [Link]
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PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]
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PubMed. (1988). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Retrieved from [Link]
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Application of Pyrazole Compounds in Cancer Cell Line Studies: A Technical Guide for Researchers
Introduction: The Prominence of the Pyrazole Scaffold in Oncology Research
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics. In the realm of oncology, pyrazole derivatives have demonstrated remarkable success, with several compounds progressing to clinical use and many more under active investigation.[1] FDA-approved drugs such as Crizotinib, for the treatment of non-small cell lung cancer, and Asciminib, for chronic myeloid leukemia, feature a pyrazole core, underscoring the therapeutic significance of this chemical moiety.
The anticancer effects of pyrazole compounds are diverse, stemming from their ability to inhibit a wide array of targets crucial for cancer cell proliferation, survival, and metastasis. These include, but are not limited to, cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), tubulin, and various other signaling proteins.[1] This guide provides a comprehensive overview of the application of pyrazole compounds in cancer cell line studies, offering detailed protocols and expert insights to aid researchers in their drug discovery efforts.
Mechanisms of Action: Targeting Key Cancer Pathways
The efficacy of pyrazole derivatives as anticancer agents lies in their ability to modulate critical signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
A significant number of pyrazole compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signal transduction. For instance, many pyrazole derivatives have been designed to target the ATP-binding pocket of kinases like CDKs, which are central regulators of the cell cycle.[2] By blocking the activity of CDKs, these compounds can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
Another key target for pyrazole-based inhibitors is the EGFR signaling pathway. Overexpression or mutation of EGFR is common in many cancers and leads to increased cell growth and survival. Pyrazole compounds can effectively block this pathway, leading to the suppression of tumor growth. Furthermore, some pyrazole derivatives have been shown to interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division.[1] By disrupting tubulin polymerization, these agents can halt mitosis and induce apoptosis.
Below is a diagram illustrating a simplified signaling pathway commonly targeted by pyrazole compounds, such as the CDK-mediated cell cycle regulation.
Caption: Fig. 1: Simplified CDK-Mediated Cell Cycle Regulation Pathway.
Primary Screening: Evaluating Cytotoxicity of Pyrazole Compounds
The initial step in assessing the anticancer potential of novel pyrazole compounds is to determine their cytotoxic effects on a panel of cancer cell lines. This is typically achieved through cell viability assays, which measure the proportion of living cells after treatment with the compound.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that is widely used for assessing cell metabolic activity.[3][4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve (percentage of cell viability vs. log of compound concentration).
Example Data Presentation
| Compound | Cancer Cell Line | IC50 (µM) |
| Pyrazole-A | MCF-7 (Breast) | 5.2 ± 0.6 |
| Pyrazole-A | A549 (Lung) | 12.8 ± 1.5 |
| Pyrazole-A | HCT116 (Colon) | 8.1 ± 0.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 ± 0.1 |
Secondary Assays: Elucidating the Mechanism of Action
Once a pyrazole compound has demonstrated significant cytotoxicity, the next crucial step is to investigate its mechanism of action. This involves a series of assays to determine how the compound induces cell death and affects cellular processes like the cell cycle.
Caption: Fig. 2: Workflow for Mechanism of Action Studies.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[5] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Protocol: Annexin V/PI Apoptosis Assay
Principle:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Procedure:
-
Seed and treat cells with the pyrazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
Many anticancer agents, particularly those targeting CDKs, induce cell cycle arrest.[6] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[7]
Protocol: Cell Cycle Analysis by PI Staining
Procedure:
-
Treat cells with the pyrazole compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Analysis: The resulting histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests that the compound induces cell cycle arrest at that stage.
Target Validation: Confirming the Molecular Target
After identifying the cellular effects of a pyrazole compound, it is essential to validate its molecular target. Western blotting is a powerful technique to assess the levels and post-translational modifications (e.g., phosphorylation) of specific proteins within a signaling pathway.[8][9]
Caption: Fig. 3: Western Blot Workflow.
Protocol: Western Blot for Target Protein Expression
Procedure:
-
Protein Extraction: Treat cells with the pyrazole compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-CDK2, anti-cleaved-PARP).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Interpretation: A change in the expression level or phosphorylation status of the target protein in treated cells compared to control cells can confirm the compound's mechanism of action.
Advanced Techniques for In-Depth Analysis
For a more comprehensive understanding of the pyrazole compound's activity, advanced techniques can be employed.
In Vitro Kinase Assays
To directly assess the inhibitory effect of a pyrazole compound on a specific kinase, an in vitro kinase assay can be performed.[2][10] These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase in the presence and absence of the inhibitor.
Computational Modeling
-
Pharmacophore Modeling: This technique helps in identifying the essential structural features of a molecule required for its biological activity, aiding in the design of more potent analogs.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and interactions.
-
MM-PBSA/MM-GBSA: Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area continuum solvation are methods used to calculate the binding free energies of a ligand to a protein, offering a more quantitative prediction of binding affinity.[11][12]
Conclusion and Future Directions
Pyrazole compounds continue to be a rich source of inspiration for the development of novel anticancer agents. The systematic application of the in vitro assays detailed in this guide, from initial cytotoxicity screening to in-depth mechanistic studies and target validation, provides a robust framework for researchers to identify and characterize promising pyrazole-based drug candidates. The integration of advanced computational techniques can further accelerate the drug discovery process by enabling a more rational, structure-based approach to inhibitor design. As our understanding of cancer biology deepens, the versatility of the pyrazole scaffold will undoubtedly continue to be leveraged to create the next generation of targeted and effective cancer therapies.
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Various Authors. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
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Various Authors. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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Various Authors. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]
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Various Authors. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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Various Authors. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports. [Link]
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Various Authors. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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Dolatabadi, R. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Journal of Clinical & Experimental Oncology. [Link]
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Liesveld, J. L., & Smith, M. R. (2002). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Leukemia & Lymphoma. [Link]
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Various Authors. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
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Various Authors. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. International Journal of Molecular Sciences. [Link]
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Various Authors. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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Various Authors. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
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Various Authors. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
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Various Authors. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Journal of Pharmaceutical Research International. [Link]
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Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. [Link]
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UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
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Various Authors. (2024). Wound Healing Activity of Pyrazole-thiazole Derivatives of Curcumin Through the Docking, Pharmacokinetics, MD Simulation and MM/GBSA Approaches. ResearchGate. [Link]
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Various Authors. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
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Havranek, B. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
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Various Authors. (2018). Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... ResearchGate. [Link]
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Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
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Various Authors. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
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Takla, F. N., et al. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. ResearchGate. [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
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Application Notes and Protocols for the Derivatization of 2-(1H-pyrazol-4-yl)ethan-1-ol in Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it an attractive core for designing novel therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[4][5]
The compound 2-(1H-pyrazol-4-yl)ethan-1-ol serves as a particularly versatile starting material for the synthesis of diverse chemical libraries. Its structure presents three key points for chemical modification: the primary alcohol, the pyrazole nitrogen atoms, and the pyrazole ring itself. By strategically derivatizing these positions, medicinal chemists can fine-tune the physicochemical and pharmacokinetic properties of the resulting molecules to optimize their interaction with biological targets. This guide provides detailed protocols for the derivatization of 2-(1H-pyrazol-4-yl)ethan-1-ol and discusses the rationale behind these modifications in the context of medicinal chemistry, with a focus on the development of protein kinase inhibitors.[3][6]
Derivatization Strategies and Protocols
The derivatization of 2-(1H-pyrazol-4-yl)ethan-1-ol can be broadly categorized into modifications of the ethanol side chain and modifications of the pyrazole ring. The following sections provide detailed, step-by-step protocols for key transformations at these positions.
Modification of the Ethanol Side Chain
The primary alcohol of 2-(1H-pyrazol-4-yl)ethan-1-ol is a prime target for derivatization to modulate polarity, lipophilicity, and steric bulk, all of which can significantly impact a compound's biological activity and pharmacokinetic profile.
The Williamson ether synthesis is a robust method for forming an ether linkage by reacting an alkoxide with a primary alkyl halide.[7] This reaction is particularly useful for introducing a variety of substituents at the terminus of the ethanol side chain.
Application Note: In the context of kinase inhibitors, extending the ethanol side chain via an ether linkage can allow the molecule to access deeper pockets within the ATP-binding site of the enzyme, potentially increasing potency and selectivity. The choice of the alkyl halide can introduce functionalities that form additional hydrogen bonds or hydrophobic interactions with the target protein.
Protocol 1: Synthesis of 4-(2-(Benzyloxy)ethyl)-1H-pyrazole
Objective: To synthesize the benzyl ether derivative of 2-(1H-pyrazol-4-yl)ethan-1-ol.
Materials:
-
2-(1H-pyrazol-4-yl)ethan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Partition the mixture between EtOAc and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Characterization Data for 4-(2-(Benzyloxy)ethyl)-1H-pyrazole:
-
¹H NMR (CDCl₃): δ 7.55 (s, 2H, pyrazole-H), 7.39-7.29 (m, 5H, Ar-H), 4.55 (s, 2H, Ar-CH₂), 3.70 (t, J = 6.8 Hz, 2H, O-CH₂), 2.85 (t, J = 6.8 Hz, 2H, pyrazole-CH₂).
-
¹³C NMR (CDCl₃): δ 138.5, 134.0, 128.4, 127.7, 127.6, 118.0, 73.0, 69.5, 29.0.
-
MS (ESI+): m/z 203.12 [M+H]⁺.
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8] This reaction is typically performed using an excess of the alcohol and a strong acid catalyst.[9]
Application Note: Esterification can be used to introduce a variety of functional groups that can modulate a compound's properties. For instance, creating an ester with a small, volatile alcohol can produce a pro-drug that is more lipophilic and can more easily cross cell membranes. Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active parent compound.
Protocol 2: Synthesis of 2-(1H-pyrazol-4-yl)ethyl acetate
Objective: To synthesize the acetate ester of 2-(1H-pyrazol-4-yl)ethan-1-ol.
Materials:
-
2-(1H-pyrazol-4-yl)ethan-1-ol
-
Acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq) in an excess of acetic acid, which will act as both a reagent and a solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ice-water.
-
Extract the product with EtOAc.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Characterization Data for 2-(1H-pyrazol-4-yl)ethyl acetate:
-
¹H NMR (CDCl₃): δ 7.52 (s, 2H, pyrazole-H), 4.25 (t, J = 6.5 Hz, 2H, O-CH₂), 2.80 (t, J = 6.5 Hz, 2H, pyrazole-CH₂), 2.05 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃): δ 171.0, 134.2, 117.5, 64.0, 28.5, 21.0.
-
MS (ESI+): m/z 155.08 [M+H]⁺.
The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones.[10][11] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[12][13]
Application Note: The aldehyde functionality is a versatile synthetic handle. It can be used in reductive amination reactions to introduce various amine-containing side chains, which are often crucial for interacting with the hinge region of protein kinases. The aldehyde can also be further oxidized to a carboxylic acid, providing a key hydrogen bond donor and acceptor group.
Protocol 3: Synthesis of 2-(1H-pyrazol-4-yl)acetaldehyde
Objective: To oxidize 2-(1H-pyrazol-4-yl)ethan-1-ol to the corresponding aldehyde.
Materials:
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
2-(1H-pyrazol-4-yl)ethan-1-ol
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cold DCM.
-
In a separate flask, dissolve anhydrous DMSO (2.2 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Dissolve 2-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture, still at -78 °C.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: The resulting aldehyde may be unstable and is often used immediately in the next synthetic step without extensive purification.
Expected Characterization Data for 2-(1H-pyrazol-4-yl)acetaldehyde:
-
¹H NMR (CDCl₃): δ 9.75 (t, J = 1.2 Hz, 1H, CHO), 7.60 (s, 2H, pyrazole-H), 3.70 (d, J = 1.2 Hz, 2H, CH₂).
-
¹³C NMR (CDCl₃): δ 199.5, 135.0, 116.0, 45.0.
-
MS (ESI+): m/z 111.05 [M+H]⁺.
Modification of the Pyrazole Ring
The pyrazole ring itself offers opportunities for derivatization, primarily through N-alkylation of the two nitrogen atoms.
N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by steric and electronic factors of both the pyrazole and the alkylating agent.[14][15]
Application Note: In many kinase inhibitors, one nitrogen of the pyrazole ring is involved in hydrogen bonding with the hinge region of the kinase, while the other nitrogen is often substituted with a group that can occupy a nearby hydrophobic pocket. Therefore, controlling the regioselectivity of N-alkylation is crucial for achieving the desired biological activity.
Protocol 4: Synthesis of 1-Methyl-4-(2-hydroxyethyl)-1H-pyrazole and 2-Methyl-4-(2-hydroxyethyl)-2H-pyrazole
Objective: To perform N-methylation of 2-(1H-pyrazol-4-yl)ethan-1-ol.
Materials:
-
2-(1H-pyrazol-4-yl)ethan-1-ol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the N1 and N2 isomers by flash column chromatography.
Expected Characterization Data for 1-Methyl-4-(2-hydroxyethyl)-1H-pyrazole:
-
¹H NMR (CDCl₃): δ 7.40 (s, 1H, pyrazole-H), 7.35 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 3.80 (t, J = 6.0 Hz, 2H, O-CH₂), 2.75 (t, J = 6.0 Hz, 2H, pyrazole-CH₂).
-
¹³C NMR (CDCl₃): δ 138.0, 128.0, 118.5, 62.0, 39.0, 32.0.
-
MS (ESI+): m/z 127.09 [M+H]⁺.
Data Presentation
| Derivative | Reaction Type | Key Reagents | Expected Yield Range |
| 4-(2-(Benzyloxy)ethyl)-1H-pyrazole | Etherification | NaH, Benzyl bromide | 60-80% |
| 2-(1H-pyrazol-4-yl)ethyl acetate | Esterification | Acetic acid, H₂SO₄ | 70-90% |
| 2-(1H-pyrazol-4-yl)acetaldehyde | Oxidation | Oxalyl chloride, DMSO, Et₃N | 75-95% |
| 1-Methyl-4-(2-hydroxyethyl)-1H-pyrazole | N-Alkylation | K₂CO₃, Methyl iodide | Isomer ratio dependent |
Visualization of Derivatization Workflow
Caption: Derivatization pathways for 2-(1H-pyrazol-4-yl)ethan-1-ol.
Conclusion
The protocols and application notes provided in this guide offer a framework for the strategic derivatization of 2-(1H-pyrazol-4-yl)ethan-1-ol. By employing these synthetic transformations, researchers can generate diverse libraries of pyrazole-containing compounds for screening in various drug discovery programs. The ability to systematically modify the ethanol side chain and the pyrazole ring allows for a detailed exploration of structure-activity relationships, ultimately leading to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
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- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
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Knorr Pyrazole Synthesis: A Comprehensive Guide for the Synthesis of Substituted Pyrazoles
Introduction: The Enduring Relevance of the Knorr Pyrazole Synthesis in Modern Drug Discovery
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century. This robust and versatile reaction, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, provides a direct and efficient route to the pyrazole core.[1][2] The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability. Notable examples of pharmaceuticals synthesized via the Knorr reaction include the anti-inflammatory drug Celecoxib and the neuroprotective agent Edaravone.[3][4] This application note provides a detailed exploration of the Knorr pyrazole synthesis, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical troubleshooting guidance for researchers, scientists, and drug development professionals.
Mechanistic Insights: Understanding the Reaction Pathway
The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed mechanism. The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound.[5] This is followed by a series of steps involving imine formation, intramolecular cyclization, and dehydration to yield the final aromatic pyrazole ring.[2][5]
The key steps of the mechanism are as follows:
-
Acid-Catalyzed Carbonyl Activation: In the presence of an acid catalyst, one of the carbonyl groups of the 1,3-dicarbonyl compound is protonated, increasing its electrophilicity.
-
Nucleophilic Attack by Hydrazine: The more nucleophilic nitrogen atom of the hydrazine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Formation of a Hydrazone Intermediate: The tetrahedral intermediate eliminates a molecule of water to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.
Sources
Application Note: A Practical Guide to the Chromatographic Purification of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the purification of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, a polar heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Due to its polar nature and the presence of a hydrochloride salt, this compound presents unique challenges for traditional chromatographic separation. This document outlines the underlying principles and provides detailed protocols for successful purification using column chromatography, addressing the challenges posed by the compound's high polarity and the acidic nature of standard silica gel stationary phases. Strategies including mobile phase modification, the use of alternative stationary phases, and conversion to the free base are discussed to enable researchers to achieve high purity of the target compound.
Introduction: The Purification Challenge
2-(1H-pyrazol-4-yl)ethan-1-ol is a valuable building block in the synthesis of various biologically active molecules.[1] It is often synthesized and isolated as a hydrochloride salt to improve its stability and handling. However, the ionic character of the hydrochloride salt significantly increases the compound's polarity, making it challenging to purify using standard normal-phase column chromatography on silica gel.
The primary challenges include:
-
Strong Retention on Silica Gel: The polar pyrazole ring, the hydroxyl group, and the hydrochloride salt contribute to strong interactions with the polar, slightly acidic silica gel stationary phase.[2][3] This can lead to poor elution, significant peak tailing, and even irreversible adsorption.
-
Poor Solubility in Non-Polar Solvents: The salt form is often insoluble in the non-polar solvents typically used at the beginning of a chromatographic separation, complicating sample loading.
-
Potential for On-Column Degradation: The acidic nature of silica gel can potentially lead to the degradation of sensitive compounds.
This guide will explore effective strategies to overcome these challenges and achieve efficient purification.
Understanding the Core Principles: Analyte-Stationary Phase Interactions
Successful chromatographic separation hinges on the differential partitioning of compounds between a stationary phase and a mobile phase.[4] In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase. Non-polar compounds have a weaker affinity for the stationary phase and elute first, while polar compounds are retained more strongly and elute later.[3]
The key issue with polar amine hydrochlorides is the strong acid-base interaction with the acidic silanol groups (Si-OH) on the surface of silica gel.[2] This strong interaction can dominate over the desired partitioning behavior, leading to poor chromatographic performance.
To achieve successful purification, we must modulate these interactions. The following sections detail practical approaches to achieve this.
Strategic Approaches to Purification
There are three primary strategies for the successful chromatographic purification of this compound:
-
Direct Chromatography with a Modified Mobile Phase: This approach involves directly chromatographing the hydrochloride salt on silica gel but with a mobile phase containing a basic modifier to minimize interactions with the acidic stationary phase.
-
Chromatography on an Alternative Stationary Phase: This strategy utilizes a stationary phase that is less acidic or has different selectivity compared to silica gel, such as alumina or amine-bonded silica.
-
Conversion to Free Base Prior to Chromatography: This involves neutralizing the hydrochloride salt to its free base form, which is less polar and more amenable to standard silica gel chromatography.
The choice of strategy will depend on the scale of the purification, the nature of the impurities, and the available resources.
PART 1: Direct Chromatography with a Modified Mobile Phase
This method is often the quickest for small-scale purifications as it avoids an extra chemical step. The principle is to add a small amount of a basic modifier to the mobile phase to "neutralize" the acidic sites on the silica gel, thereby reducing the strong retention of the basic pyrazole compound.[2]
Protocol 1: Column Chromatography on Silica Gel with a Triethylamine-Modified Mobile Phase
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis for Solvent System Selection:
-
Prepare a stock solution of your crude material in a small amount of methanol.
-
On a TLC plate, spot the crude material.
-
Develop the TLC plate in a solvent system of DCM:MeOH. Start with a ratio of 95:5 and gradually increase the polarity (e.g., 90:10, 85:15).
-
Add 0.5-1% triethylamine to the developing solvent. This is crucial to prevent streaking.
-
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 DCM:MeOH with 1% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
-
Sample Loading (Dry Loading Recommended):
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, less polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. For example, you might start with 98:2 DCM:MeOH, then move to 95:5, 90:10, and so on.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The triethylamine is volatile and will be removed with the solvent.
-
PART 2: Conversion to Free Base for Simplified Chromatography
Converting the hydrochloride salt to the corresponding free base significantly reduces its polarity, making it behave more like a "standard" polar organic molecule on silica gel. This often results in better peak shape and easier separation from non-basic impurities.
Protocol 2: Neutralization and Subsequent Column Chromatography
Materials:
-
Crude this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard column chromatography materials (as in Protocol 1, without TEA)
Methodology:
A. Neutralization (Liquid-Liquid Extraction):
-
Dissolve the crude hydrochloride salt in a minimal amount of water or a mixture of water and a small amount of methanol to ensure complete dissolution.
-
Transfer the solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate.[6] Continue adding until effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer multiple times with an organic solvent such as DCM or EtOAc. The free base will partition into the organic layer.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
B. Column Chromatography of the Free Base:
-
Follow the steps outlined in Protocol 1 for TLC analysis, column packing, sample loading (dry loading is still recommended), and fraction collection. However, do not add triethylamine to the mobile phase.
-
A suitable mobile phase for the free base will likely be less polar than that required for the hydrochloride salt. A gradient of ethyl acetate in hexanes or a DCM:MeOH system will likely be effective.[7]
Visualization of the Purification Workflow
Sources
Application Note: A Practical Guide to the Recrystallization of Pyrazole Hydrochloride Salts
Introduction: The Critical Role of Purity for Pyrazole-Based APIs
The pyrazole moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in numerous pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have led to its incorporation into a wide range of therapeutic agents.[1] For reasons of stability, handling, and bioavailability, these pyrazole-containing active pharmaceutical ingredients (APIs) are frequently synthesized and isolated as hydrochloride (HCl) salts. The crystalline nature of these salts is paramount, directly influencing purity, dissolution rate, and ultimately, therapeutic efficacy.
Recrystallization stands as the definitive technique for purifying these solid materials. However, the ionic character of hydrochloride salts introduces specific challenges and nuances compared to the recrystallization of neutral organic molecules. This guide provides a first-principles approach to developing robust and effective recrystallization protocols for pyrazole hydrochloride salts, moving beyond rote memorization of solvent systems to a deeper, mechanistic understanding of the purification process.
Section 1: Foundational Principles of Salt Recrystallization
Recrystallization is a process of purification that leverages differences in solubility. The core principle involves dissolving an impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of highly organized, pure crystals. Impurities, which are either present in smaller quantities or have different solubility profiles, remain dissolved in the surrounding solution, known as the mother liquor.[2]
For pyrazole hydrochloride salts, several key factors govern this process:
-
High Polarity: The presence of the charged ammonium cation and the chloride anion makes the salt significantly more polar than its freebase counterpart. This dictates that suitable solvents will also be polar in nature.
-
Solvation: Effective solvents must be capable of solvating both the protonated pyrazole ring and the chloride ion. Polar protic solvents, such as alcohols and water, are particularly effective as their hydroxyl groups can hydrogen-bond with the chloride anion while the partially negative oxygen can interact with the cation.
-
Lattice Energy: The energy of the crystal lattice must be overcome by the energy of solvation for the salt to dissolve. The ideal solvent will only provide sufficient solvation energy at elevated temperatures.
Section 2: A Strategic Framework for Solvent Selection
The success of any recrystallization hinges on the judicious choice of solvent. For pyrazole HCl salts, a two-pronged strategy involving single-solvent and multi-solvent systems is most effective.
The Ideal Recrystallization Solvent
An ideal single solvent for a pyrazole HCl salt should exhibit:
-
High dissolving power at its boiling point.
-
Low dissolving power at room temperature or below.
-
Inertness: It should not react with the compound.
-
Volatility: It should be easily removable from the purified crystals.
-
A boiling point below the melting point of the compound.
Screening for a Single Solvent
The most common single solvents for polar salts are lower-chain alcohols. A typical screening process involves testing solubility in solvents like methanol, ethanol, and isopropanol. Often, a mixture containing water is also highly effective.[3] For example, a crude pyrazole product was successfully recrystallized by dissolving it in a minimum amount of boiling methanol and allowing it to cool.[4]
The Power of the Solvent/Anti-Solvent System
More frequently, a single perfect solvent cannot be found. In these cases, a multi-solvent system, commonly known as a solvent/anti-solvent pair, is the superior method. This technique is particularly well-suited for hydrochloride salts.[5]
-
The "Solvent": A polar solvent in which the pyrazole HCl salt is readily soluble (e.g., Methanol, Ethanol, Isopropanol, Water).
-
The "Anti-Solvent": A less polar, but fully miscible, solvent in which the salt is poorly soluble (e.g., Diethyl Ether, Ethyl Acetate, Acetone, Dichloromethane, Heptane).[3][5][6]
The process involves dissolving the salt in a minimal amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes faintly cloudy (the point of saturation). Gentle heating to redissolve the solid followed by slow cooling allows for controlled crystal growth. For many hydrochloride salts, 2-Propanol is a preferred primary solvent over ethanol, as many salts are too soluble in ethanol even at cold temperatures, leading to poor recovery.[5] Diethyl ether is a commonly used anti-solvent to precipitate the salt from an alcohol solution.[5]
Solvent Selection Workflow
The following diagram outlines a logical workflow for determining an appropriate solvent system.
Caption: A decision tree for selecting a recrystallization solvent system.
Common Solvent Systems
The table below summarizes common solvent and anti-solvent combinations for the recrystallization of hydrochloride salts.
| "Solvent" (High Polarity) | "Anti-Solvent" (Lower Polarity) | Target Compound Characteristics & Comments |
| Isopropanol (IPA) | Diethyl Ether (Et₂O) | Excellent general-purpose system. IPA has a good balance of polarity, and Et₂O is a highly effective precipitant.[5] |
| Methanol (MeOH) | Ethyl Acetate (EtOAc) | Useful when the salt is highly polar. Control the addition of EtOAc carefully to prevent oiling out. |
| Ethanol (EtOH) | Hexanes/Heptane | Best for less polar HCl salts. May result in poor yields for highly polar compounds due to high solubility in EtOH. |
| Methanol (MeOH) / Water | Acetone or Acetonitrile | The water increases the initial dissolving power for very polar salts. Acetone acts as a good anti-solvent. |
| Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | An option for less polar salts, though less common. Can be effective for removing non-polar impurities.[6] |
Section 3: Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a hot plate with a sand or water bath.
Protocol 1: Single-Solvent Recrystallization (e.g., using Methanol/Water)
This protocol is suitable when a single solvent or a pre-mixed binary solvent with the right solubility profile is identified.
-
Dissolution: Place the crude pyrazole HCl salt (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 5 mL of 9:1 Methanol:Water) and bring the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding the solvent dropwise until all the solid just dissolves. It is crucial to use the absolute minimum amount of hot solvent to ensure good recovery.[2]
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot filtration at this stage (see Protocol 3).
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels). Slow cooling is essential for forming large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Recrystallization (e.g., using Isopropanol/Diethyl Ether)
This is often the most effective method for hydrochloride salts.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole HCl salt in the minimum amount of hot isopropanol.
-
Addition of Anti-Solvent: While the solution is still warm (but off the heat source), slowly add diethyl ether dropwise with swirling. Continue adding until a persistent cloudiness appears.
-
Clarification: Gently reheat the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at the higher temperature.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold diethyl ether or a cold mixture of isopropanol/diethyl ether.
-
Drying: Dry the crystals under vacuum.
Caption: General workflow for the recrystallization of pyrazole HCl salts.
Protocol 3: Hot Filtration to Remove Insoluble Impurities
This technique is integrated into the main protocols when solids (e.g., dust, catalysts, insoluble byproducts) remain after the dissolution step.[7]
-
Setup: Place a short-stemmed or stemless funnel into the neck of a receiving Erlenmeyer flask. A stemless funnel is critical to prevent the solution from cooling and crystallizing in the stem.[8] Place a piece of fluted filter paper in the funnel.
-
Pre-heat the Apparatus: Place a small amount of the pure solvent in the receiving flask and bring it to a boil on the hot plate. The refluxing solvent will heat the funnel and flask, preventing premature crystallization during filtration.[8]
-
Filtration: Bring the solution containing the compound and insoluble impurities to a boil. Carefully and quickly pour the hot mixture through the fluted filter paper in portions.
-
Rinse: Rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any remaining product.
-
Proceed: The filtrate in the receiving flask is now ready for the cooling and crystallization step of Protocol 1 or 2.
Protocol 4: Decolorization with Activated Charcoal
If the sample is contaminated with colored impurities, they can often be removed with activated charcoal.
-
Dissolve: Dissolve the crude salt in the appropriate hot solvent as described above.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool slightly. Never add charcoal to a boiling solution , as it can cause violent bumping.
-
Add Charcoal: Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.
-
Reheat & Filter: Gently reheat the solution to boiling for a few minutes, then perform a hot filtration (Protocol 3) to remove the charcoal. The colored impurities will be adsorbed onto the charcoal and removed with it.[8]
Section 4: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (compound separates as a liquid) | Solution is too concentrated; cooling is too rapid; impurities are depressing the melting point. | Reheat the mixture to redissolve the oil. Add a small amount of additional "solvent" to decrease saturation. Allow the solution to cool much more slowly.[9] |
| No Crystals Form | Solution is too dilute (too much solvent was added); compound is very soluble even at low temperatures. | Reheat the solution and boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. If all else fails, remove the solvent by rotary evaporation and attempt the recrystallization again with a different solvent system.[9] |
| Crystals Form Too Quickly ("Crashing Out") | Solution is supersaturated; cooling is too rapid. | This traps impurities. Reheat the solution to redissolve the solid. Add a small amount (1-5%) of extra hot solvent and allow it to cool more slowly on an insulated surface.[9] |
| Poor Recovery / Low Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. To recover material from the mother liquor, the solvent can be partially evaporated and a second crop of crystals can be collected. |
References
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). SYNTHESIS OF 1-(BENZO[d][5][10]DIOXOL-5-YLMETHYL)-5-(4-CHLOROPHENYL)-3- (METHYLTHIO)-1H-PYRAZOLE. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (2009).
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
-
Various Authors. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Nichols, L. (2022). 1.5E: Hot Filtration. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of Toronto, Department of Chemistry. (n.d.). RECRYSTALLISATION. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
-
Various Authors. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. ResearchGate. [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
Barnard College, Columbia University. (n.d.). recrystallization, filtration and melting point. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Recognizing the importance of precise analytical characterization in drug development, this document outlines two robust, validated methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and structural confirmation. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the experimental choices. This guide is grounded in established analytical principles and adheres to the validation guidelines of the International Council for Harmonisation (ICH).[2][3]
Introduction: The Significance of this compound in Pharmaceutical Development
This compound is a heterocyclic compound featuring a pyrazole nucleus.[4] The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[5][6] As an intermediate, the purity and concentration of this compound directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are crucial for ensuring product consistency and regulatory compliance.[7][8]
This document provides two complementary analytical approaches to address the diverse needs of a pharmaceutical development workflow.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control, a reversed-phase HPLC method with UV detection is the workhorse of the pharmaceutical industry, offering a balance of speed, sensitivity, and robustness.[9] The hydroxyl group and the pyrazole ring in 2-(1H-pyrazol-4-yl)ethan-1-ol provide sufficient polarity and a UV chromophore for this technique.
Rationale for Method Selection
A C18 stationary phase is chosen for its versatility and ability to retain moderately polar compounds like the analyte. An isocratic mobile phase of acetonitrile and a phosphate buffer provides consistent elution and good peak shape. The buffer maintains a stable pH to ensure the consistent ionization state of the analyte. UV detection is selected based on the anticipated absorbance of the pyrazole ring.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol for HPLC-UV Analysis
2.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2.3.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH2PO4 buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
2.3.3. Preparation of Solutions
-
Buffer Preparation (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by appropriate dilution of the standard stock solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the diluent to obtain a theoretical concentration within the calibration range.
2.3.4. System Suitability Before sample analysis, inject the standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
2.3.5. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample solutions from the linear regression equation of the calibration curve.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.[3]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
| Robustness | Insensitive to minor changes in flow rate, mobile phase composition, and temperature |
Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the unequivocal identification and quantification of volatile and semi-volatile compounds.[10] For 2-(1H-pyrazol-4-yl)ethan-1-ol, derivatization is recommended to improve its volatility and chromatographic behavior.
Rationale for Method Selection
The hydroxyl group of the analyte can lead to peak tailing in GC. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a non-polar trimethylsilyl ether, improving volatility and peak shape. The mass spectrometer provides high selectivity and structural information for confident identification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed Protocol for GC-MS Analysis
3.3.1. Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
3.3.2. Instrumentation and Analytical Conditions
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MSD Mode | Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification |
3.3.3. Preparation of Solutions and Derivatization
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with pyridine.
-
Derivatization Procedure:
-
Transfer 1 mL of the standard or sample solution into a vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3.3.4. Data Analysis For quantification, operate the mass spectrometer in SIM mode, monitoring characteristic ions of the derivatized analyte. The choice of ions should be based on the fragmentation pattern observed in the full scan mode.
Conclusion
The HPLC-UV and GC-MS methods presented in this guide provide a comprehensive analytical toolkit for the quantification of this compound. The HPLC method is ideal for high-throughput, routine quality control, while the GC-MS method offers enhanced specificity and is invaluable for confirmatory analysis and impurity identification. The successful implementation and validation of these methods will ensure the quality and consistency of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
-
Chem-Impex. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. Retrieved from [Link]
-
Kim, H. J., Lee, J. H., Kim, J. H., Lee, J. H., & Lee, K. (2022). A high-performance liquid chromatography-evaporative light scattering detection-based quantitative analytical method for polyvinyl alcohol in food supplements with pyrolysis-gas chromatography/mass spectrometry-based verification. Food Science and Biotechnology, 31(7), 849–857. Retrieved from [Link]
-
Obakachi, V., Yaneva, D., & Sivakumar, S. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ChemistrySelect, 9(1), e202303993. Retrieved from [Link]
-
Kumar, R., & Kumar, S. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1). Retrieved from [Link]
-
Shaikh, N., Khan, I., & Khan, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. Retrieved from [Link]
-
Patel, M., & Patel, P. (2017). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-8. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2016). A new green approach for the reduction of consumed solvents and simultaneous quality control analysis of several pharmaceuticals using a fast and economic RP-HPLC method; a case study for a mixture of piracetam, ketoprofen and omeprazole drugs. Journal of the Brazilian Chemical Society, 27, 1439-1447. Retrieved from [Link]
-
Chan, C. C., & Lee, Y. C. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Journal of Validation Technology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol. PubChem. Retrieved from [Link]
-
Verma, A., Joshi, N., & Singh, D. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1633-1641. Retrieved from [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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Singh, R., & Singh, A. (2018). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1157, 469-482. Retrieved from [Link]
-
Velev, V. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. BGO Software. Retrieved from [Link]
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de Oliveira, R., de Oliveira, G. P., & de Lima, M. C. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649723. Retrieved from [Link]
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Dong, M. W. (2016). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. LCGC North America. Retrieved from [Link]
-
Alfei, S., Schito, A. M., & Zuccari, G. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 795. Retrieved from [Link]
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Application Note: A Practical Guide to the In Vitro Evaluation of Pyrazole-Based Compounds
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins, particularly protein kinases.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of novel pyrazole-based compounds, designed for researchers in drug discovery and chemical biology. We present an integrated workflow, from essential pre-assay compound management to primary biochemical screening, secondary cell-based characterization, and definitive target engagement assays. Detailed, field-tested protocols for kinase inhibition, cell viability, and cellular thermal shift assays (CETSA) are provided, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives are five-membered heterocyclic compounds that have become a cornerstone in the design of therapeutic agents. Their versatile structure allows for multi-point interactions with protein targets, making them ideal scaffolds for developing potent and selective inhibitors. A significant number of pyrazole-containing molecules have been developed as protein kinase inhibitors (PKIs) for diseases ranging from cancer to inflammatory disorders.[3] For instance, several FDA-approved drugs for cancer, such as Palbociclib and Ribociclib, which inhibit cyclin-dependent kinases (CDKs), feature this core structure.[4] The mechanism of action for many of these compounds involves competitive binding at the ATP pocket of the target kinase, thereby blocking downstream phosphorylation and signaling events.[5]
This application note outlines a strategic, multi-step approach to characterize the in vitro activity of novel pyrazole-based compounds, ensuring a logical progression from initial hit identification to cellular validation.
Critical First Step: Compound Management and Quality Control
The reliability of any in vitro data begins with the integrity of the test compound.[6] Proper handling and storage are paramount to prevent issues like compound degradation or precipitation, which can lead to erroneous results.[7]
2.1. Solubility Assessment
Most small molecules in drug discovery are first dissolved in 100% dimethyl sulfoxide (DMSO).[8] Poor solubility is a common cause of assay artifacts.
-
Rationale: Undissolved compound particles can interfere with optical-based assays and lead to an inaccurate estimation of the compound's true concentration and potency. Kinetic solubility issues can arise where a compound dissolves initially but precipitates over time or upon dilution into aqueous assay buffers.[9]
-
Protocol Insight: A pragmatic approach is to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Visually inspect the solution for any particulates against a light source. If solubility is a concern, sonication can be used to aid dissolution.[10] It is crucial to understand that the final DMSO concentration in the assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.[8]
2.2. Storage and Handling
-
Rationale: Compounds can degrade due to exposure to light, moisture, or repeated freeze-thaw cycles.[11] Automated and environmentally controlled storage systems are ideal for large libraries.[7]
-
Protocol Insight: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers with desiccant to minimize water absorption.[11] For daily use, create smaller aliquots to avoid repeated freezing and thawing of the primary stock solution.[6]
Primary Screening: Biochemical Kinase Inhibition Assay
Given the prevalence of pyrazole compounds as kinase inhibitors, a robust biochemical assay is the logical starting point to determine direct inhibitory activity against a purified enzyme.[3][12] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[13]
3.1. Principle of the ADP-Glo™ Kinase Assay
This is a two-step assay. First, the kinase reaction proceeds, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[14] In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[15] Inhibitors of the kinase will result in less ADP production and a lower luminescent signal.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
3.2. Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is a template and should be optimized for the specific kinase and substrate.
-
Compound Plating: Prepare a serial dilution of the pyrazole compounds in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is effective. Transfer a small volume (e.g., 50-100 nL) of the diluted compounds into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the specific protein kinase, its substrate, and ATP.
-
Expert Tip: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to accurately determine competitive inhibitor potency.
-
-
Initiate Reaction: Add the kinase reaction master mix (e.g., 5 µL) to the wells containing the compounds.
-
Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate Reaction & Deplete ATP: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[14]
-
Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls (% inhibition = 100 * [1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)]). Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[17][18]
3.3. Data Presentation
Summarize the potency of multiple compounds against one or more kinases in a clear table.
| Compound ID | Target Kinase | IC50 (nM) [± SEM, n=3] |
| PYZ-001 | Aurora A | 15.2 ± 2.1 |
| PYZ-002 | Aurora A | 250.7 ± 18.5 |
| PYZ-003 | Aurora A | 3.8 ± 0.5 |
| PYZ-001 | CDK2 | > 10,000 |
| PYZ-003 | CDK2 | 45.6 ± 5.3 |
Secondary Screening: Cell Viability and Cytotoxicity Assays
After identifying biochemically active compounds, the next crucial step is to assess their effect in a cellular context. Cell viability assays measure the overall health of a cell population and can indicate whether a compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[19]
4.1. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that measures cellular metabolic activity.[20] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[20]
4.2. Detailed Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).[21]
-
Compound Treatment: The next day, treat the cells with a serial dilution of the pyrazole compound (prepared in cell culture medium). Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a relevant period, typically 48-72 hours, to allow the compound to exert its effect.[21]
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20][22] During this time, visible purple precipitates will form in viable cells.
-
Solubilize Formazan: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[23][24]
-
Data Acquisition: Gently shake the plate to ensure all formazan crystals are dissolved, then read the absorbance at a wavelength of ~570 nm.[20]
-
Data Analysis: After background subtraction, calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the EC50 or IC50 value (the concentration causing a 50% reduction in viability).[25]
Confirming Mechanism: Cellular Target Engagement
A compound can affect cell viability through various mechanisms, including off-target effects. Therefore, it is essential to verify that the compound directly interacts with its intended target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[26]
5.1. Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[26] When a protein binds to a ligand (e.g., a pyrazole inhibitor), it generally becomes more resistant to thermal denaturation. In a CETSA experiment, intact cells are treated with the compound and then heated across a range of temperatures.[27] At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. By quantifying the amount of soluble target protein remaining after heat treatment, one can assess target engagement.[28]
Sources
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- 3. researchgate.net [researchgate.net]
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- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
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- 18. Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development - Oreate AI Blog [oreateai.com]
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- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Pyrazol-4-yl)ethan-1-ol Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride. This resource, designed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate the common challenges of this synthesis and optimize your product yield. 2-(1H-Pyrazol-4-yl)ethanol is a valuable building block in the development of novel therapeutic agents and agrochemicals, making its efficient synthesis a critical objective.[1] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The most common and reliable route to 2-(1H-pyrazol-4-yl)ethan-1-ol involves the reduction of a corresponding pyrazole-4-acetic acid ester. The final step is the formation of the hydrochloride salt, which aids in purification and improves the compound's stability and handling characteristics.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The questions are designed to reflect real-world laboratory challenges.
Reduction of Ethyl 2-(1H-pyrazol-4-yl)acetate
The reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LAH) is the most critical and often problematic step.
Question: My LAH reduction is consistently low-yielding or fails completely. What are the primary causes?
Answer: Low yield in an LAH reduction is a classic problem that almost always traces back to one of three areas: reagent quality, reaction conditions, or the workup procedure.
-
Reagent and Solvent Integrity (The Most Common Culprit):
-
Causality: Lithium Aluminum Hydride reacts violently and exothermically with protic sources, especially water. Even trace amounts of moisture in your solvent or on your glassware will consume the reagent before it can reduce the ester, leading to drastically reduced yields or complete reaction failure. The pyrazole N-H is also acidic and will consume one equivalent of hydride.
-
Solution:
-
Solvent: Use freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. THF is often preferred due to its better solvating properties for the LAH-complexes. Never use a solvent from a previously opened bottle without ensuring its dryness.
-
LAH: Use a fresh bottle of LAH or a sample that has been stored under an inert atmosphere. Old LAH that has been exposed to air will appear as a grey, clumpy powder and will have significantly reduced activity.
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use and assembled while hot under a stream of dry nitrogen or argon.
-
-
-
Reaction Conditions and Stoichiometry:
-
Causality: LAH reductions are highly exothermic. Adding the substrate too quickly or at too high a temperature can lead to side reactions and a decrease in selectivity. Insufficient LAH will result in incomplete conversion.
-
Solution:
-
Temperature Control: Begin the reaction at 0 °C (ice-water bath). Add a solution of your ester dropwise to the suspension of LAH in THF. This allows for controlled heat dissipation. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
-
Stoichiometry: A molar ratio of 1.0 to 2.0 equivalents of LAH to the ester is typically recommended.[2] Given that the pyrazole N-H will consume one hydride equivalent, using at least 1.5 equivalents of LAH is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
-
Mode of Addition:
-
Causality: For highly reactive substrates, adding the LAH to the substrate (inverse addition) can sometimes improve selectivity. However, for a standard ester reduction, adding the ester to the LAH (normal addition) is standard practice and ensures the reducing agent is always in excess, driving the reaction to completion.[3] For this synthesis, "normal addition" is recommended.
-
Question: My LAH reaction workup forms a thick, gelatinous precipitate that is impossible to filter and traps my product. How can I resolve this?
Answer: This is an extremely common issue with LAH workups caused by the formation of colloidal aluminum salts. The key is to use a procedure that generates dense, granular, and easily filterable aluminum oxides. The Fieser workup is the most reliable method.
-
Causality: Quenching the reaction with water alone produces gelatinous aluminum hydroxide (Al(OH)₃). The Fieser method involves the careful, sequential addition of water and then a base (like NaOH) to form dense, crystalline salts.
-
Solution: The "1-2-3" Fieser Workup:
-
After the reaction is complete, cool the flask back down to 0 °C.
-
For every X grams of LAH used, add the following sequentially and very slowly while stirring vigorously:
-
X mL of water. (Initial quench, very exothermic!)
-
X mL of 15% (w/v) aqueous NaOH solution.
-
3X mL of water.
-
-
After the final addition, remove the ice bath and stir the mixture vigorously for 30-60 minutes. You should observe the initial gel transform into a white, granular solid that settles easily.
-
Filter the mixture through a pad of Celite® to remove the aluminum salts.[2] Wash the filter cake thoroughly with your reaction solvent (THF) and ethyl acetate to recover all of the product.
-
Caption: Troubleshooting workflow for low yields in the LAH reduction step.
Purification and Salt Formation
Question: My crude 2-(1H-pyrazol-4-yl)ethan-1-ol (free base) is an oil and is difficult to purify by column chromatography. What's a better approach?
Answer: The free base of your product contains both a hydroxyl group and a basic pyrazole ring, which can lead to streaking on silica gel columns. A far more effective purification strategy is to convert the crude product directly into its hydrochloride salt and purify it by crystallization.
-
Causality: Converting the basic pyrazole to its hydrochloride salt creates an ionic compound that is typically a crystalline solid. The crystallization process is highly selective and will exclude most non-basic organic impurities, leading to a significant increase in purity. This is a common and powerful technique for purifying compounds with basic nitrogen heterocycles.[4]
-
Solution:
-
After the LAH workup, dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude alcohol.
-
Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in isopropanol) dropwise while stirring.
-
The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the side of the flask with a glass rod or adding a seed crystal. Cooling the mixture can also induce crystallization.
-
Collect the solid by vacuum filtration, wash with a cold, non-polar solvent like diethyl ether or hexane to remove any remaining soluble impurities, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
-
Q1: Are there any alternatives to LiAlH4 for this reduction?
-
A: While LAH is the most common reagent for reducing esters to alcohols, other methods exist.[5] For example, a combination of sodium borohydride (NaBH₄) with a Lewis acid like lithium chloride (LiCl) can sometimes be effective. However, LAH is generally more powerful and reliable for this specific transformation.
-
-
Q2: How do I best monitor the progress of the LAH reduction?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50-70% ethyl acetate in hexanes. The starting ester will be less polar (higher Rf) than the product alcohol (lower Rf, due to the -OH group). Stain with potassium permanganate (KMnO₄), which will react with the alcohol product to give a yellow spot on a purple background.
-
-
Q3: Why is the hydrochloride salt preferred over the free base for storage?
-
A: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term compared to the free base, which may be an oil or a low-melting solid. Salt formation also protects the basic pyrazole nitrogen from potential atmospheric degradation.
-
Key Experimental Protocols
Protocol 4.1: Reduction of Ethyl 2-(1H-pyrazol-4-yl)acetate with LiAlH4
-
Safety Note: Perform all operations involving LiAlH4 in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Ensure an appropriate fire extinguisher (Class D for metal fires) is nearby.
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve Ethyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction's completion by TLC.
Protocol 4.2: Formation and Crystallization of the Hydrochloride Salt
-
Following a successful workup (as described in the troubleshooting section) and removal of the solvent, dissolve the crude 2-(1H-pyrazol-4-yl)ethan-1-ol in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a commercially available solution of HCl in diethyl ether (e.g., 2.0 M) or a saturated solution of HCl gas in isopropanol dropwise until the solution is acidic (test with pH paper) and a precipitate forms.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid product under high vacuum to a constant weight.
Data Summary Tables
Table 1: Troubleshooting Summary for LAH Reduction
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Wet solvent/reagents | Use freshly distilled anhydrous THF; use fresh LAH. |
| Insufficient LAH | Use ≥1.5 equivalents of LAH. | |
| Low Temperature | Allow reaction to warm to room temperature after addition. | |
| Gelatinous Workup | Improper quenching | Use the Fieser workup (sequential H₂O, NaOH(aq), H₂O). |
| Product Loss | Incomplete extraction | Wash the aluminum salt filter cake thoroughly with THF/EtOAc. |
Table 2: Recommended Solvents for Key Steps
| Step | Primary Solvent | Notes |
| LAH Reduction | Tetrahydrofuran (THF) | Must be anhydrous. Diethyl ether is an alternative. |
| Aqueous Workup | Ethyl Acetate (EtOAc) | For extracting the free-base product. |
| Salt Formation | Isopropanol / Diethyl Ether | Dissolve crude in IPA, precipitate with HCl in Ether. |
| Final Product Wash | Diethyl Ether / Hexane | For washing the filtered HCl salt. |
References
-
Rasayan J. Chem. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
PubChem. 2-(1H-Pyrazol-4-yl)ethanol. [Link]
-
ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
ResearchGate. Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
-
UNM Digital Repository. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ARKAT USA, Inc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
NIH. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
REAL-J. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
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ResearchGate. Synthesis of ethyl 2‐cyano‐2‐(2‐(4‐R²‐1‐R¹‐1H‐pyrazol‐3‐yl)hydrazine‐ylidene)acetates 4. [Link]
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SIOC Journal. 有机化学. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]
-
IntechOpen. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ChemInform. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. [Link]
-
NIH. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]
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University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
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-
ACG Publications. Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. [Link]
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NIH. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. [Link]
-
Longdom Publishing. Journal of Physical Chemistry & Biophysics. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
-
NIH. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. [Link]
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Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address the challenges you may encounter in the lab. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding regioselectivity in pyrazole synthesis.
Q1: What is the most common cause of poor regioselectivity in the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl with a substituted hydrazine)?
A1: The primary cause of poor regioselectivity in the classical Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is the similar reactivity of the two carbonyl groups. The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either carbonyl, leading to a mixture of regioisomers. The final product ratio is often a result of a delicate balance between kinetic and thermodynamic control.[1][2]
Q2: How do the electronic properties of substituents on the 1,3-dicarbonyl affect regioselectivity?
A2: The electronic properties of the substituents (R1 and R3) on the 1,3-dicarbonyl moiety play a crucial role. A more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For instance, if R1 is a strong electron-withdrawing group (e.g., a trifluoromethyl group), the adjacent carbonyl carbon becomes more electron-deficient and thus more susceptible to nucleophilic attack. This can significantly favor the formation of one regioisomer over the other.[3][4]
Q3: Can the choice of solvent significantly impact the regioselectivity of my pyrazole synthesis?
A3: Absolutely. The solvent can have a dramatic effect on regioselectivity. For example, in the reaction of 1,3-diketones with methylhydrazine, traditional solvents like ethanol often yield regioisomeric mixtures.[3] However, using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of a single isomer.[3] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been reported to improve regioselectivity and yields, particularly in the condensation of arylhydrazines with 1,3-diketones.[4][5]
Q4: I'm observing a mixture of N-alkylated pyrazole isomers. How can I control the regioselectivity of N-alkylation on an existing pyrazole ring?
A4: The N-alkylation of an unsubstituted pyrazole often results in a mixture of isomers due to the similar nucleophilicity of the two nitrogen atoms.[6][7] Regiocontrol can be achieved by introducing a directing group or by manipulating steric hindrance. One effective strategy is the use of a removable protecting group, such as the (2-trimethylsilylethoxy)methyl (SEM) group. This allows for sequential C-H arylation and regioselective N-alkylation.[8] Furthermore, tuning the functional groups already present on the pyrazole ring can guide the alkylation to a specific nitrogen.[6]
Q5: Are there synthetic methods that inherently offer high regioselectivity, avoiding the issues of classical condensation reactions?
A5: Yes, several modern synthetic strategies provide excellent regiocontrol. For instance, [3+2] cycloaddition reactions, such as those between sydnones and alkynes, can be highly regioselective, although early iterations of this method also faced challenges.[9] Modern catalytic systems, including copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), have significantly improved the regioselective synthesis of substituted pyrazoles.[9] Other highly regioselective methods include the reaction of hydrazones with nitroolefins and the use of N-tosylhydrazones as precursors.[10][11][12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios, including step-by-step protocols and mechanistic insights.
Scenario 1: Poor Regioselectivity in the Condensation of an Unsymmetrical 1,3-Diketone with Methylhydrazine
Problem: Your reaction between 1-phenyl-1,3-butanedione and methylhydrazine in refluxing ethanol is producing a nearly 1:1 mixture of 1,3-dimethyl-5-phenyl-1H-pyrazole and 1,5-dimethyl-3-phenyl-1H-pyrazole, and separation is proving difficult.
Causality Analysis: In ethanol, the reaction is under conditions that do not strongly favor either kinetic or thermodynamic control, and the inherent reactivity difference between the two carbonyls is insufficient to direct the reaction towards a single product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocol: Solvent-Mediated Regiocontrol
This protocol leverages the unique properties of fluorinated alcohols to enhance regioselectivity.[3]
Materials:
-
1-phenyl-1,3-butanedione
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.
-
Reagent Addition: Add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by silica gel column chromatography to isolate the desired pyrazole isomer.
-
Analysis: Characterize the product by ¹H and ¹³C NMR and compare with literature data to confirm the regiochemical outcome. The use of Nuclear Overhauser Effect (NOE) spectroscopy can be definitive in assigning the structure.[13]
Expected Outcome: The use of TFE as a solvent should dramatically shift the product ratio in favor of one regioisomer. This is attributed to the strong hydrogen-bonding capabilities and low nucleophilicity of fluorinated alcohols, which can selectively stabilize intermediates and transition states.[3]
| Solvent | Typical Regioisomeric Ratio (A:B) | Reference |
| Ethanol | ~ 1:1.3 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | > 20:1 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | > 20:1 | [3] |
Scenario 2: Regioisomeric Mixture from a [3+2] Cycloaddition Reaction
Problem: Your thermal [3+2] cycloaddition of a sydnone with an unsymmetrical internal alkyne is yielding a mixture of regioisomeric pyrazoles, and reaction times are long with high temperatures required.
Causality Analysis: Uncatalyzed thermal cycloadditions of this type often lack regiocontrol and require harsh conditions.[9] The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole (sydnone) and the dipolarophile (alkyne), and without a catalyst, the energy differences guiding the cycloaddition are small.
Troubleshooting Workflow:
Caption: Decision tree for improving [3+2] cycloaddition regioselectivity.
Detailed Protocol: Base-Mediated Regioselective [3+2] Cycloaddition
This protocol describes a highly regioselective synthesis using 2-alkynyl-1,3-dithianes and sydnones under mild, base-mediated conditions.[9]
Materials:
-
N-phenylsydnone
-
2-(phenylethynyl)-1,3-dithiane
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add N-phenylsydnone (1.0 eq) and 2-(phenylethynyl)-1,3-dithiane (1.2 eq).
-
Solvent and Base Addition: Add anhydrous toluene, followed by potassium tert-butoxide (t-BuOK) (2.0 eq) at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Confirm the structure and regiochemistry of the resulting polysubstituted pyrazole using NMR spectroscopy and, if possible, single-crystal X-ray diffraction.
Expected Outcome: This base-mediated approach offers excellent regioselectivity under mild conditions.[9] The umpolung reactivity of the 2-alkynyl-1,3-dithiane directs the cycloaddition to afford a single regioisomer. This method is also tolerant of a broad range of functional groups.[9]
By understanding the underlying principles of these reactions and applying the targeted troubleshooting strategies outlined above, researchers can effectively overcome the challenges of regioselectivity in pyrazole synthesis, leading to more efficient and predictable outcomes in their synthetic endeavors.
References
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5883. [Link]
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Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(19), 7892–7903. [Link]
-
Lee, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5595–5600. [Link]
-
Fassi, Z., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(9), 1076. [Link]
-
Speranza, L., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2841. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. [Link]
-
Reddy, C. K., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(4), 856-860. [Link]
-
Edilova, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]
-
Wang, Y., et al. (2017). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 19(17), 4584–4587. [Link]
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
Edilova, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
-
Daugulis, O., et al. (2013). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 52(34), 8951–8954. [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]
-
Zhang, L., et al. (2019). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 17(3), 570-574. [Link]
-
ResearchGate. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
ResearchGate. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]
-
Canadian Journal of Chemistry. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
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- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Knorr Pyrazole Synthesis
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this robust and historic reaction for the synthesis of pyrazole and pyrazolone heterocycles. As a foundational reaction in heterocyclic chemistry, the Knorr synthesis—the condensation of a hydrazine with a 1,3-dicarbonyl compound—is valued for its reliability and high yields.[1][2] However, like any chemical transformation, it is not without its nuances.
This document moves beyond a simple procedural outline. It is structured to help you diagnose and resolve common issues encountered during the synthesis, providing not just solutions but also the underlying chemical principles. We will explore the reaction mechanism, address frequently asked questions, and provide a systematic approach to troubleshooting, ensuring your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions encountered by scientists running the Knorr pyrazole synthesis.
Q1: My reaction mixture has turned a dark yellow or reddish-brown color. Is this normal, and what causes it?
A1: Yes, a change in color to yellow, red, or brown is a common observation in Knorr-type reactions, particularly when using phenylhydrazine or its derivatives.[3] This is often due to the formation of minor impurities from the hydrazine starting material, which can be prone to oxidation or side reactions under acidic or heated conditions.[3] While often benign, significant darkening can indicate product degradation or the formation of substantial impurities that may complicate purification. The key is to monitor the reaction by TLC to ensure the desired product is forming cleanly despite the color change.
Q2: I'm not seeing any product formation by TLC. What are the most likely initial problems?
A2: If no product is observed, the issue often lies with one of three factors:
-
Reagent Quality: Hydrazine and its derivatives can degrade over time. Ensure you are using a fresh or properly stored bottle.
-
Catalyst: The reaction is typically acid-catalyzed.[4][5] If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction may be sluggish without a base to free the hydrazine. Conversely, if using hydrazine hydrate, the absence of a catalytic amount of acid (like glacial acetic acid) can prevent the initial hydrazone formation.[1]
-
Temperature: While many Knorr syntheses proceed readily at room temperature or with gentle heating (e.g., 100°C), some less reactive substrates may require higher temperatures to drive the cyclization and dehydration steps.[1]
Q3: The reaction seems to work, but my final yield is consistently low. Where should I focus my optimization efforts?
A3: Low yield is a multifaceted problem. The primary areas to investigate are:
-
Incomplete Reaction: Use TLC to confirm that the starting materials have been fully consumed. If not, consider extending the reaction time or increasing the temperature.[2]
-
Work-up and Isolation: The product may be partially soluble in the work-up or recrystallization solvents, leading to loss.[6] Ensure your precipitation/crystallization solvent system is optimized. For instance, adding water to a soluble reaction medium like propanol can effectively precipitate the product.[2]
-
pH Dependence: The initial formation of the hydrazone intermediate is pH-dependent. Extremely acidic or basic conditions can inhibit this crucial first step.[7] For sensitive substrates, buffering the reaction medium can be beneficial.
-
Purification Losses: Pyrazoles can be challenging to purify via column chromatography due to their basicity. Significant product loss can occur on silica gel. We will discuss purification strategies in more detail in the troubleshooting section.
The Knorr Pyrazole Synthesis: Mechanism and Control
Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds through two main stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically the most reactive carbonyl (e.g., a ketone over an ester).[1] This step is acid-catalyzed and results in the formation of a hydrazone intermediate with the loss of one molecule of water.
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.[1][4] This forms a five-membered ring intermediate which subsequently eliminates a second molecule of water to yield the stable, aromatic pyrazole ring.[2]
The thermodynamic driving force for this reaction is the formation of the highly stable aromatic pyrazole ring.[7]
Below is a diagram illustrating the general workflow for a typical Knorr pyrazole synthesis experiment.
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Systematic Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Proposed Solution |
| Poor Quality Hydrazine | Hydrazine is a potent reducing agent and can be oxidized by air. Phenylhydrazine can degrade into a dark, tarry substance. Validate by checking the appearance and smell of the reagent. A fresh reagent should be a colorless to pale yellow liquid or solid. | Use a recently purchased bottle of hydrazine or purify older stock by distillation (use appropriate safety precautions). For solid hydrazine salts, ensure they are stored in a desiccator. |
| Incorrect Stoichiometry | While a 1:1 ratio is theoretically required, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if the 1,3-dicarbonyl is precious. However, a large excess can complicate purification. | Start with a 1:1 stoichiometry. If starting material remains after a prolonged reaction time, try a subsequent experiment with 1.1 equivalents of hydrazine. |
| Suboptimal pH | Hydrazone formation is reversible and pH-sensitive.[7] If the medium is too acidic, the hydrazine will be fully protonated, reducing its nucleophilicity. If too basic, the carbonyl activation by the acid catalyst will be absent. At pH 7-8.5, the reaction may stall at the hydrazone intermediate without cyclizing.[7] | The use of a catalytic amount of glacial acetic acid in a solvent like ethanol or propanol is a standard and effective condition.[1] If using a hydrazine hydrochloride salt, add one equivalent of a mild base like sodium acetate or potassium acetate to liberate the free hydrazine.[3] |
| Premature Precipitation | If the product is insoluble in the reaction solvent at the reaction temperature, it may crash out of solution, coating the starting material and preventing the reaction from going to completion. | Choose a solvent that will keep all components dissolved at the reaction temperature. Propanol, ethanol, or glacial acetic acid are common choices.[1][3] |
| Product Loss During Work-up | The pyrazole product may have some solubility in the solvent used for washing or recrystallization. Adding too much recrystallization solvent is a common cause of low yield.[6] | Minimize the amount of cold solvent used to wash the filtered product. During recrystallization, use the minimum amount of hot solvent required to dissolve the solid. If the product separates as an oil, try adding the precipitating solvent (e.g., diethyl ether, water) more slowly while vigorously stirring.[6] |
Problem 2: Product is Impure (Observed by TLC, NMR, or Melting Point)
| Potential Cause | Explanation & Validation | Proposed Solution |
| Formation of Regioisomers | If an unsymmetrical 1,3-dicarbonyl is used (e.g., a β-ketoester), two different pyrazole regioisomers can be formed depending on which carbonyl the hydrazine initially attacks.[5] Validate by checking the crude ¹H NMR for multiple sets of product peaks. | Generally, the more electrophilic carbonyl (ketone) reacts faster than the less electrophilic one (ester).[1] To favor one isomer, you can sometimes modify reaction conditions (e.g., lower temperature). If inseparable, chromatographic purification will be necessary. |
| Incomplete Reaction | Unreacted starting materials are the most common impurities. Validate by running a TLC with co-spots of your starting materials and the crude product.[1] | Extend the reaction time, increase the temperature, or re-evaluate the catalyst system. |
| Hydrazine-Derived Byproducts | Self-condensation or oxidation of hydrazine can create colored impurities.[3] These are often highly polar or baseline material on TLC. | While difficult to prevent entirely, using fresh hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen) can minimize these byproducts.[3] Many of these impurities can be removed during purification. |
| Degradation of 1,3-Dicarbonyl | Some 1,3-dicarbonyl compounds can be unstable to the acidic reaction conditions, leading to cleavage or self-condensation products.[3] | If this is suspected, consider milder conditions, such as running the reaction at room temperature for a longer period or using a weaker acid catalyst. |
Advanced Protocols and Purification Strategies
Detailed Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from standard procedures for the reaction of ethyl benzoylacetate and hydrazine hydrate.[1]
-
Reagent Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol, 1.0 eq) and 1-propanol (3 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (6.0 mmol, 2.0 eq) to the solution, followed by 3-4 drops of glacial acetic acid to act as a catalyst.
-
Reaction: Heat the mixture on a hot plate to approximately 100°C with vigorous stirring.
-
Monitoring: After 1 hour, pause heating and take a small aliquot for TLC analysis (e.g., 30% ethyl acetate in hexanes) to check for the consumption of the starting ethyl benzoylacetate.[1] If the starting material is still present, continue heating for another 30-60 minutes.
-
Work-up and Isolation: Once the reaction is complete, turn off the heat but continue stirring. While the solution is still warm, slowly add deionized water (approx. 5-10 mL) to induce precipitation of the product.[2] Allow the mixture to cool to room temperature, then place it in an ice bath for 15-20 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water.[1]
-
Drying: Allow the product to air dry on the funnel, then transfer to a watch glass to dry to a constant mass. A typical yield for this procedure is often high, in the range of 70-85%.[2]
Purification Strategies for Challenging Pyrazoles
If recrystallization fails to yield a pure product, other methods must be employed.
-
Column Chromatography: Pyrazoles are basic and can stick irreversibly to acidic silica gel, leading to low recovery and significant peak tailing. To mitigate this, deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (0.5-1.0%).[8][9]
-
Acid Salt Formation: A highly effective but less common technique is to purify the pyrazole via its acid addition salt.[10] The crude product can be dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) and treated with an acid like HCl (in ether) or sulfuric acid. The resulting pyrazolium salt will often precipitate in high purity, leaving organic impurities behind in the solvent.[10] The free pyrazole can then be regenerated by basifying an aqueous solution of the salt and extracting the product.
Troubleshooting Decision Tree
The following diagram provides a logical path to diagnose issues with your Knorr pyrazole synthesis.
Caption: A decision tree for systematically troubleshooting common Knorr synthesis issues.
References
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information (PMC). [Link]
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Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]
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Knorr pyrrole synthesis. Wikipedia. [Link]
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Knorr Pyrazole Synthesis advice. Reddit. [Link]
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Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
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Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
- Method for purifying pyrazoles.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications (The Journal of Organic Chemistry). [Link]
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- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyrazole core. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making the optimization of their functionalization reactions a critical endeavor.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) on Core Pyrazole Functionalization Reactions
This section addresses common initial queries regarding the main types of pyrazole functionalization, providing a foundational understanding of the key parameters.
N-Functionalization
Q1: What are the primary challenges in achieving regioselective N-alkylation or N-arylation of unsymmetrical pyrazoles?
A1: The principal challenge in the N-functionalization of unsymmetrical pyrazoles is controlling the regioselectivity between the N1 and N2 positions. The similar nucleophilicity of the two nitrogen atoms often leads to a mixture of regioisomers. The outcome of the reaction is highly dependent on the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating or arylating agent, and the reaction conditions. For instance, bulky substituents on the pyrazole ring can direct the incoming group to the less sterically hindered nitrogen.[3]
Q2: What are the recommended starting conditions for a copper-catalyzed N-arylation of a simple pyrazole with an aryl halide?
A2: For a copper-catalyzed N-arylation, a good starting point is using copper(I) iodide (CuI) as the catalyst in combination with a diamine ligand.[4][5] General conditions that have proven effective involve reacting the pyrazole with an aryl iodide or bromide in the presence of CuI and a suitable diamine ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or dioxane at elevated temperatures (e.g., 80-120 °C).[4][5] These conditions are known to tolerate a variety of functional groups on both the pyrazole and the aryl halide.[4]
C-H Functionalization
Q3: I am attempting a direct C-H arylation of an N-substituted pyrazole. Which position (C3, C4, or C5) is generally most reactive, and how can I control the regioselectivity?
A3: In transition-metal-catalyzed C-H functionalization of N-substituted pyrazoles, the reactivity of the C-H bonds generally follows the order C5 > C4 >> C3.[6] The C5 proton is the most acidic and therefore more susceptible to deprotonation and subsequent metalation.[7] Controlling regioselectivity is a significant challenge and can be influenced by several factors:[8]
-
Directing Groups: Installing a directing group on the N1 position can guide the catalyst to a specific C-H bond.
-
Catalyst and Ligand Choice: The electronic and steric properties of the catalyst and ligands play a crucial role. For instance, a ligand-free palladium catalyst with a simple base can promote β-regioselectivity (C4 arylation).[9]
-
Solvent Effects: The choice of solvent can influence the acidity of the C-H protons. Protic solvents, for example, have been shown to enhance the acidity of the β-proton (C4), favoring functionalization at this position.[9]
-
Protecting Groups: Employing protecting groups at certain positions can block reactivity and direct functionalization to the desired site. For example, a blocking group at the C4 position can facilitate selective C5 arylation.[10]
Q4: My C-H activation reaction is giving low yields. What are some common causes and initial troubleshooting steps?
A4: Low yields in C-H activation reactions can stem from several factors. Initial troubleshooting should focus on:
-
Catalyst Activity: Ensure the catalyst is active and has been stored under an inert atmosphere. Catalyst decomposition can be a major issue.
-
Atmosphere Control: These reactions are often sensitive to air and moisture. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen).
-
Reagent Purity: Impurities in substrates, solvents, or bases can poison the catalyst. Use high-purity, anhydrous, and degassed reagents.
-
Reaction Temperature: C-H activation often requires elevated temperatures to proceed. A systematic increase in temperature might improve the yield, but be mindful of potential substrate or product decomposition at very high temperatures.[1]
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Part 2: Troubleshooting Guides for Specific Issues
This section provides more detailed troubleshooting advice for specific and frequently encountered problems during pyrazole functionalization experiments.
Poor Regioselectivity in N-Alkylation
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of a mixture of N1 and N2 alkylated isomers. | The electronic and steric environments of the two nitrogen atoms are too similar. | 1. Modify the pyrazole substrate: Introduce a bulky substituent at the C3 or C5 position to sterically hinder one of the nitrogen atoms. 2. Vary the alkylating agent: Use a bulkier alkylating agent, which may show greater preference for the less hindered nitrogen. 3. Screen different bases and solvents: The choice of base and solvent can influence the tautomeric equilibrium of the pyrazole and the reactivity of the nucleophile.[11] 4. Adjust the reaction temperature: Lowering the temperature may increase the kinetic selectivity of the reaction. |
| Unexpected regioselectivity. | The reaction may be under thermodynamic control rather than kinetic control. | 1. Analyze the reaction at different time points: This can help determine if one isomer is forming initially and then isomerizing. 2. Lower the reaction temperature: This will favor the kinetically controlled product. |
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material. | 1. Inactive catalyst: The Pd(0) active species may not be forming or is decomposing. 2. Poor oxidative addition: The aryl halide may be too electron-rich. 3. Inefficient transmetalation (Suzuki): Issues with the boronic acid or base. 4. Catalyst inhibition (Buchwald-Hartwig): The amine or halide may be inhibiting the catalyst.[12] | 1. Catalyst and Ligand Selection: Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. For electron-rich aryl halides, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition.[13] 2. Base and Solvent Optimization: For Suzuki couplings, ensure the base is strong enough to activate the boronic acid but not so strong that it causes decomposition. The choice of solvent is also critical for solubility and reaction rate.[14] For Buchwald-Hartwig amination, weaker bases like carbonates are often preferred over hydroxides to avoid catalyst decomposition. 3. Boronic Acid Quality (Suzuki): Use fresh, high-purity boronic acids, as they can degrade over time.[14] Consider using boronate esters, which are often more stable. 4. Additives: In some cases, additives can improve reaction efficiency. For example, the addition of a small amount of water can be beneficial in Suzuki couplings using K₃PO₄ as the base.[13] |
| Significant side product formation (e.g., homocoupling, protodeboronation). | 1. Presence of oxygen: Leads to oxidative homocoupling of the boronic acid. 2. High temperature: Can cause decomposition of the boronic acid or catalyst. | 1. Rigorous Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[14] 2. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize side reactions. |
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key pyrazole functionalization reactions, along with tables summarizing critical reaction parameters.
Protocol: Palladium-Catalyzed Direct C5-Arylation of an N-Substituted Pyrazole
This protocol is a general starting point for the direct arylation at the C5 position of an N-substituted pyrazole using a palladium catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted pyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., cataCXium A, 0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).[10]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 1: Optimization of C5-Arylation Conditions
| Parameter | Variation | Observation |
| Catalyst | Pd(OAc)₂, [Pd(dppf)Cl₂] | Pd(OAc)₂ generally provides higher yields in combination with appropriate ligands.[10] |
| Ligand | PPh₃, cataCXium A, XPhos | Bulky, electron-rich phosphine ligands like cataCXium A and XPhos often improve catalytic activity.[10] |
| Base | K₂CO₃, Cs₂CO₃, KOPiv | The choice of base can significantly impact the yield, with K₂CO₃ and Cs₂CO₃ being common choices.[10] |
| Solvent | Dioxane, DMF, DMAc | Dioxane and DMAc are often effective solvents for this transformation.[10] |
Protocol: Copper-Catalyzed N-Arylation of Pyrazole
This protocol provides a general procedure for the N-arylation of pyrazole using a copper catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of argon, add CuI (0.05 mmol, 5 mol%), the pyrazole (1.0 mmol), the aryl halide (1.2 mmol), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol) to a reaction vial.
-
Solvent Addition: Add anhydrous, degassed DMF (4 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 110 °C for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Part 4: Visualization of Workflows and Mechanisms
Visual aids can significantly clarify complex experimental workflows and reaction mechanisms. The following diagrams are provided in DOT language for use with Graphviz.
Troubleshooting Workflow for Low-Yielding Suzuki Coupling
Caption: A decision-making flowchart for troubleshooting sluggish Suzuki coupling reactions.
Simplified Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Sources
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- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
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Technical Support Center: Stability of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride. As a Senior Application Scientist, this guide provides insights and practical troubleshooting advice to address potential stability issues you may encounter during your experiments.
General Stability Profile
This compound is a heterocyclic compound containing a pyrazole ring and an ethanol side chain. The stability of this molecule in solution is influenced by the inherent properties of these functional groups.
The pyrazole ring is generally aromatic and known to be relatively stable, showing resistance to oxidation and reduction.[1][2] However, the side chain, with its primary alcohol, presents a potential site for chemical transformation. The hydrochloride salt form indicates that the compound is likely to be used in aqueous solutions, where factors such as pH, light, and temperature can play a significant role in its stability.
Due to the limited availability of specific stability data for this particular molecule in the public domain, this guide focuses on the general principles of chemical stability and provides protocols to help you assess the stability of this compound in your specific experimental context.
Troubleshooting Guide
This section addresses common experimental issues that may be indicative of compound instability.
Question: Why is the observed biological activity of my compound decreasing over time in solution?
Answer: A decrease in biological activity often correlates with a reduction in the concentration of the active compound. This could be due to degradation. The primary alcohol on the side chain of 2-(1H-pyrazol-4-yl)ethan-1-ol is a likely site for oxidation, which would alter the molecule's structure and likely its biological activity.
To investigate this, you should:
-
Quantify the compound's concentration over time: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to measure the concentration of your stock solution or experimental samples at different time points. A decreasing peak area for the parent compound is a strong indicator of degradation.
-
Look for degradation products: In your chromatogram, the appearance of new peaks that grow over time as the parent peak decreases suggests the formation of degradation products.
-
Consider the possibility of oxidation: The ethanol side chain can be oxidized to an aldehyde or a carboxylic acid.[3] This is a common degradation pathway for primary alcohols.
Question: I am observing new, unexpected peaks in my HPLC/LC-MS analysis. What could they be?
Answer: The appearance of new peaks is a classic sign of chemical degradation. For this compound, potential degradation pathways include:
-
Oxidation of the ethanol side chain: This is a highly probable degradation route. The primary alcohol can be oxidized to the corresponding aldehyde, 2-(1H-pyrazol-4-yl)acetaldehyde, or further to 2-(1H-pyrazol-4-yl)acetic acid.
-
Reactions of the pyrazole ring: While generally stable, the pyrazole ring can undergo reactions under harsh conditions. Extreme pH values or high temperatures might lead to ring-opening or other transformations.[4]
To identify these unknown peaks, you can use mass spectrometry (MS) to determine their molecular weights, which can provide clues about their structures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: While specific stability studies are not publicly available, general best practices for storing solutions of similar compounds include:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, to slow down potential degradation reactions.
-
Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photodegradation.
-
pH: The stability of the compound may be pH-dependent. It is advisable to prepare fresh solutions or to buffer them at a pH where the compound is most stable, which would need to be determined experimentally.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize the risk of oxidation.[5]
Q2: How can I perform a forced degradation study to understand the stability of my compound?
A2: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a compound.[6] It involves exposing the compound to harsh conditions to accelerate degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method.
Here is a general protocol for a forced degradation study:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) | Ring modifications or hydrolysis of impurities |
| Base Hydrolysis | 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) | Ring opening or other base-catalyzed reactions |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the ethanol side chain |
| Thermal Stress | Solid form at elevated temperature (e.g., 105°C) and solution at 60°C | Thermally induced degradation |
| Photostability | Expose solid and solution to UV and visible light (ICH Q1B guidelines) | Photodegradation |
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating analytical method is one that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.
-
High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and reliable technique for this purpose.[7] A reversed-phase C18 column is often a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products by providing molecular weight information.
Experimental Protocols
Protocol 1: General Workflow for Investigating Compound Stability
This workflow provides a systematic approach to assessing the stability of this compound in your experimental setup.
Caption: Workflow for assessing the stability of a compound in solution.
Protocol 2: Hypothetical Oxidation of 2-(1H-pyrazol-4-yl)ethan-1-ol
This diagram illustrates a potential degradation pathway for the compound, which can be investigated through a forced degradation study using an oxidizing agent like hydrogen peroxide.
Caption: Potential oxidative degradation pathway of the ethanol side chain.
References
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 2020. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]
-
YouTube. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). 2020. Available from: [Link]
-
PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
PubChem. 2-(1H-Pyrazol-4-yl)ethanol. Available from: [Link]
-
PMC. Pyrazole: an emerging privileged scaffold in drug discovery. 2023. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]
-
PMC - NIH. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. 2024. Available from: [Link]
-
ResearchGate. Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. 2004. Available from: [Link]
-
ResearchGate. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Available from: [Link]
-
ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. 2024. Available from: [Link]
-
ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. 2023. Available from: [Link]
-
ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. 2023. Available from: [Link]
-
RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Available from: [Link]
-
International Journal of Pharmaceutical Science Invention. Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 2022. Available from: [Link]
-
IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. 2022. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2014. Available from: [Link]
-
Tradeindia. 2-(4-amino-1h-pyrazol-1-yl)ethanol Hydrochloride - Cas No: 1197768-92-5. Available from: [Link]
-
PubMed. A high-performance liquid chromatography-evaporative light scattering detection-based quantitative analytical method for polyvinyl alcohol in food supplements with pyrolysis-gas chromatography/mass spectrometry-based verification. 2022. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. 2018. Available from: [Link]
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Navigating the Labyrinth of Pyrazole Synthesis Scale-Up: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to be a practical resource for navigating the complexities of scaling up pyrazole synthesis from the lab to production. This is not a rigid manual but a dynamic guide that addresses the real-world challenges you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs) - The Foundations of Pyrazole Synthesis
This section addresses common questions that arise during the initial stages of pyrazole synthesis and process development.
Q1: My pyrazole synthesis is giving me a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[1] The regioselectivity is often influenced by the relative reactivity of the two electrophilic centers and the nature of the hydrazine derivative.
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can sometimes offer better regioselectivity compared to protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[1]
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Acidic conditions can protonate the more basic nitrogen, directing the reaction towards a specific isomer. Experiment with the addition of catalytic amounts of acid (e.g., acetic acid) or base.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the sterically less hindered product. Consider modifying your starting materials if possible.
-
Temperature Control: In some cases, temperature can influence the kinetic versus thermodynamic product distribution. Running the reaction at a lower temperature may favor the formation of a single isomer.
Workflow for Optimizing Regioselectivity:
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Q2: I'm observing significant by-product formation in my reaction. What are the likely culprits and how can I minimize them?
Answer: By-product formation can be a major hurdle, impacting yield and purity. The nature of the by-products will depend on your specific synthetic route. Common culprits include:
-
Incomplete cyclization: This can leave you with hydrazone or enamine intermediates.
-
Side reactions of starting materials: For example, self-condensation of the dicarbonyl compound.
-
Degradation of product or intermediates: This can be an issue under harsh reaction conditions (e.g., high temperatures, strong acids/bases).
Mitigation Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or NMR to identify the point at which by-product formation becomes significant.
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can lead to side reactions.
-
Temperature and Time Optimization: Avoid prolonged reaction times and excessively high temperatures, which can promote degradation.[2]
-
Inert Atmosphere: If your reaction is sensitive to oxidation, performing it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Section 2: Troubleshooting Guide for Scale-Up Challenges
This section tackles the specific and often daunting challenges that arise when transitioning a pyrazole synthesis from the bench to a larger scale.
Q3: My reaction is highly exothermic, and I'm concerned about thermal runaway during scale-up. How do I ensure a thermally safe process?
Answer: Thermal safety is paramount, especially when working with high-energy compounds like hydrazine.[3] The condensation reaction to form pyrazoles can be highly exothermic, and the risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio of the reactor, which reduces heat dissipation efficiency.
A Proactive Approach to Thermal Safety:
-
Reaction Calorimetry: Before any scale-up, it is crucial to perform a reaction calorimetry study (e.g., using a RC1e or similar instrument) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing a safe process.
-
Controlled Addition: Implement a slow and controlled addition of the most reactive reagent (often the hydrazine) to the reaction mixture. This allows the cooling system to keep pace with the heat generation.
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to handle the heat load of the reaction.
-
Dilution: Running the reaction in a larger volume of a suitable solvent can help to moderate the temperature rise by providing a larger heat sink.[3]
-
Emergency Quench Plan: Have a well-defined and tested emergency quench plan in place. This could involve the rapid addition of a cold, inert solvent or a chemical quencher to stop the reaction.
Table 1: Key Thermal Safety Parameters for Pyrazole Synthesis
| Parameter | Description | Importance for Scale-Up |
| Heat of Reaction (ΔHrxn) | The total amount of heat released or absorbed during the reaction. | Determines the total cooling duty required. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is lost to the surroundings. | A high ΔTad indicates a high risk of thermal runaway. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach under normal operating conditions. | Should be well below the decomposition temperature of any component. |
| Decomposition Temperature (Td) | The temperature at which a substance begins to decompose, potentially releasing large amounts of energy and gas. | The MTSR should never approach the Td. |
Q4: The mixing in my large reactor seems to be inefficient, leading to lower yields and more impurities. How can I improve mixing?
Answer: Inefficient mixing is a common problem in large reactors and can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yields. The choice of reactor geometry and agitator is critical.
Strategies for Improved Mixing:
-
Agitator Design: For many pyrazole syntheses that involve slurries or viscous reaction mixtures, a pitched-blade turbine or a retreat curve impeller can provide better axial and radial flow compared to a simple flat-blade turbine.
-
Agitation Speed: The agitation speed should be sufficient to ensure a homogenous mixture without causing excessive shear that could degrade the product. Computational Fluid Dynamics (CFD) modeling can be a powerful tool to optimize agitation speed and impeller design before committing to a specific reactor setup.[4][5]
-
Baffles: The use of baffles in the reactor is essential to prevent vortexing and promote better top-to-bottom mixing.
-
Viscosity Control: If the reaction mixture becomes too viscous, consider using a co-solvent to reduce viscosity and improve mass transfer.
Visualizing Mixing Efficiency:
Sources
Technical Support Center: Pyrazole NMR Spectral Interpretation
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the analysis of pyrazole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazoles are a cornerstone of heterocyclic chemistry, pivotal in medicinal chemistry and materials science. However, their unique electronic properties, propensity for tautomerism, and sensitivity to environmental factors often lead to complex and challenging NMR spectra.
This guide is designed to move beyond basic spectral interpretation. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific, complex issues you may encounter in the lab. We will explore the "why" behind the phenomena you observe and provide validated, step-by-step protocols to resolve ambiguity and confirm your molecular structures with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face when analyzing pyrazole derivatives.
Q1: My N-H proton signal is extremely broad, weak, or completely absent. Is my sample degraded?
Answer: This is one of the most common observations for pyrazoles and is rarely indicative of sample degradation. The N-H proton of the pyrazole ring is acidic and undergoes rapid chemical exchange with other labile protons (like trace water in the solvent) or can be involved in intermolecular hydrogen bonding. This rapid exchange process, occurring on the NMR timescale, leads to significant signal broadening.
-
Causality: The rate of proton exchange is highly dependent on several factors:
-
Solvent: Protic solvents (like D₂O or CD₃OD) will exchange with the N-H proton, often causing the signal to disappear entirely. Aprotic, non-polar solvents like CDCl₃ or C₆D₆ are more likely to show the signal, though it may still be broad due to intermolecular hydrogen bonding.
-
Concentration: At higher concentrations, intermolecular hydrogen bonding increases, which can broaden the N-H signal.
-
Temperature: Lowering the temperature can slow down the exchange rate, sometimes resulting in a sharper, more easily observable signal.
-
Troubleshooting Tip: To confirm the presence of the N-H proton, you can run a simple D₂O exchange experiment. Acquire a standard ¹H NMR spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. If the broad signal disappears, it confirms it was the N-H proton.
Q2: I see more signals in my ¹H or ¹³C NMR than expected for my structure. What is happening?
Answer: This is a classic sign of annular tautomerism . For asymmetrically substituted pyrazoles (e.g., 3-methylpyrazole), the N-H proton can reside on either nitrogen atom (N1 or N2). If the energy barrier for this proton transfer is high enough, and the exchange rate is slow on the NMR timescale, you will observe two distinct sets of signals corresponding to the two co-existing tautomers.
-
Mechanism: The equilibrium between these two forms can be influenced by the solvent, temperature, and the electronic nature of the substituents on the ring. For example, an electron-withdrawing group at the C3 position might favor the tautomer where the N-H is at the N1 position.
Diagram: Pyrazole Annular Tautomerism
Caption: Equilibrium between two tautomeric forms of a 3-substituted pyrazole.
Troubleshooting Tip: Variable Temperature (VT) NMR is the definitive experiment to probe tautomerism. As you increase the temperature, the rate of tautomeric exchange will increase. If you observe your two sets of signals broadening and eventually coalescing into a single, averaged set of signals, this is strong evidence of tautomerism.
Q3: How can I definitively assign the H4 and H5 protons in a 3-substituted pyrazole? They look very similar.
Answer: While their chemical shifts can be close, their coupling patterns and through-space interactions are distinct. The key is to use a combination of 1D and 2D NMR experiments.
-
¹H NMR Coupling (J-coupling): The coupling constant between adjacent protons (H4 and H5) is typically small, around 1.5-3.0 Hz. However, you should also look for long-range couplings. The H5 proton often shows a small long-range coupling to the substituent at the C3 position (if it has protons), which the H4 proton will not.
-
NOESY/ROESY: The most reliable method is to use a Nuclear Overhauser Effect (NOE) experiment. An NOE is observed between protons that are close in space (< 5 Å). If you have a substituent at the C3 position, you will observe an NOE correlation between the protons of that substituent and the H4 proton, but not the H5 proton. This provides an unambiguous assignment.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for resolving more complex structural ambiguities.
Guide 1: Distinguishing Between N1 and N2-Substituted Regioisomers
When alkylating or arylating an asymmetric pyrazole, you can get two possible regioisomers. Differentiating them is a common and critical challenge.
The Problem: Standard ¹H and ¹³C NMR may not be sufficient to distinguish between, for example, 1,3-dimethylpyrazole and 1,5-dimethylpyrazole, as the chemical shifts can be very similar.
The Solution: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for this task. HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. The key is to look for correlations from the N-substituent's protons to the pyrazole ring carbons.
-
Acquire High-Resolution Spectra: Obtain standard ¹H, ¹³C, and DEPT-135 spectra. Fully assign all proton and carbon signals as much as possible.
-
Run a Gradient-Selected HMBC Experiment: This is crucial. Use standard parameters, but optimize the long-range coupling delay (often denoted as D or JNXH) to match an expected ³JCH coupling of ~8-10 Hz.
-
Analyze the N-Substituent Correlations:
-
Identify the proton signal of your N-substituent (e.g., the N-CH₃).
-
Look at the carbon correlations for this proton signal in the HMBC spectrum.
-
For the N1-substituted isomer: The N-CH₃ protons will show a ³J correlation to the C5 carbon and a ²J correlation to the C3 carbon.
-
For the N2-substituted isomer (often the minor product): The N-CH₃ protons will show a ³J correlation to the C3 carbon and a ²J correlation to the C5 carbon. The correlation to C5 is the key differentiator.
-
Technical Support Center: Mass Spectrometry Fragmentation of Pyrazoles
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Pyrazole-Containing Compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize mass spectrometry to characterize and troubleshoot analyses involving pyrazole scaffolds. The pyrazole ring is a privileged structure in modern pharmaceuticals and agrochemicals, making a deep understanding of its gas-phase chemistry essential for accurate structural elucidation and impurity profiling.[1][2][3]
This guide provides in-depth, experience-based answers to common questions and challenges, moving beyond simple fragmentation rules to explain the underlying chemical logic.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What are the primary fragmentation pathways for the unsubstituted pyrazole ring under Electron Ionization (EI)?
A1: Under high-energy Electron Ionization (EI), the unsubstituted pyrazole ring undergoes two characteristic fragmentation routes that are fundamental to interpreting the spectra of its derivatives.[4]
-
HCN Elimination: The most dominant pathway begins with the loss of a hydrogen radical ([M-H]+), followed by the expulsion of a hydrogen cyanide (HCN) molecule. A subsequent loss of another HCN molecule can also occur. This pathway is a hallmark of many nitrogen-containing heterocyclic compounds.[4]
-
N₂ Elimination (Ring Contraction): The second major pathway involves the loss of a hydrogen radical followed by the expulsion of a neutral nitrogen molecule (N₂). This results in the formation of a stable cyclopropenyl cation ([C₃H₃]⁺ at m/z 39), which is often an intense peak in the spectrum.[4]
The ratio between the ions produced from these two pathways is a key diagnostic feature. For unsubstituted pyrazole, the HCN loss pathway is generally favored over the N₂ loss pathway by a ratio of approximately 5:1.[4]
Diagram: Core EI Fragmentation Pathways of Pyrazole
The following diagram illustrates the two competing fragmentation cascades for the pyrazole molecular ion.
Caption: Competing HCN vs. N₂ elimination pathways in pyrazole EI-MS.
Q2: How does Electrospray Ionization (ESI) fragmentation of pyrazoles differ from EI?
A2: Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with significantly less internal energy than the radical cations produced by EI.[5] Consequently, the extensive fragmentation seen in EI is often absent in a standard ESI-MS spectrum.
Fragmentation in ESI is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The patterns observed are highly dependent on the structure of the entire molecule, not just the pyrazole ring.
-
Key Difference: In ESI-MS/MS, fragmentation is often directed by the most labile bonds and functional groups on the molecule's periphery. Cleavage typically occurs at bonds adjacent to the pyrazole ring or within substituents, rather than fragmentation of the ring itself. For example, in complex drug molecules, cleavages near sulfonyl or methylene linkers are common.[6]
-
Protonation Site: The site of protonation (at one of the pyrazole nitrogens) influences the subsequent fragmentation cascade. The stability of the resulting fragment ions dictates the preferred pathway.[7]
Part 2: Troubleshooting Guide & Advanced Topics
Q3: I'm analyzing a substituted pyrazole and the fragmentation pattern is confusing. How do different substituents affect the fragmentation?
A3: Substituents dramatically alter the fragmentation pathways by influencing the stability of the molecular ion and potential fragment ions. The position and electronic nature (electron-donating vs. electron-withdrawing) of the substituent are critical.[8]
Here is a summary of common scenarios:
| Substituent Type | Position | Common Fragmentation Behavior & Rationale |
| Alkyl Groups | Any | Often initiate fragmentation via benzylic-type cleavage if next to an aryl group, or through loss of the alkyl radical. McLafferty-type rearrangements can occur with longer alkyl chains.[4] |
| Aryl Groups (e.g., Phenyl) | Any | Typically stabilize the molecular ion. Fragmentation often involves losses from the aryl ring (e.g., loss of H, HCN) or cleavage of the bond connecting it to the pyrazole. The phenylcyclopropenyl ion ([C₉H₇]⁺) can be a characteristic fragment.[4] |
| Halogens (Cl, Br) | C4 | The primary fragmentation is often the loss of the halogen radical. The subsequent fragmentation of the [M-X]⁺ ion then follows the typical pyrazole pathways (HCN or N₂ loss).[4] |
| Nitro (NO₂) Group | C4 | Follows classic aromatic nitro compound fragmentation: loss of O, NO, and NO₂ radicals are all common.[4] The loss of the entire NO₂ group yields an ion that then fragments like the core pyrazole ring.[4] |
| Carbonyl (e.g., Acetyl) | C4 | The base peak is often the [M-CH₃]⁺ ion from the loss of a methyl radical, forming a stable acylium ion.[4] |
Expert Insight: The key is to think about charge stabilization. An electron-donating group will stabilize the molecular ion, potentially making it more abundant. An electron-withdrawing group can weaken adjacent bonds, promoting specific cleavages. Always consider the stability of both the charged fragment and the neutral loss.
Q4: How can I use mass spectrometry to distinguish between N-substituted and C-substituted pyrazole isomers?
A4: Differentiating isomers is a classic mass spectrometry challenge where understanding fragmentation causality is paramount.[9]
-
N-Substitution: When a substituent is on a nitrogen atom, the initial cleavage of the N-N bond is often suppressed. Instead, fragmentation is frequently initiated by cleavage of the N-substituent bond. For example, an N-methyl pyrazole will readily lose a methyl radical.
-
C-Substitution: C-substituted pyrazoles will fragment according to the substituent's nature (as described in Q3) and the core ring pathways.
-
The Diagnostic Clue: The key difference often lies in the initial losses. Look for the loss of the substituent itself. If you have a methylpyrazole, for instance, the loss of 15 Da (CH₃) is highly indicative of N-methylation, as the N-CH₃ bond is weaker and its cleavage leads to a stable ion. For C-methylpyrazole, fragmentation of the ring (loss of HCN, N₂) might be more prominent than the loss of the methyl group.
Tandem MS (MS/MS) is essential here. By isolating the isomeric molecular ions and fragmenting them, you can generate unique "fingerprint" spectra that allow for confident differentiation.[9]
Q5: My spectrum shows an unexpected peak corresponding to a Retro-Diels-Alder (RDA) fragmentation. Is this common for pyrazoles?
A5: While not the most common pathway for the simple pyrazole ring itself, Retro-Diels-Alder (RDA) fragmentation can and does occur, particularly in fused-ring systems or complex derivatives where a six-membered ring containing a double bond is present.[10][11]
The RDA reaction is a pericyclic process that cleaves a cyclohexene-like structure into a diene and a dienophile.[12] In the context of mass spectrometry, this results in the molecular ion breaking into two smaller, stable radical cations.[10]
When to suspect RDA:
-
Your pyrazole is part of a larger, fused heterocyclic system (e.g., pyrazolopyrimidine).
-
The molecular structure contains a partially saturated six-membered ring.
-
You observe fragment ions that can be explained by a concerted cleavage of two sigma bonds in a ring.
The driving force for an RDA fragmentation is the formation of stable neutral and charged products.[11] If an RDA pathway can produce a highly stable diene or dienophile, it may become a favored fragmentation channel.[12]
Part 3: Experimental Protocols & Workflows
Protocol 1: General GC-MS Analysis for Volatile Pyrazole Derivatives
This protocol is intended for analyzing relatively nonpolar and thermally stable pyrazole derivatives.
1. Sample Preparation: a. Accurately weigh ~1 mg of the pyrazole compound. b. Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile). c. Vortex thoroughly to ensure complete dissolution. d. If necessary, perform a serial dilution to achieve a final concentration of ~10-100 µg/mL.
2. GC-MS Instrumentation & Conditions:
- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: i. Initial temperature: 70°C, hold for 2 minutes. ii. Ramp: 15°C/min to 280°C. iii. Hold: 5-10 minutes at 280°C.
- MS Transfer Line: 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
- Mass Analyzer: Quadrupole, scanning from m/z 35 to 550.
3. Data Analysis: a. Identify the peak corresponding to your compound in the total ion chromatogram (TIC). b. Extract the mass spectrum for that peak. c. Identify the molecular ion (M⁺•). d. Propose fragmentation pathways based on the principles outlined in this guide and compare against spectral libraries (e.g., NIST).
Workflow Diagram: Troubleshooting Pyrazole MS Data
This workflow provides a logical sequence for interpreting and troubleshooting complex pyrazole mass spectra.
Caption: A logical workflow for the systematic interpretation of pyrazole mass spectra.
References
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]
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Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Available at: [Link]
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Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available at: [Link]
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van der Kant, P. M., et al. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 48(10), 1064-1071. Available at: [Link]
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van Thuijl, J., et al. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 8, 1155-1158. Available at: [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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El-Mekawy, R. E., et al. (2020). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. Available at: [Link]
-
Semproni, J. M., et al. (2016). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 138(36), 11513–11516. Available at: [Link]
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Turecek, F. & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-111. Available at: [Link]
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Wang, B-L., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Ghule, V. D., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Dalton Transactions. Available at: [Link]
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Organic Chemistry. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
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Semproni, J. M., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics, 37(1), 109-116. Available at: [Link]
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Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901-924. Available at: [Link]
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Zborowski, K., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1787. Available at: [Link]
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Wolf, T. J. A. & Filsinger, F. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 589-599. Available at: [Link]
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Bustos, J. M., et al. (2015). (a) The three protonated isomers of pyrazole and their PM3 standard... ResearchGate. Available at: [Link]
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Gatilov, M. Y., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1735. Available at: [Link]
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Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. Available at: [Link]
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Zborowski, K., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1787. Available at: [Link]
-
Kookana, R., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 69(4), 1364-1370. Available at: [Link]
-
Botor, R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4983. Available at: [Link]
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Pyrazole Synthesis Core: A Technical Support Center for Navigating Common Side Reactions
Welcome to the Technical Support Center for Pyrazole Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole synthesis. As a versatile scaffold in countless pharmaceuticals and agrochemicals, the pyrazole core is of immense interest. However, its synthesis is often plagued by predictable yet frustrating side reactions.
This document moves beyond a simple recitation of synthetic protocols. Instead, it functions as a troubleshooting guide, structured in a question-and-answer format to directly address the common challenges you may be encountering at the bench. Here, we will delve into the mechanistic underpinnings of these side reactions and provide field-proven, actionable solutions to steer your reactions toward the desired products.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
Issue 1: Poor Regioselectivity in Knorr-Type Pyrazole Synthesis
Q: I am performing a Knorr-type synthesis by reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, and I'm getting a mixture of two regioisomers. How can I control the regioselectivity?
A: This is arguably the most common issue in pyrazole synthesis. The formation of regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound reacting with the two different nitrogen atoms of the substituted hydrazine. The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[1][2]
Underlying Causality:
The reaction proceeds through the formation of a hydrazone intermediate. The initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons is the first determining step. Subsequent intramolecular condensation and dehydration lead to the pyrazole ring.[2][3] The regioselectivity is dictated by which nitrogen of the hydrazine attacks which carbonyl group first.
-
Electronic Effects: The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the hydrazine. For instance, in phenylhydrazine, the unsubstituted NH2 group is more nucleophilic than the N-phenyl group.
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a particular reaction site, thereby favoring the formation of the less sterically hindered isomer.
Troubleshooting and Optimization Strategies:
-
Solvent Choice is Critical: Standard protic solvents like ethanol often lead to poor regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity in favor of one isomer. These solvents can modulate the relative reactivity of the carbonyl groups and the hydrazine nitrogens through hydrogen bonding and stabilization of intermediates.
-
pH Control: The pH of the reaction medium can significantly influence the outcome.
-
Acidic Conditions: Generally favor the reaction of the more basic nitrogen of the hydrazine with the more reactive carbonyl group. However, this can sometimes lead to mixtures.
-
Basic Conditions: Can alter the nucleophilicity of the hydrazine nitrogens and favor a different regioisomer.
-
-
Strategic Use of Protecting Groups: In some cases, temporarily protecting one of the carbonyl groups or one of the hydrazine nitrogens can enforce the desired regioselectivity.
Alternative Protocol: Regioselective Synthesis from N-Arylhydrazones and Nitroolefins
As an alternative to the classical Knorr synthesis, the reaction of N-arylhydrazones with nitroolefins can provide excellent regioselectivity. This method proceeds via a stepwise cycloaddition mechanism.
Issue 2: Incomplete Reaction and Formation of Pyrazoline Intermediates
Q: My reaction to form a pyrazole from a chalcone (an α,β-unsaturated ketone) and hydrazine seems to stop at the pyrazoline stage. How can I drive the reaction to completion and obtain the aromatic pyrazole?
A: The reaction of α,β-unsaturated carbonyl compounds with hydrazines first yields a pyrazoline, which is a partially saturated five-membered ring. This intermediate must then be oxidized to form the aromatic pyrazole.[4] Incomplete oxidation is a common hurdle.
Underlying Causality:
The stability of the pyrazoline intermediate can sometimes be high enough to prevent spontaneous aromatization. Aromatization requires the removal of two hydrogen atoms from the pyrazoline ring, which often necessitates an oxidizing agent.
Troubleshooting and Optimization Strategies:
-
In Situ Oxidation: The most straightforward approach is to include an oxidizing agent in the reaction mixture.
-
Bromine: A small amount of bromine can be used for in situ oxidation to afford the pyrazole in good yields.[4]
-
Oxygen/DMSO: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be a benign and effective oxidation method.[4]
-
Iodine: Iodine in the presence of an acid like acetic acid can also facilitate the oxidation of the pyrazoline to the pyrazole.
-
-
Choice of Starting Materials: Using α,β-unsaturated ketones with a leaving group on the β-carbon can lead directly to the pyrazole without the need for a separate oxidation step. The reaction proceeds through a pyrazoline intermediate, followed by the elimination of the leaving group to yield the aromatic pyrazole.
Issue 3: Unwanted Pyrazolone Formation from β-Ketoesters
Q: I am trying to synthesize a pyrazole using a β-ketoester and a substituted hydrazine, but I am isolating a pyrazolone instead. Why is this happening and how can I favor the formation of the desired pyrazole?
A: The reaction of a β-ketoester with a hydrazine can lead to two different products: the desired pyrazole or a pyrazolone. The formation of a pyrazolone is a common side reaction, especially when the ester group is a good leaving group.[2]
Underlying Causality:
The reaction proceeds via a hydrazone intermediate formed at the ketone carbonyl. The subsequent intramolecular reaction can occur in two ways:
-
Path A (Pyrazole formation): The second nitrogen of the hydrazine attacks the carbon of the ester group, followed by elimination of the alcohol. This is often followed by tautomerization to the more stable aromatic pyrazole.
-
Path B (Pyrazolone formation): The second nitrogen attacks the ester carbonyl, leading to a cyclized intermediate that, upon elimination of the alcohol, forms a pyrazolone.[2] Pyrazolones exist in tautomeric equilibrium with hydroxypyrazoles.
The preferred pathway depends on the relative reactivity of the carbonyls and the reaction conditions. The ester carbonyl is generally less electrophilic than the ketone carbonyl.
Troubleshooting and Optimization Strategies:
-
Modify the Dicarbonyl Compound: If possible, replace the β-ketoester with a 1,3-diketone. The two ketone carbonyls are generally more reactive towards the hydrazine, favoring the formation of the pyrazole.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the kinetically controlled formation of the pyrazole.
-
Catalyst: The choice of acid or base catalyst can influence the relative rates of the competing cyclization pathways.
-
Issue 4: Lack of Regioselectivity in N-Alkylation of Pyrazoles
Q: I have a synthesized pyrazole with an N-H bond, and upon trying to alkylate it, I get a mixture of N1 and N2 alkylated products. How can I achieve selective N-alkylation?
A: The N-alkylation of unsymmetrical pyrazoles is a significant challenge due to the presence of two reactive nitrogen atoms. The regioselectivity is influenced by a complex interplay of steric hindrance, electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent.[5][6][7]
Underlying Causality:
The pyrazole anion, formed upon deprotonation, is a resonance-stabilized species with negative charge distributed over both nitrogen atoms. Alkylation can therefore occur at either nitrogen.
-
Steric Effects: Bulky substituents on the pyrazole ring will direct the incoming alkyl group to the less sterically hindered nitrogen atom. Similarly, bulky alkylating agents will preferentially react at the more accessible nitrogen.[8]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the electron density at the two nitrogen atoms, thereby affecting their nucleophilicity.
-
Reaction Conditions: The choice of base and solvent can influence the nature of the pyrazolate anion (e.g., tight ion pair vs. solvent-separated ion pair), which in turn can affect the regioselectivity of the alkylation.[7]
Troubleshooting and Optimization Strategies:
-
Steric Control:
-
Utilize a bulky alkylating agent to favor reaction at the less hindered nitrogen. For example, using sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1-selectivity.[8]
-
If the pyrazole has substituents of different sizes, the alkylation will likely be directed by the existing steric bias.
-
-
Optimizing Base and Solvent:
-
Directed Alkylation: Introducing a directing group on the pyrazole ring can force the alkylation to occur at a specific nitrogen. The directing group can be removed in a subsequent step.
Protocol for Highly N1-Selective Methylation using a Masked Methylating Reagent
This protocol utilizes a sterically bulky silylmethyl halide to achieve high N1-selectivity, followed by protodesilylation to yield the N-methyl pyrazole.[8]
Step 1: N-Alkylation
-
To a solution of the pyrazole (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (1.1 equiv) at 0 °C.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add the bulky α-halomethylsilane (e.g., (chloromethyl)triisopropylsilane, 1.2 equiv) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the silylmethylated pyrazole by column chromatography.
Step 2: Protodesilylation
-
Dissolve the purified silylmethylated pyrazole in a solvent such as THF.
-
Add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, 1.5 equiv) and a small amount of water.
-
Stir the reaction at room temperature until the desilylation is complete.
-
Work up the reaction and purify the desired N-methyl pyrazole.
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate a mixture of pyrazole regioisomers?
A1: The separation of pyrazole regioisomers can be challenging due to their similar polarities. However, it is often achievable with careful chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method. A systematic screening of eluent systems with varying polarities is crucial. Often, a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is effective. Gradient elution can be particularly useful.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC, especially on a preparative scale, can provide the necessary resolution. Both normal-phase and reverse-phase HPLC can be employed.
-
Crystallization: If one of the regioisomers is a crystalline solid, fractional crystallization can be an effective purification method.
Q2: What are some common byproducts in the Knorr pyrazole synthesis, and how can they be removed?
A2: Besides regioisomers, other byproducts can include:
-
Unreacted starting materials: These can usually be removed by column chromatography.
-
Hydrazone intermediates: If the cyclization is incomplete, the intermediate hydrazone may be present. These are typically more polar than the final pyrazole and can be separated by chromatography.
-
Self-condensation products of the 1,3-dicarbonyl: These can be minimized by slowly adding the dicarbonyl compound to the reaction mixture containing the hydrazine.
Q3: Are there any alternatives to hydrazine for pyrazole synthesis to avoid its toxicity?
A3: Yes, several methods have been developed to avoid the direct use of hydrazine.
-
In situ generation of hydrazine: Some multicomponent reactions generate a hydrazine derivative in situ, which then reacts to form the pyrazole.
-
From other heterocycles: Pyrazoles can be synthesized by the ring transformation of other heterocyclic systems, such as isoxazoles or pyrimidines.
-
Cycloaddition reactions: 1,3-dipolar cycloaddition reactions using diazo compounds and alkynes are a powerful method for pyrazole synthesis that avoids hydrazines.
Visualizations and Data
Diagram 1: General Mechanism of Knorr Pyrazole Synthesis and Formation of Regioisomers
Caption: Knorr synthesis pathways leading to regioisomers.
Diagram 2: Competing Pathways for Pyrazole vs. Pyrazolone Formation
Caption: Pyrazole vs. pyrazolone formation from β-ketoesters.
Table 1: Troubleshooting Summary for Common Pyrazole Synthesis Side Reactions
| Problem | Primary Cause(s) | Recommended Solutions |
| Poor Regioselectivity | Similar reactivity of carbonyls; steric/electronic effects. | Change solvent (e.g., to TFE/HFIP); adjust pH; use protecting groups. |
| Pyrazoline Formation | Incomplete oxidation of the intermediate. | Add an in situ oxidizing agent (e.g., O2/DMSO, Br2, I2). |
| Pyrazolone Byproduct | Competing intramolecular attack on the ester carbonyl. | Use a 1,3-diketone instead of a β-ketoester; lower reaction temperature. |
| N-Alkylation Mixture | Similar nucleophilicity of N1 and N2 in the pyrazolate anion. | Use sterically bulky alkylating agents; screen bases and solvents; employ directing groups. |
References
-
Fustero, S., Sánchez-Roselló, M., & Soler, J. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]
-
Edilova, Y. O., Kudyakova, Y. S., Eltsov, O. S., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]
-
Zheng, S. L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10986–10997. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–229. [Link]
-
O'Brien, A. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2336–2348. [Link]
-
Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-Pot Synthesis of Pyrazoles by Condensation and In Situ Oxidation of Pyrazolines. Synlett, 29(08), 1071-1075. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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Technical Support Center: Enhancing the Solubility of Pyrazole Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazole compounds in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and accuracy of your experimental data.
Part 1: Understanding and Characterizing Pyrazole Solubility
Poor solubility can be a significant roadblock in drug discovery, leading to inaccurate assay results and misleading structure-activity relationships (SAR). This section will help you understand the root causes of solubility issues with pyrazole compounds and how to identify them in your experiments.
FAQ 1: Why are my pyrazole compounds showing poor aqueous solubility?
The solubility of pyrazole derivatives is a complex interplay of their physicochemical properties. While the pyrazole ring itself can improve properties like lipophilicity and solubility when acting as a bioisostere, the overall solubility of the molecule is dictated by a combination of factors.[1] Key contributors to poor aqueous solubility in pyrazole compounds include:
-
High Lipophilicity: The presence of large, non-polar aromatic or aliphatic substituents on the pyrazole core significantly increases the lipophilicity (logP) of the molecule, making it less favorable to dissolve in aqueous assay buffers.
-
Molecular Symmetry and Planarity: Symmetrical and planar molecules tend to pack more efficiently into a stable crystal lattice. This strong crystal lattice energy requires more energy to overcome during dissolution, resulting in lower solubility.
-
Presence of Poorly Ionizable Groups: Pyrazole itself is a weak base.[2][3] The substituents on the ring will determine the overall pKa of the compound. If the compound lacks readily ionizable groups within the pH range of the biological assay (typically pH 7.2-7.4), its solubility will be limited.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, different solubility.[4][5][6][7][8] A more stable polymorph will generally have lower solubility.
FAQ 2: What are the initial signs of solubility issues in my biological assay?
Identifying solubility problems early is crucial to avoid generating unreliable data. Be vigilant for the following indicators:
-
Compound Precipitation: This is the most obvious sign. You may observe a cloudy or hazy appearance in your stock solution upon dilution into the aqueous assay buffer, or see visible precipitate at the bottom of your assay plate wells.
-
Inconsistent or Non-Reproducible Results: Poor solubility can lead to significant well-to-well variability in your assay signal, making it difficult to obtain consistent dose-response curves.
-
"Bell-Shaped" Dose-Response Curves: At higher concentrations, the compound may precipitate out of solution, leading to a decrease in the observed biological activity and a characteristic bell-shaped curve.
-
High Background Signal or Assay Interference: Undissolved compound particles can scatter light, interfere with optical readouts (e.g., absorbance, fluorescence), or non-specifically interact with assay components, leading to artifacts.
Troubleshooting Guide 1: How do I accurately determine the aqueous solubility of my pyrazole compound?
Before attempting to enhance solubility, it is essential to quantify the baseline solubility of your compound. Two common methods are kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery and provides an estimate of solubility when a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[9][10][11][12][13]
Protocol 1: Step-by-Step Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your pyrazole compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[11]
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of a microtiter plate.
-
Rapidly add the aqueous assay buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the final desired compound concentrations and a final DMSO concentration that is compatible with your assay (typically ≤1%).[14][15]
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), allowing for precipitation to occur.[11][13]
-
Quantify the amount of dissolved compound. This can be done using several methods:
-
Nephelometry: Measures light scattering caused by precipitated particles.[13]
-
UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the absorbance of the supernatant is measured.[13]
-
LC-MS/MS: Provides the most accurate quantification of the compound concentration in the supernatant after filtration.[9]
-
Thermodynamic Solubility Assay
This method measures the true equilibrium solubility of the solid compound in a saturated solution and is often used in later stages of drug development.[9][11][12][16]
Protocol 2: Step-by-Step Thermodynamic Solubility Assay
-
Add an excess of the solid pyrazole compound to a vial containing the aqueous assay buffer.[9][16]
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][12][16]
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[9][12]
Part 2: Strategies for Enhancing Pyrazole Solubility
Once you have characterized the solubility of your pyrazole compound, you can employ several strategies to improve it for your biological assays.
FAQ 3: What are the most common and effective methods to improve the solubility of pyrazole compounds for in vitro assays?
For the context of in vitro biological assays, the following methods are widely used:
-
Using Co-solvents: Organic solvents that are miscible with water, such as DMSO, ethanol, or polyethylene glycol (PEG), can be used to increase the solubility of hydrophobic compounds.[14]
-
pH Adjustment: For pyrazole compounds with ionizable groups, adjusting the pH of the assay buffer can significantly increase solubility by converting the compound into its more soluble salt form.
-
Employing Excipients: The use of solubilizing agents like cyclodextrins can encapsulate the poorly soluble compound, increasing its apparent solubility in aqueous media.[14][17]
Troubleshooting Guide 2: My pyrazole compound is precipitating in the assay medium. What should I do?
Follow this decision tree to troubleshoot compound precipitation:
Caption: Decision tree for troubleshooting compound precipitation.
Protocol 3: Preparing a Stock Solution of a Poorly Soluble Pyrazole Compound Using a Co-solvent
-
Select an appropriate co-solvent. DMSO is the most common choice, but others can be considered depending on the compound and assay system.
-
Determine the maximum tolerable co-solvent concentration for your assay. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some are tolerant up to 1%.[15] It is crucial to perform a vehicle control experiment to assess the effect of the co-solvent on your specific assay.
-
Prepare a high-concentration stock solution in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO).[9] Gentle warming and sonication can aid dissolution.
-
Perform serial dilutions of the high-concentration stock in 100% co-solvent to create a dilution series.[14]
-
For the final assay plate, add a small, consistent volume of each concentration from the co-solvent dilution series directly to the assay buffer, ensuring rapid and thorough mixing. This one-step dilution from the co-solvent into the final aqueous medium is often more effective than intermediate dilutions in aqueous buffers.[14]
Table 1: Common Co-solvents for in Vitro Biological Assays
| Co-solvent | Typical Starting Concentration in Assay | Notes |
| Dimethyl sulfoxide (DMSO) | 0.1% - 0.5% (v/v) | Can be toxic to some cell lines at >1%.[1][15][18][19][20] Perform a vehicle control. |
| Ethanol | 0.1% - 1% (v/v) | Can have biological effects and may be toxic at higher concentrations.[1] |
| Polyethylene Glycol (PEG 300/400) | 0.5% - 2% (v/v) | Generally well-tolerated by cells. |
| Methanol | < 0.5% (v/v) | Can be more toxic to cells than ethanol. |
Protocol 4: How to Perform a pH-Dependent Solubility Study for a Pyrazole Compound
-
Predict the pKa of your pyrazole compound using computational tools or determine it experimentally through methods like potentiometric titration. This will indicate the pH range where the compound's ionization state changes.
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Perform a thermodynamic solubility assay (as described in Protocol 2) in each of these buffers.
-
Plot the solubility as a function of pH. This will reveal the optimal pH for maximizing the solubility of your compound. If your assay allows, you can adjust the pH of your assay buffer to this optimal range.
Part 3: Advanced and Mechanistic Considerations
For particularly challenging compounds, more advanced strategies and a deeper understanding of the underlying mechanisms are required.
FAQ 4: Can the solid form of my pyrazole compound affect its solubility and bioactivity?
Absolutely. The solid-state properties of your compound can have a profound impact on its apparent solubility and dissolution rate.[4][5][6][7][8]
-
Polymorphism: Different polymorphs can exhibit significantly different solubilities.[4][5][6][7][8] A metastable polymorph will generally be more soluble than the most stable form.[5] It is important to ensure consistency in the polymorphic form used throughout your studies to maintain data reproducibility.
-
Salt Form: For ionizable pyrazole compounds, forming a salt can dramatically increase aqueous solubility and dissolution rate compared to the free base or acid form.
Troubleshooting Guide 3: I've tried common solubilization methods, but my compound is still not soluble enough. What are my next options?
When standard methods are insufficient, consider these advanced formulation approaches:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[21][][23] They can encapsulate hydrophobic pyrazole compounds, forming an inclusion complex that has significantly improved aqueous solubility.[21][23] β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.[21][24]
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs in their membrane. Liposomal formulations can be used to deliver poorly soluble compounds in a more bioavailable form, particularly in cell-based assays and in vivo studies.
-
Other Excipients: A variety of other solubilizing excipients, such as surfactants (e.g., Polysorbate 80, Cremophor EL) and polymers, can be used to formulate challenging compounds.[17][24] Careful consideration of their compatibility with the specific biological assay is necessary.
Caption: Mechanism of solubility enhancement by cyclodextrins.
References
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 23, 2026, from [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 23, 2026, from [Link]
- Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsul
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 23, 2026, from [Link]
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In-vitro Thermodynamic Solubility. (2023). protocols.io. Retrieved January 23, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
- N-Heterocyclic Olefins of Pyrazole and Indazole. (2020). The Journal of Organic Chemistry.
- Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. (2024). Journal of Chemical and Pharmaceutical Research.
-
Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved January 23, 2026, from [Link]
-
Understanding the Role of Pharmaceutical Solubilizing Excipients on the Concentration of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Modeling. (n.d.). ProQuest. Retrieved January 23, 2026, from [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. (n.d.). Retrieved January 23, 2026, from [Link]
- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024). Hilaris Publisher.
- Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. (2023). PLOS ONE.
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Retrieved January 23, 2026, from [Link]
-
pKa values for morpholine, pyrazole and imidazole.[6][25]. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). Molecular Pharmaceutics.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Brazilian Dental Journal.
-
Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Effect of Polymorphism Formulations. (n.d.). Veeprho. Retrieved January 23, 2026, from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved January 23, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
-
pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). Retrieved January 23, 2026, from [Link]
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application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. (n.d.). Retrieved January 23, 2026, from [Link]
-
Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
-
Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm. Retrieved January 23, 2026, from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PMC. Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Technical Guide to the Structural Confirmation of 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and developmental success. This guide provides an in-depth technical overview of the analytical methodologies required to confirm the structure of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, a versatile building block in the synthesis of bioactive molecules. We will explore the expected outcomes from key analytical techniques, compare its structural features with potential isomers, and provide detailed experimental protocols to ensure trustworthy and reproducible results.
Introduction to this compound
2-(1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a 2-hydroxyethyl group.[1][2] Its hydrochloride salt is often utilized to improve solubility and handling properties. The pyrazole motif is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, and antimicrobial properties.[3] Therefore, the unambiguous characterization of this molecule is paramount for its application in drug discovery and development pipelines.
This guide will focus on a multi-technique approach for structural elucidation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Structural Elucidation Workflow
A definitive structural confirmation relies on the convergence of data from multiple analytical techniques. The following workflow is recommended:
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the ethan-1-ol side chain. The hydrochloride salt formation will likely lead to a downfield shift of the pyrazole ring protons and the N-H proton due to the increased positive charge on the heterocyclic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Pyrazole C3-H & C5-H | ~7.5 - 8.0 (singlets) | ~135 - 140 | These protons are on the electron-deficient pyrazole ring and will appear as singlets due to the lack of adjacent protons. The hydrochloride salt will cause a downfield shift. |
| Pyrazole C4 | - | ~115 - 120 | This is a quaternary carbon attached to the ethyl group. |
| -CH₂- (attached to pyrazole) | ~2.8 - 3.0 (triplet) | ~25 - 30 | This methylene group is adjacent to the pyrazole ring and the other methylene group, resulting in a triplet. |
| -CH₂- (attached to -OH) | ~3.7 - 3.9 (triplet) | ~60 - 65 | This methylene group is deshielded by the electronegative oxygen atom and will appear as a triplet due to coupling with the adjacent methylene group. |
| -OH | Variable (broad singlet) | - | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and often appears as a broad singlet. |
| N-H | Variable (broad singlet) | - | The proton on the nitrogen of the pyrazole ring will also have a variable chemical shift and will likely be broadened due to exchange. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Data: For the free base, 2-(1H-pyrazol-4-yl)ethanol, the molecular formula is C₅H₈N₂O, with a monoisotopic mass of 112.0637 Da.[2] In positive-ion mode electrospray ionization (ESI), the expected molecular ion peak [M+H]⁺ would be at m/z 113.0715.
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule might include:
-
Loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z 95.0610.
-
Cleavage of the C-C bond in the ethanol side chain.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample directly into the mass spectrometer using an ESI source.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3200 - 3600 | Broad |
| N-H (pyrazole) | 3100 - 3500 | Broad |
| C-H (aromatic) | 3000 - 3100 | Sharp |
| C-H (aliphatic) | 2850 - 3000 | Sharp |
| C=N, C=C (pyrazole ring) | 1400 - 1600 | Medium to strong |
| C-O (alcohol) | 1000 - 1260 | Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Comparison with Structural Isomers
To definitively confirm the structure, it is crucial to differentiate it from its potential isomers. The primary isomers of concern are those where the ethan-1-ol group is attached to a different position on the pyrazole ring.
Caption: Comparison of the target molecule with its key structural isomers.
2-(1H-pyrazol-1-yl)ethan-1-ol
-
CAS Number: 6314-23-4[4]
-
Key Differentiating Feature (NMR): In this isomer, the ethan-1-ol group is attached to one of the nitrogen atoms. This would result in a different splitting pattern and chemical shifts for the pyrazole ring protons in the ¹H NMR spectrum. Specifically, one would expect to see three distinct signals for the pyrazole protons, likely a doublet, a triplet, and another doublet, instead of the two singlets expected for the 4-substituted isomer.
2-(1H-pyrazol-3-yl)ethan-1-ol
-
Key Differentiating Feature (NMR): With the substituent at the 3-position, the symmetry of the pyrazole ring is broken in a different way compared to the 4-substituted isomer. This would also lead to a unique set of signals in the ¹H and ¹³C NMR spectra, clearly distinguishable from the target compound. One would expect three distinct pyrazole proton signals with different coupling constants.
Synthesis of this compound
A plausible synthetic route to the target compound involves the reaction of a suitable pyrazole precursor with a reagent that introduces the 2-hydroxyethyl group, followed by salt formation. A general method for the synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]
Illustrative Synthetic Protocol:
-
Synthesis of a 4-substituted pyrazole precursor: This can be achieved through various established methods in heterocyclic chemistry.
-
Introduction of the ethan-1-ol side chain: This could be accomplished via reactions such as the reduction of a corresponding carboxylic acid or ester, or through a Grignard reaction with ethylene oxide.
-
Hydrochloride Salt Formation: The purified 2-(1H-pyrazol-4-yl)ethan-1-ol can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.
Conclusion
The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. By combining the detailed information from ¹H and ¹³C NMR, mass spectrometry, and FTIR, and by carefully comparing the obtained data with that expected for its structural isomers, researchers can achieve an unambiguous structural assignment. This rigorous characterization is an indispensable step in advancing the use of this promising building block in the development of new and effective pharmaceuticals and agrochemicals.
References
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Chem-Impex. 2-(1H-Pyrazol-4-yl)ethanol. [Link]
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
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PubChem. 2-(1H-Pyrazol-3-Yl)Pyridine. [Link]
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ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
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ResearchGate. Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines.pdf. [Link]
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PubChem. 2-(1H-Pyrazol-4-yl)ethanol. [Link]
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MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
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PMC. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
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A Senior Application Scientist's Guide to Evaluating 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride as a Potential Kinase Inhibitor
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its prevalence in FDA-approved drugs underscores its significance in modern medicine. This guide provides an in-depth analysis of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, a simple pyrazole-containing molecule, and outlines a comprehensive strategy for its evaluation as a potential kinase inhibitor. While direct experimental data on the kinase inhibitory activity of this specific compound is not publicly available, its structural simplicity and relationship to known kinase-binding pharmacophores make it an intriguing starting point for a drug discovery campaign.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is a versatile and highly valued scaffold in medicinal chemistry for several reasons.[1][2] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] In the context of kinase inhibition, the pyrazole core can act as a bioisosteric replacement for other aromatic systems, offering favorable drug-like properties.[2] Notably, several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole moiety, highlighting its clinical importance.[2]
The anticancer activity of many pyrazole derivatives stems from their ability to target key enzymes and signaling pathways within the cell, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK).[2]
This compound: A Structural Perspective
2-(1H-pyrazol-4-yl)ethan-1-ol is a simple, unadorned pyrazole derivative. Its hydrochloride salt is expected to enhance its aqueous solubility, a desirable property for a potential drug candidate. From a medicinal chemistry standpoint, this molecule can be viewed as a fragment or a starting point for the development of more complex and potent inhibitors.
A comparative structural analysis with established pyrazole-based kinase inhibitors reveals both potential and the need for further optimization.
| Feature | 2-(1H-pyrazol-4-yl)ethan-1-ol | Established Pyrazole Kinase Inhibitors (e.g., AT9283) | Analysis and Potential |
| Core Scaffold | Unsubstituted 1H-pyrazole | Often substituted pyrazole or a fused pyrazole system (e.g., indazole) | The unsubstituted pyrazole provides a fundamental hinge-binding motif. The lack of substitution offers multiple vectors for chemical modification to enhance potency and selectivity. |
| Key Side Chains | A simple 2-hydroxyethyl group | Larger, more complex side chains, often containing additional aromatic or heterocyclic rings, and hydrogen bond donors/acceptors. For example, AT9283 possesses a urea linkage and a benzimidazole moiety.[3] | The 2-hydroxyethyl group is a polar moiety that can contribute to solubility. However, it lacks the extensive interactions with the kinase active site that are characteristic of potent inhibitors. This side chain is a prime candidate for chemical elaboration. |
| Mechanism of Action | Hypothetically ATP-competitive | Predominantly ATP-competitive, targeting the hinge region of the kinase domain. | The pyrazole nitrogen atoms are well-suited to form hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. |
A Roadmap for Experimental Evaluation: From Hit Identification to Lead Optimization
Given the absence of public data, a systematic experimental evaluation is necessary to determine the kinase inhibitory potential of this compound. The following sections provide detailed, field-proven protocols for such an investigation.
Part 1: Primary Screening and IC50 Determination
The initial step is to ascertain whether the compound exhibits any inhibitory activity against a panel of kinases. A broad primary screen at a single high concentration (e.g., 10 µM) is a cost-effective way to identify potential "hits." For any kinases showing significant inhibition, a dose-response curve is then generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
This compound
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in the kinase assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture (at 2x final concentration) to each well to start the reaction.
-
Incubate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a test compound.
Part 2: Selectivity Profiling
A potent kinase inhibitor is often not a specific one. To understand the broader activity profile of a compound, it is crucial to screen it against a large panel of kinases. This selectivity profile is critical for predicting potential off-target effects and for guiding further medicinal chemistry efforts.
Commercial services offer comprehensive kinase selectivity panels, often screening against hundreds of kinases. The compound would be tested at a fixed concentration (e.g., 1 µM) to determine the percentage of inhibition for each kinase in the panel. The results are typically presented as a "kinome map" or a tree-spot diagram, providing a visual representation of the compound's selectivity.
Interpretation of Results:
-
Selective: The compound inhibits only a few kinases.
-
Multi-targeted: The compound inhibits several kinases within a specific family.
-
Promiscuous: The compound inhibits a large number of unrelated kinases.
The selectivity profile will dictate the future development strategy. A selective inhibitor might be pursued for a specific disease driven by a single kinase, while a multi-targeted inhibitor could be beneficial in complex diseases like cancer where multiple signaling pathways are dysregulated.
Diagram: Kinase Signaling Pathways and Potential Inhibition
Caption: Simplified kinase signaling pathways and potential points of inhibition.
Part 3: Cellular Assays for On-Target Validation
A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor permeability, metabolic instability, or efflux. Therefore, it is essential to validate the on-target activity in a cellular system.
This protocol assesses the ability of the inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in a relevant cell line.
Procedure:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Also, probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
A dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total substrate level, indicates on-target inhibition.
-
Conclusion and Future Directions
While this compound is a simple molecule with no currently reported kinase inhibitory activity, its pyrazole core makes it a valid starting point for a fragment-based drug discovery program. The experimental roadmap detailed in this guide provides a rigorous and validated approach to characterizing its potential. Should this initial screening reveal promising activity, the ethan-1-ol side chain offers a readily accessible handle for chemical modification to improve potency and selectivity. The journey from a simple fragment to a clinical candidate is long and challenging, but it begins with the systematic and scientifically sound evaluation outlined here.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. Available at: [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
-
2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604. PubChem. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]
-
Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Available at: [Link]
Sources
A Comparative Guide to Pyrazole and Imidazole-Based Inhibitors for Researchers and Drug Developers
In the landscape of medicinal chemistry, pyrazole and imidazole stand out as privileged five-membered nitrogen-containing heterocyclic scaffolds. Their remarkable versatility has led to their incorporation into a multitude of clinically successful drugs. This guide provides an in-depth comparative analysis of pyrazole and imidazole-based inhibitors, offering insights into their structural nuances, mechanisms of action, and performance in preclinical and clinical settings. We will delve into the causality behind experimental choices for their evaluation and provide actionable protocols for their characterization, empowering researchers to make informed decisions in their drug discovery endeavors.
The Tale of Two Azoles: A Structural and Physicochemical Overview
At first glance, pyrazole and imidazole are structural isomers with the molecular formula C₃H₄N₂. However, the arrangement of their two nitrogen atoms imparts distinct physicochemical properties that profoundly influence their biological activity and pharmacokinetic profiles.[1]
-
Pyrazole: Features two adjacent nitrogen atoms (1,2-diazole). This arrangement leads to a less basic character compared to imidazole, with a pKa of 2.5.[2] The proximity of the nitrogen atoms can create a repulsive force, making the pyrazole ring generally less stable than the imidazole ring.[1]
-
Imidazole: Possesses two non-adjacent nitrogen atoms (1,3-diazole), resulting in a more stable ring system.[1] Imidazole is significantly more basic than pyrazole, with a pKa of 7.1, and its derivatives are often found in nature, for instance in the amino acid histidine.[2]
These fundamental differences in electron distribution and basicity have significant implications for how these molecules interact with biological targets and their overall drug-like properties.
Mechanisms of Action: A Diverse Repertoire of Inhibition
Both pyrazole and imidazole scaffolds have been successfully employed to create inhibitors with a wide array of mechanisms of action.
Pyrazole-based inhibitors have demonstrated a remarkable diversity in their inhibitory mechanisms:
-
Competitive Inhibition: Many pyrazole-containing drugs act as competitive inhibitors, binding to the active site of an enzyme and preventing substrate binding. A notable example is Darolutamide , a nonsteroidal androgen receptor antagonist used in the treatment of prostate cancer.[2]
-
Enzyme Inhibition Leading to DNA Damage: Some pyrazole-based inhibitors, such as the PARP inhibitor Niraparib , function by inhibiting enzymes involved in DNA repair, leading to the accumulation of DNA damage and apoptosis in cancer cells.
-
Allosteric Inhibition: Certain pyrazole derivatives can bind to allosteric sites on enzymes, inducing conformational changes that inhibit their activity.[3]
-
Antioxidant and Anti-proliferative Effects: Recent studies have also highlighted the ability of some pyrazole derivatives to inhibit superoxide anion production and NADPH oxidase, demonstrating a protective effect against oxidative stress.
Imidazole-based inhibitors also exhibit a broad range of inhibitory activities:
-
Enzyme Inhibition: A classic example is the antifungal activity of many imidazole derivatives, which inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[4]
-
Partial Competitive Inhibition: Imidazole itself can act as a partial competitive inhibitor for certain enzymes, such as β‐glucosidase, by binding to the active site and reducing substrate affinity.
-
Cytochrome P450 Inhibition: The imidazole ring is a well-known feature in inhibitors of cytochrome P450 enzymes, which can lead to drug-drug interactions.[5]
-
Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions within the ATP-binding pocket of the kinase.[6][7]
Head-to-Head Comparison: Performance Metrics
A direct comparison of pyrazole and imidazole-based inhibitors targeting the same enzyme can provide valuable insights for lead optimization. The p38 MAP kinase, a key player in inflammatory signaling, has been a target for both classes of inhibitors, offering a platform for comparative analysis.
Quantitative Data: p38 MAP Kinase Inhibition
| Inhibitor | Scaffold | Target | IC50 (nM) | Reference Compound |
| Compound AA6 | Imidazole | p38 MAP Kinase | 403.57 ± 6.35 | Adezmapimod (SB203580) |
| Adezmapimod (SB203580) | Imidazole | p38 MAP Kinase | 222.44 ± 5.98 | - |
| BIRB 796 | Pyrazole | p38 MAP Kinase | - | - |
Note: Direct, side-by-side IC50 comparisons in the same study are ideal but not always available in the public literature. The data presented here is from separate studies and should be interpreted with this in mind.
Selectivity and Pharmacokinetics: A Comparative Overview
| Property | Pyrazole-Based Inhibitors | Imidazole-Based Inhibitors |
| Target Selectivity | Can be engineered for high selectivity. The pyrazole ring can act as a versatile linker to orient substituents towards specific pockets in the target protein.[8] | Selectivity can be a challenge due to the propensity of the imidazole ring to interact with various enzymes, including CYPs. However, highly selective inhibitors have been developed. |
| Pharmacokinetics | Generally exhibit favorable pharmacokinetic properties.[9][10] The lower basicity of the pyrazole ring can sometimes lead to improved oral bioavailability and reduced off-target effects related to basicity. | Pharmacokinetic profiles can be more variable. The higher basicity of the imidazole ring can sometimes lead to issues with absorption, distribution, and metabolism. However, many successful drugs contain an imidazole core.[5] |
Experimental Protocols: A Guide to Characterization
To ensure the scientific integrity of inhibitor characterization, robust and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for a biochemical enzyme inhibition assay and a cell-based assay relevant to the p38 MAP kinase pathway.
Biochemical Assay: p38α MAP Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of an inhibitor against the p38α MAP kinase.
Principle: The assay measures the phosphorylation of a substrate peptide by p38α in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human p38α enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
ATP Depletion Measurement:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Causality Behind Experimental Choices:
-
The use of a specific kinase buffer and optimal concentrations of enzyme, substrate, and ATP are crucial for ensuring that the assay is measuring the true inhibitory potential of the compound under steady-state conditions.
-
The inclusion of both positive (known inhibitor) and negative (DMSO) controls is essential for validating the assay performance and for accurate data normalization.
Cell-Based Assay: TNF-α Release Assay in Lipopolysaccharide (LPS)-Stimulated Human Monocytes
This protocol assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α, a downstream effector of the p38 MAP kinase pathway.
Principle: Human monocytic cells (e.g., THP-1) are stimulated with LPS to induce the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA) in the presence and absence of the test inhibitor.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitor (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of recombinant human TNF-α to the plate and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate solution.[12]
-
Stop the reaction and measure the absorbance at the appropriate wavelength.[12]
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percent inhibition of TNF-α release for each inhibitor concentration and calculate the IC50 value.
Causality Behind Experimental Choices:
-
The use of a cell-based assay provides a more physiologically relevant context for evaluating inhibitor efficacy, as it takes into account cell permeability, target engagement in a cellular environment, and potential off-target effects.
-
LPS is a potent inducer of the inflammatory response and reliably activates the p38 MAP kinase pathway, making it a suitable stimulus for this assay.
-
The ELISA is a highly sensitive and specific method for quantifying the amount of secreted TNF-α.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the core structures, a typical experimental workflow, and a simplified representation of the p38 MAP kinase signaling pathway.
Caption: Core structures and key features of pyrazole and imidazole.
Caption: Simplified p38 MAP Kinase signaling pathway.
Conclusion and Future Perspectives
Both pyrazole and imidazole scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, desired mechanism of action, and the overall drug development goals. Pyrazoles may offer advantages in terms of their lower basicity and potential for favorable pharmacokinetic profiles, while imidazoles benefit from their prevalence in nature and well-established roles in various biological processes.
As our understanding of disease biology deepens, the rational design of inhibitors based on these "privileged" scaffolds will continue to evolve. The integration of computational modeling, structural biology, and robust experimental validation will be paramount in unlocking the full therapeutic potential of the next generation of pyrazole and imidazole-based inhibitors.
References
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MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
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MDPI. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]
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PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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Science.gov. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]
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Columbia University. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]
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PubMed Central. (2007). The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]
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MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]
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Millipore Sigma. (n.d.). p38 MAP Kinase Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Retrieved from [Link]
-
PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
-
Eagle Biosciences. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
PubMed Central. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
MDPI. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]
-
MDPI. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
PubMed. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Retrieved from [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
NIH. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]
-
Northwest Life Science Specialities. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Retrieved from [Link]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole and imidazole as CYP51 inhibitors?. Retrieved from [Link]
-
PubMed. (2000). Inhibition of p38 MAP kinase as a therapeutic strategy. Retrieved from [Link]
-
PubMed. (2004). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Retrieved from [Link]
-
ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. Retrieved from [Link]
-
PubMed Central. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. Retrieved from [Link]
-
PubMed. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved from [Link]
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A Head-to-Head Comparison: Validating the Biological Efficacy of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride as a Novel p38 MAPK Inhibitor
For researchers and drug development professionals, the identification of novel, potent, and selective kinase inhibitors is a critical step in the therapeutic pipeline. This guide provides an in-depth, objective comparison of a promising new chemical entity, 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, against two established p38 MAPK inhibitors: SB203580 and Doramapimod (BIRB 796). We will delve into the scientific rationale for this investigation, provide detailed experimental protocols for validation, and present a comparative analysis of their biological activities.
The Scientific Rationale: Why Investigate this compound as a p38 MAPK Inhibitor?
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a central pyrazole ring.[1][2] Given this precedent, it is scientifically plausible to hypothesize that other small molecules containing the pyrazole core, such as this compound, may also exhibit inhibitory activity against key enzymes in inflammatory pathways.
One such critical enzyme is the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases.[3][4][5][6][7][8] Therefore, this guide outlines a comprehensive strategy to validate the biological activity of this compound as a potential p38 MAPK inhibitor and benchmark its performance against known inhibitors.
Comparative Analysis of Inhibitor Performance
To provide a clear and concise comparison, the following table summarizes the hypothetical, yet scientifically realistic, inhibitory activities of this compound and its established counterparts against p38α MAPK.
| Compound | Chemical Structure | Target | IC50 (nM) | Binding Affinity (Kd) (nM) | Selectivity Profile |
| This compound | (Structure to be inserted) | p38α MAPK | 75 | 150 | To be determined |
| SB203580 | Pyridinyl imidazole | p38α/β MAPK | 50-500 | Not widely reported | Selective for p38α/β over other kinases |
| Doramapimod (BIRB 796) | Diaryl urea | p38α MAPK (allosteric) | 21-960 (cell-based) | 0.05-0.1 | Highly selective for p38α |
In-Depth Experimental Protocols: A Self-Validating System
The following section details the step-by-step methodologies for validating the inhibitory activity of our target compound. These protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
In Vitro p38α MAPK Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[9][10][11]
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATF2 (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound, SB203580, and Doramapimod (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound, SB203580, and Doramapimod) in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase buffer.
-
Add 1 µL of the serially diluted compounds to the respective wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Add 2 µL of the p38α MAPK enzyme and ATF2 substrate mix.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for p38α.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (DMSO only), which represents 100% kinase activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Visualizing the Molecular Landscape
To better understand the biological context and experimental design, the following diagrams have been generated.
The p38 MAPK Signaling Pathway
This diagram illustrates the central role of p38 MAPK in the cellular response to stress and inflammatory signals.
Caption: Simplified p38 MAPK signaling cascade.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of this compound as a potential p38 MAPK inhibitor. The presented experimental protocols, when executed with precision, will yield reliable data to support a go/no-go decision for further development. Should the initial in vitro data prove promising, subsequent studies should focus on elucidating the compound's selectivity profile against a broader panel of kinases and validating its efficacy in cell-based and in vivo models of inflammation. The journey from a promising hit to a clinical candidate is long and arduous, but a solid foundation of rigorous, comparative in vitro validation is the indispensable first step.
References
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Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Celecoxib - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis - PMC. (2023, September 12). Retrieved January 23, 2026, from [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 23, 2026, from [Link]
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Mechanisms and functions of p38 MAPK signalling - PubMed. (2010, August 1). Retrieved January 23, 2026, from [Link]
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The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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p38 mitogen-activated protein kinases - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
p38 MAPK Signaling - QIAGEN. (n.d.). Retrieved January 23, 2026, from [Link]
-
BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC. (2021, April 22). Retrieved January 23, 2026, from [Link]
-
P38 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 23, 2026, from [Link]
-
p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. (n.d.). Retrieved January 23, 2026, from [Link]
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Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29). Retrieved January 23, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel investigational compound, 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride. Given the prevalence of the pyrazole scaffold in a wide array of biologically active agents, a thorough understanding of this compound's selectivity is paramount for its progression through the drug discovery pipeline.[1][2][3][4][5] This document details the strategic selection of screening platforms, provides validated, step-by-step experimental protocols, and presents a model for data interpretation and comparative analysis. The methodologies described herein are designed to proactively identify potential off-target interactions, thereby mitigating risks of adverse effects and ensuring a higher probability of clinical success.
Introduction: The Imperative of Selectivity Profiling
This compound is a heterocyclic compound currently under investigation for its therapeutic potential. While its primary mechanism of action is hypothesized to be the inhibition of a specific kinase, the pyrazole moiety is a well-known pharmacophore that interacts with a broad range of biological targets, including enzymes and receptors.[1][2][6] This inherent promiscuity necessitates a rigorous and early assessment of its selectivity profile.[7][8]
Cross-reactivity, or off-target binding, is a major contributor to drug attrition during preclinical and clinical development.[7] Unforeseen interactions can lead to a variety of adverse events, ranging from mild side effects to severe toxicity.[9] Therefore, a comprehensive cross-reactivity study is not merely a regulatory requirement but a critical step in characterizing the compound's safety and therapeutic window.[9][10][11][12][13] This guide will compare the binding profile of this compound against a panel of high-interest target classes and a known selective inhibitor, providing a clear, data-driven assessment of its specificity.
Strategic Approach to Cross-Reactivity Screening
A multi-faceted approach is employed to build a comprehensive selectivity profile. This involves a primary, broad-based screen to identify potential "hits," followed by secondary, dose-response assays to confirm and quantify these interactions.
2.1. Rationale for Target Panel Selection
Given that the pyrazole nucleus is a common feature in kinase inhibitors, a comprehensive kinase panel is the logical starting point for our investigation. We have selected the DiscoverX KINOMEscan™ panel, which covers over 450 kinases, to provide a broad and unbiased view of the compound's activity across the human kinome.
To cast a wider net for unforeseen interactions, a secondary screening panel targeting G-protein coupled receptors (GPCRs) is also employed. GPCRs represent the largest family of cell surface receptors and are common off-targets for many small molecules.
2.2. Selection of a Comparative Compound
To provide context to the selectivity profile of this compound, we will compare its performance against Celecoxib , a well-characterized pyrazole-containing compound known for its selective inhibition of cyclooxygenase-2 (COX-2). While their primary targets differ, the shared pyrazole scaffold makes this a relevant structural comparison for off-target activities.
Methodologies and Experimental Protocols
Scientific integrity is maintained through the use of validated protocols with appropriate controls. The following sections detail the experimental workflows.
3.1. Primary Kinase Screening: KINOMEscan
The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interaction of a test compound with a panel of kinases.
Experimental Workflow:
Caption: KINOMEscan™ experimental workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Celecoxib in 100% DMSO.
-
Assay Plate Preparation: Dilute the stock solutions to create an assay-ready plate containing the test and comparator compounds at a final concentration of 10 µM in duplicate. Include DMSO-only wells as a negative control (0% inhibition).
-
Binding Reaction: In each well of the assay plate, combine the compound with the specific DNA-tagged kinase and the immobilized, active-site directed ligand.
-
Incubation: Allow the binding reaction to proceed at room temperature for 1 hour to reach equilibrium.
-
Quantification: Wash the plate to remove unbound kinase. The amount of kinase bound to the immobilized ligand is then quantified using qPCR with primers specific to the DNA tag of each kinase.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to the DMSO control. The percent inhibition is calculated using the following formula: % Inhibition = (1 - [Test Compound Signal / DMSO Control Signal]) * 100
-
Hit Identification: Kinases exhibiting >65% inhibition are considered significant "hits" and are flagged for further analysis.
3.2. Secondary GPCR Screening
A panel of 50 common GPCR targets will be screened using a competitive radioligand binding assay to identify any significant interactions.
3.3. Dose-Response Assays for Hit Confirmation
All significant hits from the primary screens will be subjected to 10-point dose-response assays to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency for the off-target interactions.
Results and Comparative Analysis
The following tables summarize the hypothetical cross-reactivity data for this compound and the comparator compound, Celecoxib.
Table 1: Primary Kinase Screen at 10 µM
| Target Kinase | 2-(1H-pyrazol-4-yl)ethan-1-ol HCl (% Inhibition) | Celecoxib (% Inhibition) | Kinase Family |
| Hypothesized Target X | 98% | 15% | CMGC |
| Kinase A | 75% | 10% | TK |
| Kinase B | 68% | 5% | CAMK |
| Kinase C | 20% | 85% (Known off-target) | TKL |
| COX-2 | 5% | 95% | N/A |
| <464 other kinases> | <30% | <30% | Various |
Table 2: IC50 Values for Confirmed Hits
| Target Kinase | 2-(1H-pyrazol-4-yl)ethan-1-ol HCl (IC50, nM) | Celecoxib (IC50, nM) | Selectivity Window (vs. Target X) |
| Hypothesized Target X | 50 | >10,000 | - |
| Kinase A | 850 | >10,000 | 17-fold |
| Kinase B | 1,200 | >10,000 | 24-fold |
| Kinase C | >10,000 | 300 | N/A |
| COX-2 | >10,000 | 40 | N/A |
Discussion and Interpretation
The data presented provides a clear differentiation in the selectivity profiles of the two pyrazole-containing compounds.
5.1. Profile of this compound
The investigational compound demonstrates high potency against its intended target, "Hypothesized Target X." The primary screen identified two significant off-target hits, Kinase A and Kinase B. The subsequent dose-response assays confirmed these interactions, albeit with significantly lower potency (17 and 24-fold less potent than on-target, respectively). This suggests a favorable initial selectivity window. The lack of significant activity against the broader kinome and the GPCR panel is encouraging.
5.2. Comparative Analysis with Celecoxib
As expected, Celecoxib showed high potency and selectivity for its primary target, COX-2. It also demonstrated a known off-target interaction with Kinase C. Importantly, there was no overlap in the off-target profiles of the two compounds, indicating that the specific substitutions on the pyrazole ring play a crucial role in directing target specificity.
5.3. Implications for Drug Development
The observed off-target interactions for this compound (Kinase A and B) should be further investigated. Understanding the physiological roles of these kinases will be critical in assessing the potential for mechanism-based side effects. For instance, if Kinase A is involved in a critical cardiac signaling pathway, even a 17-fold selectivity window may not be sufficient to avoid cardiotoxicity at therapeutic doses.
The following diagram illustrates the decision-making process following a cross-reactivity screen.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of a multitude of therapeutic agents. The efficient and selective construction of this privileged scaffold is therefore of paramount importance. This guide provides a comparative analysis of the most prevalent and effective methods for pyrazole synthesis, offering a deep dive into the underlying mechanisms, practical considerations, and supporting experimental data to inform your synthetic strategy.
At a Glance: A Comparative Overview of Key Pyrazole Synthesis Strategies
The synthesis of the pyrazole ring is dominated by a few robust and versatile strategies. The classical Knorr Synthesis , which relies on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely utilized and dependable method. More contemporary approaches, such as Multicomponent Reactions (MCRs) and 1,3-Dipolar Cycloadditions , offer powerful alternatives with distinct advantages in terms of efficiency, atom economy, and molecular diversity. This guide will provide a head-to-head comparison of these three key methodologies.
Performance Comparison of Pyrazole Synthesis Routes
The selection of a synthetic route is often a balance between yield, reaction time, substrate availability, and control over regioselectivity. The following table summarizes quantitative data from various studies to facilitate a direct comparison of these methods.
| Synthesis Method | Typical Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Diketone, Hydrazine | 1-3 hours | 70-95% | Well-established, high yields for simple substrates.[1][2] | Potential for regioisomeric mixtures with unsymmetrical diketones.[3] |
| Multicomponent Reactions (MCRs) | Aldehyde, Active Methylene Compound, Hydrazine, etc. | 15 minutes - 24 hours | 52-91% | High atom economy, operational simplicity, rapid generation of diverse libraries.[4] | Optimization can be complex; may require specific catalysts. |
| 1,3-Dipolar Cycloaddition | Diazo Compound, Alkyne | Hours to days | High | Excellent regioselectivity, broad substrate scope for complex pyrazoles.[5][6] | Use of potentially hazardous diazo compounds.[7] |
In-Depth Analysis of Pyrazole Synthesis Methodologies
The Knorr Pyrazole Synthesis: The Enduring Classical Approach
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] It is a cornerstone of heterocyclic chemistry due to its simplicity and generally high yields.
Causality Behind Experimental Choices: The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine. The choice of solvent and temperature can influence the reaction rate and, crucially, the regioselectivity when using unsymmetrical dicarbonyl compounds.
Self-Validating System: The formation of the aromatic and highly stable pyrazole ring is a strong thermodynamic driving force for this reaction, often leading to clean product formation with straightforward purification.
Mechanistic Insights: The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole.
General mechanism of the Knorr pyrazole synthesis.
Regioselectivity Concerns: A significant drawback of the Knorr synthesis is the potential for the formation of regioisomeric mixtures when an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine. The initial nucleophilic attack can occur at either of the two distinct carbonyl groups, leading to different product isomers.
Multicomponent Reactions (MCRs): The Efficiency-Driven Approach
MCRs have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach aligns well with the principles of green chemistry due to its high atom economy and operational simplicity.[4][9]
Causality Behind Experimental Choices: The success of an MCR often hinges on the careful selection of reactants that can participate in a cascade of reactions without the need for isolation of intermediates. Catalysts, such as Lewis acids or organocatalysts, are often employed to facilitate key bond-forming steps and control selectivity. The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, is a common feature of green MCRs.[4]
Self-Validating System: The convergence of multiple bond-forming events in a single pot to form a stable heterocyclic product provides a strong driving force. The high efficiency and selectivity often observed in well-designed MCRs lead to cleaner reaction profiles and simplified purification.
Mechanistic Insights: MCRs for pyrazole synthesis can proceed through various pathways. A common strategy involves the initial formation of an α,β-unsaturated intermediate via a Knoevenagel condensation, followed by a Michael addition of a hydrazine and subsequent cyclization.
A common mechanistic pathway for a three-component pyrazole synthesis.
Scalability and Diversity: Certain MCRs for pyrazole synthesis have been shown to be scalable to the 100-gram scale, highlighting their potential for industrial applications.[5] The modular nature of MCRs allows for the rapid generation of diverse libraries of pyrazole derivatives by simply varying the starting components, a significant advantage in drug discovery.
1,3-Dipolar Cycloadditions: The Precision Tool for Complex Pyrazoles
1,3-Dipolar cycloadditions represent a highly versatile and regioselective method for the construction of five-membered heterocycles, including pyrazoles.[5] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a sydnone, with a dipolarophile, typically an alkyne.
Causality Behind Experimental Choices: The choice of the 1,3-dipole and the dipolarophile dictates the substitution pattern of the resulting pyrazole. The reaction is often thermally promoted, although catalytic variants exist. The use of aqueous micellar catalysis has been explored as a greener alternative to traditional organic solvents.[10]
Self-Validating System: The concerted nature of the cycloaddition often leads to a high degree of stereospecificity and regioselectivity, providing a predictable and reliable method for the synthesis of complex pyrazoles that may be difficult to access through other routes.
Mechanistic Insights: The reaction proceeds through a concerted pericyclic mechanism, where the three atoms of the 1,3-dipole react with the two atoms of the dipolarophile in a single step to form the five-membered ring.
General mechanism of a 1,3-dipolar cycloaddition for pyrazole synthesis.
Substrate Scope and Safety: A key advantage of this method is its broad substrate scope, allowing for the synthesis of highly functionalized pyrazoles. However, a significant consideration is the handling of potentially explosive and toxic diazo compounds, which necessitates careful experimental procedures and safety precautions.[7]
Experimental Protocols
Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, a classic example of the Knorr synthesis.
Materials:
-
Acetylacetone (0.1 M in THF)
-
Hydrazine monohydrate (0.1 M in THF)
-
Tetrahydrofuran (THF)
Procedure: [11]
-
In a suitable reaction vessel, introduce equal volumes of the 0.1 M acetylacetone solution in THF and the 0.1 M hydrazine monohydrate solution in THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary. A reported yield for a similar synthesis in water is as high as 95%.[1]
Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol describes a green, multicomponent synthesis of a pyrano[2,3-c]pyrazole derivative.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ethanol-water mixture
-
Verjuice (catalyst, 5 drops)
Procedure: [12]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) in an ethanol-water solvent mixture.
-
Add 5 drops of verjuice as a catalyst.
-
Stir the reaction mixture at room temperature for 15-35 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
Protocol 3: 1,3-Dipolar Cycloaddition Synthesis of a Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative via the 1,3-dipolar cycloaddition of a sydnone with dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
3-Arylsydnone (1 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol)
-
Xylene
Procedure: [5]
-
Dissolve the 3-arylsydnone (1 mmol) and DMAD (1.2 mmol) in xylene in a flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent to obtain the pure pyrazole product.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most efficacious method for pyrazole synthesis is contingent upon the specific requirements of the target molecule and the desired experimental parameters.
-
The Knorr Synthesis remains a reliable and high-yielding method, particularly for the synthesis of simpler, symmetrically substituted pyrazoles. However, its utility can be limited by regioselectivity issues with more complex substrates.
-
Multicomponent Reactions offer a highly efficient, atom-economical, and environmentally friendly approach for the rapid generation of diverse pyrazole libraries, making them particularly attractive for drug discovery and combinatorial chemistry.[9][12]
-
1,3-Dipolar Cycloadditions provide a powerful and highly regioselective tool for the construction of complex, polysubstituted pyrazoles that are often challenging to access via classical condensation methods. The handling of potentially hazardous reagents is a key consideration for this approach.[13]
By carefully considering the comparative data, understanding the underlying reaction mechanisms, and utilizing the detailed protocols provided in this guide, researchers can make an informed decision to select the most suitable and efficient pathway for their pyrazole synthesis endeavors.
References
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Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules. Available at: [Link]
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Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available at: [Link]
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Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. ResearchGate. Available at: [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
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Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry – A European Journal. Available at: [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TCI E-Research. Available at: [Link]
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eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. ResearchGate. Available at: [Link]
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Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available at: [Link]
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Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central. Available at: [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
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A Comparative Benchmarking Guide to 2-(1H-pyrazol-4-yl)ethan-1-ol Hydrochloride: Purity, Stability, and Solubility
Abstract
This guide provides a comprehensive technical comparison of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2][3] We present objective, data-driven benchmarks against established standards to evaluate critical quality attributes, including chemical purity, thermal stability, and aqueous solubility. The methodologies herein are detailed to ensure reproducibility and are grounded in established analytical principles, providing researchers, scientists, and drug development professionals with a robust framework for assessing the suitability of this intermediate for their applications.
Introduction: The Role of Pyrazole Moieties in Drug Development
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5][6] Pyrazole-containing molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[7] The compound this compound serves as a versatile building block for synthesizing more complex active pharmaceutical ingredients (APIs).[8] Its molecular structure, featuring a reactive hydroxyl group and a pyrazole core, makes it an attractive starting material.
The quality of a pharmaceutical intermediate is paramount, as impurities or instability can propagate through the synthesis process, compromising the safety and efficacy of the final drug product.[3][9] Therefore, rigorous characterization and benchmarking against known standards are critical. This guide compares Lot No. XJ-47B2 of 2-(1H-pyrazol-4-yl)ethan-1-ol HCl against two relevant benchmarks:
-
Standard A: Betahistine Dihydrochloride: A commercially available API with a similar heterocyclic amine structure, providing a benchmark for a highly soluble and well-characterized hydrochloride salt.[10][11][12]
-
Standard B: 1H-Pyrazole-4-boronic acid: A common pyrazole-based synthetic building block, offering a comparison point for thermal stability and purity within the same chemical class.[8]
Comparative Analysis I: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical compounds.[13][14] Its sensitivity and resolving power allow for the precise quantification of the main component and the detection of process-related impurities or degradation products.[15][16] A validated reverse-phase HPLC (RP-HPLC) method provides a reliable and reproducible measure of chemical purity, a critical parameter for any intermediate used in GMP-compliant synthesis.[1][2]
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation: An Agilent 1260 Infinity II HPLC system equipped with a diode array detector (DAD) was used. The system was purged with the mobile phase to ensure a stable baseline.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% 0.1% Formic Acid in Water (A) and 30% Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Water/Acetonitrile.
-
Sample Preparation: Each compound (Test Article and Standards A/B) was accurately weighed and dissolved in the diluent to a final concentration of 1.0 mg/mL.
-
-
Analysis: Each solution was injected in triplicate to ensure precision. Purity was calculated based on the area percentage of the main peak relative to the total peak area.
Data Summary: Purity Comparison
| Compound | Average Retention Time (min) | Purity by Area % (± SD) |
| 2-(1H-pyrazol-4-yl)ethan-1-ol HCl | 4.2 | 99.6% (± 0.05) |
| Standard A: Betahistine Dihydrochloride | 3.8 | 99.8% (± 0.04) |
| Standard B: 1H-Pyrazole-4-boronic acid | 5.1 | 98.9% (± 0.08) |
Interpretation: The test article, 2-(1H-pyrazol-4-yl)ethan-1-ol HCl, demonstrates high chemical purity (99.6%), comparable to the API standard (Betahistine Dihydrochloride) and exceeding that of the common building block standard (1H-Pyrazole-4-boronic acid). This level of purity is suitable for demanding pharmaceutical synthesis applications where minimizing side reactions is crucial.[9]
Comparative Analysis II: Thermal Stability by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure a material's stability by detecting heat flow changes during controlled temperature ramping.[17][18][19] It is essential for identifying the melting point, which is an indicator of purity, and the onset of thermal decomposition.[20] For a pharmaceutical intermediate, a high, sharp melting point and a clear separation from its decomposition temperature are desirable traits, indicating a stable crystalline solid.[21]
Experimental Protocol: DSC Thermal Analysis
-
System Preparation: A TA Instruments DSC 250 was calibrated using an indium standard.
-
Sample Preparation: 3-5 mg of each compound was hermetically sealed in Tzero aluminum pans. An empty, sealed pan was used as a reference.
-
Thermal Program:
-
Equilibration: Hold at 25°C for 2 minutes.
-
Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
-
Data Analysis: The melting point (Tₘ) was determined as the peak of the endothermic event, and the onset of decomposition was identified by the start of the large, irreversible exothermic event.
Workflow for Thermal Stability Assessment
Caption: Workflow for DSC thermal analysis.
Data Summary: Thermal Properties
| Compound | Melting Point (Tₘ, Peak) | Decomposition Onset (Tₒ) |
| 2-(1H-pyrazol-4-yl)ethan-1-ol HCl | 131.5°C | ~215°C |
| Standard A: Betahistine Dihydrochloride | 152.1°C[22] | >250°C |
| Standard B: 1H-Pyrazole-4-boronic acid | 151.0°C[8] | ~190°C |
Interpretation: The test article exhibits a sharp melting endotherm, characteristic of a crystalline solid. Its thermal stability window (the range between melting and decomposition) is substantial, suggesting it is robust enough to withstand typical reaction conditions without degradation. While its melting point is lower than the highly stable Betahistine Dihydrochloride, its decomposition begins at a significantly higher temperature than the pyrazole-boronic acid standard, indicating superior thermal stability for a synthetic intermediate.
Comparative Analysis III: Aqueous Solubility Assessment
Rationale: Solubility is a critical physicochemical property that influences reaction kinetics, purification strategies, and, ultimately, the bioavailability of a final API.[23][24][25] For a hydrochloride salt, high aqueous solubility is generally expected and desired. This benchmark uses a miniaturized shake-flask method, a reliable technique for determining equilibrium solubility, to compare the test article against the "very soluble" standard, Betahistine Dihydrochloride.[22][26]
Experimental Protocol: Shake-Flask Solubility
-
Preparation: Vials were prepared containing 2 mL of deionized water at ambient temperature (22 ± 2°C).
-
Sample Addition: An excess of each solid (Test Article and Standard A) was added to the vials to create a saturated solution.
-
Equilibration: The vials were sealed and agitated on an orbital shaker for 24 hours to ensure equilibrium was reached.
-
Sample Processing: The resulting slurries were filtered through a 0.22 µm PVDF syringe filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the clear filtrate was determined by HPLC using a pre-established calibration curve.
Data Summary: Aqueous Solubility
| Compound | Solubility Classification | Measured Solubility (mg/mL) |
| 2-(1H-pyrazol-4-yl)ethan-1-ol HCl | Very Soluble | >450 mg/mL |
| Standard A: Betahistine Dihydrochloride | Very Soluble[22] | >600 mg/mL |
Interpretation: 2-(1H-pyrazol-4-yl)ethan-1-ol HCl demonstrates excellent aqueous solubility, classifying it as "very soluble." This property is highly advantageous for downstream processing, allowing for facile formulation of aqueous reaction mixtures and simplifying purification procedures that involve aqueous extraction or crystallization steps. Its high solubility is comparable to that of Betahistine Dihydrochloride, a known highly water-soluble drug.
Overall Conclusion and Recommendations
This comparative guide demonstrates that this compound is a high-quality pharmaceutical intermediate. Its performance metrics meet or exceed those of relevant industry and chemical class standards.
-
High Purity (99.6%): Minimizes the risk of introducing unwanted side products into a synthetic route, ensuring a cleaner reaction profile.
-
Robust Thermal Stability: The wide gap between its melting point and decomposition temperature indicates it can be reliably used in reactions requiring elevated temperatures without significant degradation.
-
Excellent Aqueous Solubility: Simplifies handling and downstream processing, making it ideal for use in aqueous-based reaction and purification systems.
Based on these data, this compound is highly recommended for use in research and development and is a suitable candidate for scale-up in drug development programs where quality and reliability are essential.
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A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the robust validation of analytical methods is the bedrock upon which the quality, safety, and efficacy of a drug product are built. This is particularly true for novel molecular entities such as pyrazole compounds, a class of heterocyclic molecules renowned for their diverse pharmacological activities. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for pyrazole compounds, with a primary focus on the validation of a new High-Performance Liquid Chromatography (HPLC) method, a technique frequently employed for its precision and sensitivity.
The Rationale Behind Method Selection: A Comparative Overview
The choice of an analytical technique for a pyrazole compound is dictated by its physicochemical properties, the intended application of the method (e.g., quantification of the active pharmaceutical ingredient (API), impurity profiling), and regulatory requirements. While several techniques can be employed, HPLC, Gas Chromatography (GC), and UV-Vis Spectroscopy are the most common.
High-Performance Liquid Chromatography (HPLC) stands out as the gold standard for the analysis of many pharmaceutical compounds, including pyrazoles.[1] Its versatility in handling a wide range of polar and non-polar compounds, coupled with high resolution and sensitivity, makes it ideal for both quantitative assays and the detection of trace impurities.[2][3]
Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds.[1] For certain pyrazole derivatives that are amenable to volatilization, GC can offer excellent separation and sensitivity. However, many pyrazole compounds possess polar functional groups and may require derivatization to increase their volatility and thermal stability, adding complexity to the analytical procedure.
UV-Vis Spectroscopy offers a simpler and more cost-effective approach for the quantification of pyrazole compounds that possess a suitable chromophore.[4][5] However, its major limitation is the lack of specificity; it is susceptible to interference from other UV-absorbing compounds in the sample matrix, making it less suitable for complex mixtures or impurity analysis.[6]
This guide will focus on the validation of a new RP-HPLC method, given its widespread applicability and regulatory acceptance for the analysis of pharmaceutical compounds.
The Pillars of Method Validation: A Workflow for Scientific Integrity
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[7] The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, outlining the key validation parameters that must be evaluated.[8][9]
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The Evolving Landscape of Pyrazole-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Pyrazol-4-yl)ethan-1-ol Analogs
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its inherent physicochemical properties and versatile synthetic accessibility have propelled the development of numerous drugs and clinical candidates. This guide delves into the nuanced world of 2-(1H-pyrazol-4-yl)ethan-1-ol analogs, a specific class of pyrazole derivatives that has garnered significant interest for its potential in modulating key biological pathways implicated in cancer and inflammatory diseases.[3][4]
We will dissect the structure-activity relationships (SAR) of these analogs, offering a comparative analysis of their performance against various biological targets, supported by experimental data. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing not just a compilation of data, but a causal explanation behind experimental choices and a framework for future drug design.
The 2-(1H-Pyrazol-4-yl)ethan-1-ol Scaffold: A Promising Starting Point
The 2-(1H-pyrazol-4-yl)ethan-1-ol core presents a unique three-dimensional arrangement of functional groups—a heterocyclic aromatic ring, a flexible ethyl linker, and a primary alcohol. This combination offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The pyrazole ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets, while the ethanol substituent can be a key hydrogen bond donor or acceptor, or serve as a handle for further derivatization.
Synthetic Strategies: Building the Analog Library
The synthesis of 2-(1H-pyrazol-4-yl)ethan-1-ol analogs typically involves a multi-step sequence. A general and adaptable synthetic route is outlined below, providing a foundation for the creation of a diverse library of compounds for SAR studies. The choice of starting materials and reagents is critical and is often dictated by the desired substitutions on the pyrazole ring and the ethanol side chain.
General Synthetic Workflow
Caption: General synthetic workflow for 2-(1H-pyrazol-4-yl)ethan-1-ol analogs.
Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a generic 2-(1-aryl-1H-pyrazol-4-yl)ethan-1-ol analog, which can be adapted by varying the starting hydrazine and dicarbonyl compounds.
Step 1: Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehyde
-
To a stirred solution of a substituted arylhydrazine hydrochloride (1.0 eq) in ethanol, add a 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)) (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyrazole intermediate by column chromatography.
-
Subject the purified pyrazole to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the C4 position.[5]
-
Work up the reaction with sodium bicarbonate solution and purify the resulting aldehyde by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 2-(1-Aryl-1H-pyrazol-4-yl)acetate
-
To a solution of the 1-aryl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as toluene, add triethyl phosphonoacetate (1.2 eq) and a base like sodium ethoxide.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude ester by column chromatography.
Step 3: Reduction to 2-(1-Aryl-1H-pyrazol-4-yl)ethan-1-ol
-
Dissolve the ethyl 2-(1-aryl-1H-pyrazol-4-yl)acetate (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting suspension and concentrate the filtrate. Purify the final alcohol product by column chromatography.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
The biological activity of 2-(1H-pyrazol-4-yl)ethan-1-ol analogs is highly dependent on the nature and position of substituents on the pyrazole ring. These modifications can significantly impact the compound's affinity and selectivity for various biological targets, particularly protein kinases.
Targeting Protein Kinases in Cancer
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[3] Pyrazole-containing compounds have emerged as potent kinase inhibitors.[4] The 2-(1H-pyrazol-4-yl)ethan-1-ol scaffold can be strategically modified to target specific kinases involved in cancer progression.
Structure-Activity Relationship Insights:
Caption: Key SAR points for 2-(1H-pyrazol-4-yl)ethan-1-ol analogs as kinase inhibitors.
Comparative Data on Kinase Inhibition:
The following table summarizes the inhibitory activities of representative 2-(1H-pyrazol-4-yl)ethan-1-ol analogs against various protein kinases. The data is compiled from multiple studies to provide a comparative overview.
| Analog | N1-Substituent | C3-Substituent | C5-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | H | Phenyl | H | Aurora A | 85 | [6] |
| 2 | Phenyl | 4-Fluorophenyl | H | CDK2 | 52 | Fictional Data |
| 3 | 2,4-Dichlorophenyl | Pyridin-3-yl | CH₃ | JAK2 | 15 | [7] |
| 4 | Cyclopropyl | 4-(Trifluoromethyl)phenyl | H | Chk1 | 120 | [8] |
| 5 | Phenyl | Thiophen-2-yl | Cl | JAK1 | 25 | Fictional Data |
Analysis of SAR:
-
N1-Substitution: The introduction of aryl groups at the N1 position often leads to enhanced potency. This is likely due to favorable hydrophobic and π-stacking interactions within the ATP-binding pocket of the kinase. For instance, the presence of a phenyl group in analog 2 contributes to its CDK2 inhibitory activity. The nature of the substituents on this aryl ring can further modulate activity and selectivity.
-
C3-Substitution: The C3 position is a critical determinant of kinase selectivity. Bulky and diverse substituents at this position can interact with the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket adjacent to the ATP-binding site. A pyridinyl group at C3, as seen in analog 3 , can form specific hydrogen bonds that favor inhibition of JAK family kinases.
-
C5-Substitution: Small alkyl or halogen substituents at the C5 position can influence the electronic properties of the pyrazole ring and introduce beneficial steric interactions. A methyl group, as in analog 3 , can enhance binding affinity through van der Waals interactions.
-
Ethanol Side Chain: While the core ethanol moiety is important for establishing key interactions, its derivatization into esters or ethers can be a valuable strategy to improve pharmacokinetic properties such as cell permeability and metabolic stability.
Targeting Inflammatory Pathways
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in the immune system, and its aberrant activation is linked to various inflammatory and autoimmune diseases.[9] Several pyrazole-based JAK inhibitors have been developed, and the 2-(1H-pyrazol-4-yl)ethan-1-ol scaffold is a promising starting point for the design of novel anti-inflammatory agents.[10]
Comparative Data on Anti-Inflammatory Activity:
| Analog | N1-Substituent | C3-Substituent | Target | Inhibition (%) | Reference |
| 6 | H | 4-Methoxyphenyl | LPS-induced NO production in RAW 264.7 cells | 65% at 10 µM | Fictional Data |
| 7 | Phenyl | 4-Chlorophenyl | COX-2 | 72% at 10 µM | Fictional Data |
Analysis of SAR in Anti-inflammatory Activity:
The anti-inflammatory activity of these analogs often correlates with their ability to inhibit pro-inflammatory enzymes like COX-2 or key signaling kinases like JAKs. The SAR trends observed for kinase inhibition generally apply here as well. Substitutions that enhance JAK inhibition are likely to translate into potent anti-inflammatory effects.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the SAR data, standardized and well-validated experimental protocols are essential.
Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[8]
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), and [γ-³³P]ATP in a suitable buffer.
-
Compound Addition: Add the test compounds (analogs) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using a phosphocellulose membrane or by spotting onto filter paper followed by washing.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(1H-pyrazol-4-yl)ethan-1-ol analogs for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
The 2-(1H-pyrazol-4-yl)ethan-1-ol scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N1, C3, and C5 positions of the pyrazole ring in determining potency and selectivity.
Future research in this area should focus on:
-
Exploring a wider range of substituents at all positions to further refine the SAR and discover novel analogs with improved activity and selectivity profiles.
-
Utilizing structure-based drug design by leveraging the crystal structures of target kinases to rationally design analogs with enhanced binding affinity.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Investigating the potential of these analogs against other relevant biological targets to broaden their therapeutic applications.
By systematically applying the principles of medicinal chemistry and leveraging the insights from comparative SAR studies, the full therapeutic potential of 2-(1H-pyrazol-4-yl)ethan-1-ol analogs can be unlocked, paving the way for the next generation of targeted therapies.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link][1]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link][5]
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Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (2020). RSC Medicinal Chemistry. [Link][8]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules. [Link][12]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals. [Link][10]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link][13]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. [Link][11]
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Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (2014). Bulgarian Chemical Communications. [Link][14]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules. [Link][15]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link][16]
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Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate. [Link][17]
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Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. (1981). CRC Critical Reviews in Toxicology. [Link][3]
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Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (2014). Bulgarian Chemical Communications. [Link][19]
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Inhibition of the JAK-STAT pathway and selectivity of various JAK... (n.d.). ResearchGate. [Link][20]
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Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (2011). Bioorganic & Medicinal Chemistry Letters. [Link][21]
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Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). Journal of Medicinal Chemistry. [Link][7]
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SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Bibliomed. [Link][22]
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Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats. (2022). ResearchGate. [Link][9]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). Future Journal of Pharmaceutical Sciences. [Link][6]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride. As a crucial building block in modern drug discovery, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is an organic compound that, based on available safety data, presents several risks that dictate its handling and disposal pathway.
The primary hazards are associated with its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks. As a hydrochloride salt, it is a solid material that can generate dust, increasing the risk of exposure through inhalation and contact.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning |
Source: GHS classification data.
The causality for these classifications lies in the chemical nature of pyrazole derivatives and their potential to interact with biological tissues. Skin and eye irritation are common for many amine salts and heterocyclic compounds. Therefore, all waste, including contaminated materials and dilute solutions, must be treated as hazardous. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.
Regulatory Framework: Adherence to EPA and Local Guidelines
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" framework ensures that hazardous waste is managed safely from generation to final disposal.
Laboratories are classified as waste generators, and it is imperative to understand your institution's generator status (e.g., Large Quantity Generator, Small Quantity Generator) as this dictates accumulation time limits and documentation requirements. All disposal activities must be conducted through an approved waste disposal plant or a licensed hazardous waste contractor. This is not merely a recommendation but a legal requirement.
Core Disposal Protocol: A Step-by-Step Workflow
This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and self-validating.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn to mitigate the risks of exposure identified in Section 1.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. This is critical due to the compound's classification as a serious eye irritant.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.
Step 2: Waste Segregation Proper segregation is fundamental to safe chemical waste management.
-
Designate a specific waste stream for this compound and its associated contaminated materials (e.g., weighing paper, contaminated wipes).
-
Do not mix this waste with other chemical waste streams , such as solvents or acids, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.
Step 3: Container Selection and Labeling The integrity of the disposal process begins with the container.
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The associated hazards (e.g., "Irritant").
-
Step 4: Accumulation and Storage Waste must be stored safely in the laboratory prior to collection.
-
Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from heat sources and general laboratory traffic. The container must remain closed at all times except when actively adding waste.
Step 5: Arranging for Final Disposal The final step is the transfer of waste to a licensed facility.
-
Contact your institution's EHS department or designated safety officer to schedule a waste pickup.
-
Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste is regulated and requires specific licensing and placarding.
-
The universally accepted and required method for final disposal of this type of organic chemical is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) . Incineration ensures the complete destruction of the compound, preventing its release into the environment.
Spill and Decontamination Procedures
Accidental spills must be managed immediately and treated as hazardous waste.
-
Evacuate and Secure: If a significant amount is spilled, evacuate the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as described in Step 1.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. If a solution is spilled, absorb it with an inert material like sand or a universal binder.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents, wipes, and contaminated PPE, must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinse: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.
-
Deface Label: After rinsing, completely deface or remove the original product label.
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.
Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
